4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-6-1-2-8(12)9(3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKPEUTJOIGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CSC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of 2-Aminothiazole Chemistry
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into a specific, yet underexplored, derivative: 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine . While direct experimental data for this particular molecule is not extensively available in public literature, this document serves as a comprehensive technical guide by leveraging established principles and methodologies from analogous 2-aminothiazole compounds. By providing a robust framework for its synthesis, characterization, and potential pharmacological exploration, we aim to empower researchers to unlock the therapeutic promise held within this unique chemical entity.
Molecular Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a (2,5-dichlorophenoxy)methyl group. The presence of the dichlorinated phenyl ring and the flexible ether linkage are expected to significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets.
Predicted Physicochemical Data
Due to the limited availability of direct experimental data, the following properties are predicted based on the analysis of structurally similar compounds and computational modeling. These values provide a foundational dataset for experimental design and analytical method development.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₈Cl₂N₂OS | Defines the elemental composition and molecular weight. |
| Molecular Weight | 291.16 g/mol | Influences diffusion, bioavailability, and formulation. |
| Melting Point | 130-140 °C | A key indicator of purity and aids in characterization. |
| LogP (o/w) | ~3.5 - 4.5 | Predicts lipophilicity, impacting membrane permeability and solubility. |
| pKa (most basic) | ~4.0 - 5.0 (amine) | Determines the ionization state at physiological pH, affecting solubility and target binding. |
| Topological Polar Surface Area (TPSA) | ~67 Ų | Influences cell permeability and oral bioavailability. |
Synthesis Pathway: A Rational Approach
The synthesis of this compound can be logically approached via the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. The causality behind this experimental choice lies in its reliability, versatility, and the ready availability of starting materials.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,5-Dichlorophenol
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step 1: Synthesis of 1-(2,5-Dichlorophenoxy)-3-chloropropan-2-one (α-Haloketone Intermediate)
-
Reaction Setup: To a stirred solution of 2,5-dichlorophenol (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Catalysis: Cautiously add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The choice of a Lewis acid catalyst like AlCl₃ is crucial for promoting the electrophilic substitution on the aromatic ring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 1-(2,5-dichlorophenoxy)-3-chloropropan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Condensation: Reflux the reaction mixture for 6-8 hours. The nucleophilic sulfur of thiourea attacks the electrophilic carbonyl carbon of the α-haloketone, initiating the cyclization cascade.
-
Precipitation and Isolation: Upon cooling, the product is expected to precipitate from the solution. The solid can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Spectroscopic Data (Predicted)
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the methylene protons (-CH₂-O-).- Singlet for the thiazole proton.- Multiplets for the aromatic protons of the dichlorophenyl ring.- Broad singlet for the amine protons (-NH₂). |
| ¹³C NMR | - Peaks corresponding to the carbon atoms of the thiazole ring.- Peaks for the methylene carbon and the aromatic carbons of the dichlorophenyl ring. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic isotopic pattern due to the two chlorine atoms. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine.- C=N and C-S stretching vibrations characteristic of the thiazole ring.- C-O-C stretching for the ether linkage.- C-Cl stretching from the dichlorophenyl group. |
Potential Pharmacological Profile and Biological Activities
The 2-aminothiazole moiety is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of clinically approved drugs.[1] Derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Postulated Mechanism of Action and Potential Therapeutic Targets
Based on the activities of related 2-aminothiazole derivatives, this compound could be investigated for the following potential activities:
-
Antimicrobial Activity: The thiazole ring is a key pharmacophore in several antimicrobial agents. The compound could be screened against a panel of bacterial and fungal strains.
-
Anticancer Activity: Many 2-aminothiazole derivatives exhibit antiproliferative effects by targeting various cellular pathways. Potential targets could include protein kinases, tubulin, or enzymes involved in DNA replication.
-
Anti-inflammatory Activity: Some thiazole derivatives are known to inhibit inflammatory mediators. The compound could be evaluated in cellular and in vivo models of inflammation.
Proposed Screening Workflow
The following diagram outlines a logical workflow for the initial biological screening of the target compound.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential biological evaluation of this compound. While specific experimental data for this molecule remains to be published, the methodologies and insights presented here, derived from the rich chemistry of analogous 2-aminothiazole derivatives, offer a solid starting point for researchers. The unique structural features of this compound warrant further investigation, and it is our hope that this guide will stimulate and facilitate future research into its chemical properties and therapeutic potential.
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 440-445. Available at: [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Available at: [Link]
-
Wikipedia. (2023). 2-Aminothiazole. Available at: [Link]
Sources
4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine structure
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on the synthesis, characterization, and potential applications of a specific derivative, this compound. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview based on established principles of thiazole chemistry and data from closely related analogues. We will explore rational synthetic routes, robust analytical methodologies for structural confirmation, and extrapolate potential biological activities based on the known pharmacophoric features of the 2-aminothiazole ring and the influence of the dichlorophenoxymethyl substituent. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel thiazole-based therapeutic agents.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile template for drug design.[1] A pivotal moment in the history of thiazole derivatives was the discovery of the thiazole ring in thiamine (Vitamin B1).[1] Subsequently, the incorporation of the thiazole scaffold into sulfonamide antibiotics, such as sulfathiazole, solidified its importance in the pharmaceutical sciences.[1]
The 2-aminothiazole motif is a particularly significant pharmacophore, present in numerous clinically approved drugs and experimental agents.[1] The amino group at the 2-position provides a critical hydrogen bonding point and a site for further chemical derivatization, enabling the fine-tuning of a compound's biological and pharmacokinetic properties.[1] Thiazole derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]
This guide will focus on the specific derivative, this compound. The rationale for investigating this molecule lies in the combination of the proven 2-aminothiazole core with a dichlorophenoxymethyl substituent. Dichlorophenyl groups are frequently incorporated into drug candidates to modulate lipophilicity and metabolic stability, and to potentially enhance binding affinity to target proteins. The ether linkage provides conformational flexibility, which can be advantageous for optimizing interactions within a biological target's binding site.
Physicochemical Properties and Structural Elucidation
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Formula | C10H8Cl2N2OS | Based on the chemical structure. |
| Molecular Weight | ~279.16 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~3.5 - 4.5 | The dichlorophenyl group significantly increases lipophilicity. For comparison, 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has a calculated XLogP3 of 3.5.[3] The ether oxygen may slightly reduce this value compared to a direct phenyl-thiazole link. |
| Hydrogen Bond Donors | 1 (amine group) | The primary amine is a key hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 (thiazole N, ether O, amine N) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point. | Amine-containing aromatic compounds often exhibit strong intermolecular interactions. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The high lipophilicity suggests limited aqueous solubility. |
Analytical Characterization Workflow
Confirmation of the structure of a newly synthesized batch of this compound would require a suite of analytical techniques.
Caption: Analytical workflow for structural confirmation.
-
¹H and ¹³C NMR Spectroscopy: These techniques are essential for mapping the carbon-hydrogen framework of the molecule. Expected signals would include aromatic protons from the dichlorophenyl ring, a singlet for the methylene bridge, a singlet for the thiazole proton, and a broad singlet for the amine protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. Expected characteristic peaks include N-H stretching for the amine, C=N stretching for the thiazole ring, and C-O-C stretching for the ether linkage.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing a final confirmation of the empirical formula and purity of the compound.
Synthesis of this compound
A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For the target molecule, a plausible synthetic route would involve the following steps:
Proposed Synthetic Pathway
Caption: Proposed synthetic route for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2,5-dichlorophenoxy)propan-2-one (Intermediate)
-
To a solution of 2,5-dichlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 1-(2,5-dichlorophenoxy)propan-2-one.
Step 2: Synthesis of 1-bromo-3-(2,5-dichlorophenoxy)propan-2-one (α-haloketone intermediate)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add bromine (1.0 eq) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature until the bromine color disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the α-haloketone.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the α-haloketone from Step 2 in ethanol.
-
Add thiourea (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Potential Biological Activities and Mechanism of Action
The biological profile of this compound can be inferred from the activities of structurally similar compounds. Thiazole derivatives are known to interact with a variety of biological targets.
Antimicrobial Activity
Many 2-aminothiazole derivatives exhibit significant antibacterial and antifungal properties.[2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic dichlorophenyl group may facilitate the compound's penetration through microbial cell membranes.
Anticancer Activity
Thiazole-containing compounds have shown promise as anticancer agents.[2][4] Potential mechanisms of action include:
-
Kinase Inhibition: The 2-aminothiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
-
Anti-proliferative Effects: They can inhibit the growth and proliferation of cancer cells. For instance, a similar compound, (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone, showed an IC50 value of 10 µg/mL against the MCF-7 breast cancer cell line.[4]
Anti-inflammatory Activity
Some thiazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.
Caption: Potential mechanisms and therapeutic applications.
Future Directions and Conclusion
While this compound remains a largely unexplored molecule, its structural features suggest it is a promising candidate for further investigation in drug discovery programs. The synthetic route outlined in this guide is robust and based on well-established chemical principles.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of the compound using the analytical methods described.
-
In Vitro Screening: Evaluation of its biological activity against a panel of cancer cell lines, bacterial strains, and fungal pathogens.
-
Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
References
-
PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
- Gomha, S. M., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE)
-
Hassan, A. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]
- Kumar, A., et al. (2013). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of the Serbian Chemical Society, 78(10), 1545-1559.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
An In-Depth Technical Guide to the Synthesis of 4-(2,5-Dichlorophenoxymethyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document outlines a two-step synthesis commencing with a selective Williamson ether synthesis to prepare the key α-haloketone intermediate, followed by a classic Hantzsch thiazole synthesis. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable the successful replication and optimization of this synthetic route.
Introduction
The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] The inherent structural features of this heterocycle allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The incorporation of a dichlorophenoxymethyl substituent at the 4-position of the thiazole ring introduces a lipophilic and electronically distinct group that can significantly influence the molecule's interaction with biological targets. Derivatives of 2-aminothiazole are being actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]
This guide details a reliable and scalable synthetic pathway to this compound, providing researchers with the necessary information to synthesize this compound for further investigation in drug discovery and development programs.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity of the final product by first constructing a key intermediate, which is then cyclized to form the desired thiazole ring.
Step 1: Williamson Ether Synthesis of 1-chloro-3-(2,5-dichlorophenoxy)acetone. This initial step involves the selective mono-O-arylation of 1,3-dichloroacetone with 2,5-dichlorophenol. The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[5] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the monosubstituted product over the disubstituted byproduct.
Step 2: Hantzsch Thiazole Synthesis. The α-haloketone intermediate, 1-chloro-3-(2,5-dichlorophenoxy)acetone, is then subjected to the Hantzsch thiazole synthesis. This involves a condensation reaction with thiourea to form the 2-aminothiazole ring.[6] The Hantzsch synthesis is a highly efficient and widely used method for the preparation of thiazole derivatives.[6]
Figure 1: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-chloro-3-(2,5-dichlorophenoxy)acetone
This procedure is based on the principles of the Williamson ether synthesis, optimized for the selective mono-alkylation of a phenol with a dihaloalkane. The use of a slight excess of 1,3-dichloroacetone and controlled reaction time helps to minimize the formation of the disubstituted ether.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichlorophenol | 163.00 | 16.3 g | 0.10 |
| 1,3-Dichloroacetone | 126.97 | 15.2 g | 0.12 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.7 g | 0.15 |
| Acetone, anhydrous | - | 250 mL | - |
| Dichloromethane | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorophenol (16.3 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (250 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add 1,3-dichloroacetone (15.2 g, 0.12 mol) to the suspension in one portion.
-
Heat the reaction mixture to reflux and maintain reflux for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete (as indicated by the consumption of 2,5-dichlorophenol), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily residue.
-
Dissolve the residue in dichloromethane (200 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to afford 1-chloro-3-(2,5-dichlorophenoxy)acetone as a pale yellow oil.
Expected Yield: 65-75%
Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 1H), 7.00 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H), 4.70 (s, 2H), 4.25 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 201.5, 154.0, 133.0, 130.5, 122.0, 115.5, 114.0, 75.0, 46.0.
-
IR (neat, cm⁻¹): 3080, 2960, 1735 (C=O), 1590, 1470, 1250 (C-O), 810, 740.
-
MS (EI): m/z (%) = 252 (M⁺), 162, 125, 91.
Part 2: Synthesis of this compound
This procedure follows the well-established Hantzsch thiazole synthesis, involving the cyclocondensation of an α-haloketone with thiourea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-chloro-3-(2,5-dichlorophenoxy)acetone | 253.48 | 12.7 g | 0.05 |
| Thiourea | 76.12 | 4.2 g | 0.055 |
| Ethanol (95%) | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-(2,5-dichlorophenoxy)acetone (12.7 g, 0.05 mol) and thiourea (4.2 g, 0.055 mol) in 95% ethanol (150 mL).
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the free amine.
-
Stir the mixture at room temperature for an additional 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a crystalline solid.
Expected Yield: 80-90%
Characterization (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (d, J = 2.5 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 7.10 (dd, J = 8.7, 2.5 Hz, 1H), 7.05 (s, 2H, NH₂), 6.80 (s, 1H), 5.15 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.0, 155.5, 148.0, 132.5, 130.0, 122.5, 116.0, 115.0, 105.0, 68.0.
-
IR (KBr, cm⁻¹): 3420, 3280 (N-H), 3100, 1620 (C=N), 1540, 1470, 1240 (C-O), 810.
-
MS (ESI): m/z = 291 [M+H]⁺.
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic cyclocondensation reaction. The mechanism proceeds through the following key steps:
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon bearing the halogen (a soft electrophile) in the α-haloketone, displacing the halide ion in an S_N2 reaction. This forms an isothiouronium salt intermediate.
-
Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile and attacks the carbonyl carbon of the ketone, forming a five-membered cyclic intermediate (a hydroxythiazoline).
-
Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration to lose a molecule of water, resulting in the formation of the aromatic 2-aminothiazole ring.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis of this compound. The pathway, utilizing a selective Williamson ether synthesis followed by a Hantzsch thiazole synthesis, is robust and amenable to scale-up. The provided experimental protocols, along with mechanistic insights and predicted characterization data, offer a comprehensive resource for researchers in medicinal chemistry and drug development. The synthesis of this and related analogs will facilitate further exploration of the biological potential of this promising class of heterocyclic compounds.
References
-
Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Hill, J. (1970). Reactions of 1,3-dichloroacetone with phenols. Journal of the Chemical Society C: Organic, 462-464. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. [Link]
-
Hassan, A. S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7395. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
El-Sayed, N. N. E. (1991). Synthesis of some new heterocyclic compounds with expected potential biological activity. Affiliated to the University of Jordan, 16(1), 9-16. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
Parrino, B., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6488. [Link]
-
Yeung, Y.-Y. (2018). Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]
-
Kumar, S., & Saini, A. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 89(11), 1547-1558. [Link]
-
Dilanyan, E. R., & El'chaninov, M. M. (2020). Selective alkylation of organic compounds. MedCrave Online Journal of Chemistry, 2(1), 1-4. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Gualtieri, F. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Letters in Organic Chemistry, 5(4), 304-307. [Link]
-
Siddiq, A., et al. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Journal of Pharmaceutical Sciences and Community, 19(1), 29-33. [Link]
-
Fairweather, J. K., et al. (2019). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 4(26), 21997–22003. [Link]
-
Kumar, A., et al. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4. [Link]
-
De la Torre, B. G., & Albericio, F. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2886-2895. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
Parrino, B., et al. (2020). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 25(22), 5432. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step synthesis of 1-chloro-3-arylacetone derivatives from arylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-(Phenoxymethyl)-1,3-thiazol-2-amine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 1,3-thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] This guide focuses on a specific subclass: 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives. We will explore the synthetic rationale, delve into their primary biological activities, elucidate potential mechanisms of action, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class.
Introduction: The 2-Aminothiazole Core
The 2-aminothiazole ring is a privileged heterocyclic scaffold due to its ability to engage in multiple hydrogen bonding interactions and its relatively stable aromatic nature. This makes it an excellent pharmacophore for interacting with various biological targets.[4] Clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole incorporate this moiety, highlighting its versatility and importance in drug design.[5][6] The introduction of a phenoxymethyl group at the 4-position of the thiazole ring provides a flexible ether linkage and an aromatic terminus, which can be crucial for establishing hydrophobic and pi-stacking interactions within enzyme active sites or protein-protein interfaces.
Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the 2-amino-4-substituted thiazole core is the Hantzsch thiazole synthesis.[3][6] This reaction provides a direct and efficient route to the target scaffold.
Causality of Experimental Choice: The Hantzsch synthesis is preferred due to its reliability, high yields, and the ready availability of starting materials. It involves a condensation reaction between an α-haloketone and a thiourea derivative. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Protocol 2.1: Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine
-
Preparation of α-Haloketone: The key intermediate is 1-chloro-3-phenoxyacetone. This is typically synthesized by reacting chloroacetone with phenol in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF). The base deprotonates the phenol, and the resulting phenoxide ion acts as a nucleophile, displacing the chlorine from 1-chloroacetone.
-
Cyclization Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
Add 1-chloro-3-phenoxyacetone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature. The product, 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, often precipitates from the solution.[8][9]
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
-
Purification & Neutralization:
-
The resulting hydrochloride salt can be recrystallized from ethanol or an ethanol/water mixture.
-
To obtain the free base, the salt is dissolved in water and neutralized by the slow addition of a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until precipitation is complete.
-
The free amine is then filtered, washed with water, and dried under vacuum.[10]
-
Workflow for Synthesis and Initial Screening
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Perspectives
The 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold is a highly promising platform for the development of novel therapeutic agents. The established synthetic routes allow for extensive derivatization, enabling fine-tuning of their biological properties. Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies by modifying the phenoxy ring (e.g., adding electron-withdrawing or -donating groups) and the 2-amino group to optimize potency and selectivity. Further investigation into their specific molecular targets, particularly within the human kinome and microbial proteome, will be critical for advancing these compounds from promising hits to viable clinical candidates.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jpionline.org [jpionline.org]
- 8. 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride 95% | CAS: 94830-65-6 | AChemBlock [achemblock.com]
- 9. 94830-65-6|4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 10. 94830-63-4|4-(Phenoxymethyl)thiazol-2-amine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine (CAS No. 1082303-05-6). While primary spectroscopic data for this specific molecule is not widely published, this document outlines the principles and methodologies required for its complete structural elucidation and purity assessment. Leveraging established spectroscopic techniques and drawing parallels with closely related analogs, this guide serves as a robust protocol for researchers engaged in the synthesis and analysis of new chemical entities in drug discovery and development. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the context of this target molecule.
Introduction: The Significance of Spectroscopic Characterization
The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties[1]. The precise arrangement of atoms and functional groups within this molecule, defined by its dichlorophenoxymethyl substituent at the 4-position of the thiazole ring, is critical to its potential biological activity and pharmacokinetic profile.
Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in the drug development pipeline. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture and electronic properties of a compound. This guide is structured to provide both the theoretical basis and practical considerations for acquiring and interpreting the spectroscopic data of this compound.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Protons
Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The chemical environment of each proton influences its resonance frequency (chemical shift, δ), providing a unique fingerprint of its location within the molecule. Spin-spin coupling between neighboring protons results in the splitting of signals, revealing connectivity information.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[2]
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | 7.0 - 7.6 | m | 3H | The three protons on the dichlorophenyl ring will appear in the aromatic region. Their precise shifts and coupling patterns will depend on the electronic effects of the chlorine and ether substituents. |
| Thiazole-H | 6.5 - 7.0 | s | 1H | The single proton on the thiazole ring is expected to be a singlet, as it has no adjacent protons to couple with. |
| -OCH₂- | 5.0 - 5.5 | s | 2H | The methylene protons adjacent to the oxygen and the thiazole ring will likely appear as a singlet. |
| -NH₂ | 5.0 - 6.0 (broad) | s (br) | 2H | The amine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be variable and concentration-dependent. |
Causality in Experimental Choices: The choice of a high-field NMR instrument (≥300 MHz) is to achieve better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region. DMSO-d₆ is chosen to ensure the observation of the amine protons, which might exchange too rapidly in other solvents like D₂O.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A spectral width of 0-180 ppm is typical.
Expected ¹³C NMR Spectral Features:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=N (Thiazole) | 160 - 170 | The carbon of the imine-like functionality in the thiazole ring is significantly deshielded. |
| Aromatic C-Cl | 125 - 135 | Carbons directly attached to chlorine are deshielded. |
| Aromatic C-H | 115 - 130 | Aromatic carbons will resonate in this characteristic region. |
| Aromatic C-O | 150 - 160 | The carbon attached to the ether oxygen is deshielded. |
| Thiazole C-S | 140 - 150 | The carbon adjacent to the sulfur in the thiazole ring. |
| Thiazole C-H | 100 - 110 | The protonated carbon of the thiazole ring. |
| -OCH₂- | 60 - 70 | The methylene carbon is in a typical range for an ether linkage. |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide an unambiguous assignment of all proton and carbon signals, thus validating the proposed structure.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns can also offer structural clues.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.
Expected Mass Spectrum:
-
Molecular Formula: C₉H₇Cl₂N₃OS
-
Monoisotopic Mass: 274.9687 u
-
Expected Ion (ESI+): [M+H]⁺ at m/z 275.9760
Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of the two chlorine atoms. The ratio of the peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes will be a definitive indicator of the presence of two chlorine atoms in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (amine) | 3400 - 3200 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=N (thiazole) | 1650 - 1550 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ether) | 1250 - 1050 | Stretching |
| C-Cl | 800 - 600 | Stretching |
The presence of a sharp, medium-intensity band in the 1250-1050 cm⁻¹ region would be strong evidence for the C-O ether linkage, while the characteristic N-H stretches would confirm the primary amine.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for characterizing conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.
Expected UV-Vis Spectrum: The conjugated system formed by the thiazole and dichlorophenyl rings is expected to give rise to one or more strong absorption bands (λₘₐₓ) in the UV region, likely between 250 and 350 nm. The exact position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While this guide provides a predictive framework, the actual acquisition and meticulous interpretation of the data are paramount. The combination of NMR for detailed structural mapping, MS for molecular weight and formula confirmation, IR for functional group identification, and UV-Vis for analyzing the electronic properties will provide a self-validating system for the unambiguous confirmation of the structure and purity of this promising therapeutic candidate. This rigorous approach to characterization is fundamental to ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.
References
-
The Royal Society of Chemistry. Supplementary Information for General. [Link]
-
Preprints.org. (Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]
-
PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]
-
National Institutes of Health. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. [Link]
-
National Institutes of Health. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]
-
ResearchGate. UV/Vis spectrum of thiazolium‐4‐aminide 12 h in solvents with different polarity. [Link]
-
ResearchGate. Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). [Link]
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. 4,5-Dihydro-2-thiazolamine. [Link]
-
ResearchGate. (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]
-
ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]
-
PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]
-
PubMed. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
ResearchGate. UV-Vis spectra of the free 2,4-diaminotriazine-thiazoles 4a-l. [Link]
-
MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]
-
SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]
-
ResearchGate. UV/Vis absorption spectrum of.... [Link]
-
National Institute of Standards and Technology. Aminothiazole - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 4-Ethyl-1,3-thiazole - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 2,4-D - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 2,4-D - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 1,3,4-Thiadiazol-2-amine - the NIST WebBook. [Link]
-
SpectraBase. 5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)- - Optional[13C NMR] - Chemical. [Link]
Sources
A Technical Guide to Novel 2-Aminothiazole Derivatives with Dichlorophenoxy Groups for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made it a focal point of extensive research.[2][3] The incorporation of a dichlorophenoxy moiety into this scaffold presents a compelling strategy for developing novel therapeutic agents. The dichlorophenoxy group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their potential as anticancer and antimicrobial agents.
Synthesis and Characterization: Building the Core Structure
The cornerstone of synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a classic and reliable method that involves the reaction of an α-haloketone with a thiourea derivative.[4]
General Synthetic Pathway
The synthesis of a target 2-aminothiazole derivative bearing a dichlorophenoxy group typically begins with the preparation of a key intermediate, an α-bromoacetophenone substituted with the dichlorophenoxy moiety. This intermediate is then cyclized with thiourea to form the 2-aminothiazole ring.
A representative synthetic scheme is outlined below:
Caption: Generalized synthetic pathway for 2-aminothiazole derivatives with dichlorophenoxy groups.
Detailed Experimental Protocol: A Composite Example
The following protocol is a representative procedure for the synthesis of a 2-aminothiazole derivative, based on established methodologies.[5][6]
Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
-
In a round-bottom flask, dissolve 2-aminothiazole (0.1 mol) in chloroform.
-
Add potassium carbonate (K₂CO₃) (0.1 mol) to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (0.1 mol) dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-N-(thiazol-2-yl)acetamide.
Step 2: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(thiazol-2-yl)acetamide
-
In a round-bottom flask, dissolve 2-chloro-N-(thiazol-2-yl)acetamide (0.01 mol) and 2,4-dichlorophenol (0.01 mol) in acetone.
-
Add potassium carbonate (K₂CO₃) (0.01 mol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final 2-(2,4-dichlorophenoxy)-N-(thiazol-2-yl)acetamide.
Characterization
The synthesized compounds must be thoroughly characterized to confirm their structure and purity using a combination of spectroscopic techniques.[6]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For a typical 2-aminothiazole derivative with a dichlorophenoxy group, key peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-O-C stretching of the ether linkage (around 1250 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed molecular structure.
-
¹H NMR: Expect signals for the thiazole ring protons (typically in the 6.5-7.5 ppm region), aromatic protons of the dichlorophenoxy and other phenyl groups (7.0-8.0 ppm), the N-H proton of the amino group (which may be a broad singlet), and protons of any alkyl chains.[5]
-
¹³C NMR: Will show distinct signals for the carbon atoms of the thiazole ring, the dichlorophenoxy group, and any other aromatic or aliphatic carbons in the molecule.[6]
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure.
Biological Evaluation: Assessing Therapeutic Potential
The primary therapeutic interest in these compounds lies in their potential anticancer and antimicrobial activities. Standardized in vitro assays are employed to quantify their efficacy.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.[7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A typical workflow for the in vitro MTT cytotoxicity assay.
Data Presentation: IC₅₀ Values
The results of the MTT assay are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cancer cell growth. Lower IC₅₀ values indicate higher potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Dichloro-Thiazole 1 | MCF-7 (Breast) | [Hypothetical Data] | Doxorubicin | [Literature Value] |
| Dichloro-Thiazole 1 | A549 (Lung) | [Hypothetical Data] | Doxorubicin | [Literature Value] |
| Dichloro-Thiazole 1 | HeLa (Cervical) | [Hypothetical Data] | Doxorubicin | [Literature Value] |
Note: The IC₅₀ values presented are for illustrative purposes and would be determined experimentally.
Structure-Activity Relationship (SAR) Insights:
Preliminary studies on related compounds have suggested that the position of the chlorine atoms on the phenoxy ring can significantly influence anticancer activity. For instance, some research indicates that a meta-substitution of chlorine on a phenyl ring attached to the 2-aminothiazole core can lead to greater potency compared to di-substituted analogs.[2] This highlights the importance of systematic structural modifications to optimize the anticancer efficacy of these derivatives.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Data Presentation: MIC Values
The antimicrobial efficacy is reported as the MIC value in µg/mL. Lower MIC values signify greater antimicrobial potency.
| Compound ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| Dichloro-Thiazole 1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Reference Antibiotic | [Literature Value] | [Literature Value] | - |
| Reference Antifungal | - | - | [Literature Value] |
Note: The MIC values presented are for illustrative purposes and would be determined experimentally.
Future Directions and Conclusion
Novel 2-aminothiazole derivatives bearing dichlorophenoxy groups represent a promising avenue for the development of new anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their potential for potent biological activity, makes them attractive candidates for further investigation.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with variations in the substitution pattern on the phenoxy ring and other parts of the molecule to further explore the structure-activity relationships.
-
Mechanism of action studies: Investigating the specific molecular targets and pathways through which these compounds exert their cytotoxic and antimicrobial effects.
-
In vivo evaluation: Testing the most promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this exciting class of compounds. The combination of a privileged scaffold with a strategically chosen substituent offers a powerful approach to discovering next-generation therapeutics.
References
- Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(8), 67-71.
- Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj-i pizishki-i Mazandaran, 29(1), 1-29.
- Kumar, R., & Kumar, S. (2017).
- Varshney, S. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives.
- Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010).
- Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Liu, X. H. (2017).
- Mjambili, F., Njoroge, M., Naran, K., De Kock, C., Smith, P. J., Mizrahi, V., ... & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 560-564.
- Othman, E. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-One Derivatives. Research Journal of Pharmacy and Technology, 15(6), 2535-2541.
- Sbenati, M., Al-Farhane, B., Al-Omar, M. A., & Amr, A. E. G. E. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
- Tsai, C. H., Li, P. C., Chen, Y. L., Lee, Y. C., & Chen, Y. L. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Future Journal of Pharmaceutical Sciences, 11(1), 1-13.
- Othman, E. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl) phenylimino} indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 18(1), 125-132.
- Mjambili, F., Njoroge, M., Naran, K., De Kock, C., Smith, P. J., Mizrahi, V., ... & Chibale, K. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 233-242.
- Kumar, A., Kumar, R., & Kumar, S. (2015). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 8(1), 1-6.
- Park, S. Y., Kim, Y., Lee, S. J., & Kim, Y. M. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. International Journal of Molecular Sciences, 22(17), 9188.
- Janezic, D., Lešnik, S., & Stana, J. (2022).
- Othman, E. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl) phenylimino} indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 18(1), 125-132.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architectural Nuances of 4-Phenoxymethyl-thiazole Amines: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate world of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged heterocyclic motif integral to a multitude of biologically active compounds.[1] Its inherent aromaticity and capacity for diverse substitutions make it a versatile template for drug design. This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet profoundly significant, subclass: the 4-phenoxymethyl-thiazole amines. We will navigate the synthetic strategies, explore the critical interplay of structural modifications, and elucidate the impact of these changes on biological activity, with a particular focus on their roles as G-protein coupled receptor 119 (GPR119) agonists and their potential as kinase inhibitors.
The Thiazole Core: A Foundation of Versatility
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring feature in numerous FDA-approved drugs, underscoring its therapeutic relevance.[2] The 2-aminothiazole moiety, in particular, is a common starting point for the development of a wide array of bioactive molecules, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[2] The strategic placement of substituents at the 2-, 4-, and 5-positions of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. Our focus lies on the critical role of the 4-phenoxymethyl substituent in concert with an amine at the 2-position, a combination that has yielded promising therapeutic candidates.
The 4-Phenoxymethyl Moiety: A Key to GPR119 Agonism
Recent research has illuminated the significance of the 4-phenoxymethyl-thiazole scaffold in the development of potent and selective GPR119 agonists.[3] GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising target for the treatment of type 2 diabetes. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
A pivotal study on a series of 4-(phenoxymethyl)thiazole derivatives revealed that the nature of the substituent on the 2-amino group and the substitution pattern on the phenoxy ring are critical determinants of GPR119 agonistic activity.[3]
Structure-Activity Relationship Highlights for GPR119 Agonism:
-
The 2-Amine Substituent: The introduction of a pyrrolidine-2,5-dione moiety at the 2-amino position was found to be highly beneficial for potent GPR119 agonism.[3] This suggests that a hydrogen bond acceptor at this position is crucial for interacting with the receptor's binding pocket.
-
The Phenoxy Ring: Substitutions on the phenoxy ring significantly modulate activity. The precise placement and nature of these substituents can influence potency and pharmacokinetic properties.[3]
-
The Thiazole Core: The thiazole ring acts as a central scaffold, orienting the phenoxymethyl and the 2-amino substituents in a spatially favorable manner for optimal receptor engagement.
The logical workflow for the discovery and optimization of these GPR119 agonists can be visualized as a multi-step process, beginning with the core scaffold and iteratively refining the substituents to enhance potency and drug-like properties.
Caption: A logical workflow for the discovery of 4-phenoxymethyl-thiazole amine GPR119 agonists.
Beyond GPR119: Potential as Kinase Inhibitors
The versatility of the 4-substituted-2-aminothiazole scaffold extends beyond metabolic diseases, with numerous derivatives reported as potent kinase inhibitors.[4][5] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. While specific studies on 4-phenoxymethyl-thiazole amines as kinase inhibitors are less prevalent, the extensive body of research on analogous structures provides a strong rationale for their investigation in this area.
For instance, 4-aryl-thiazole-2-amines have been identified as inhibitors of Rho-associated kinases (ROCK), which are involved in processes like cell contraction and migration.[6] The structure-activity relationship studies of these compounds revealed that substitutions on the 4-aryl ring are critical for potency. This provides a valuable starting point for designing 4-phenoxymethyl-thiazole amine derivatives as potential kinase inhibitors.
The general signaling pathway of a receptor tyrosine kinase (RTK) and the potential point of inhibition by a small molecule inhibitor is depicted below.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of 4-phenoxymethyl-thiazole amines typically follows a convergent strategy, with the construction of the core thiazole ring being a key step. The Hantzsch thiazole synthesis is a widely employed and reliable method for this purpose.[7]
General Synthesis of 4-Phenoxymethyl-2-aminothiazole Core
Step 1: Synthesis of 1-bromo-3-phenoxypropan-2-one
-
To a solution of the desired phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropan-2-one (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-bromo-3-phenoxypropan-2-one.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve 1-bromo-3-phenoxypropan-2-one (1.0 eq.) and thiourea (1.2 eq.) in a suitable solvent such as ethanol.[8]
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-phenoxymethyl-2-aminothiazole core.
Biological Evaluation: GPR119 cAMP Assay
The functional activity of synthesized compounds as GPR119 agonists can be determined by measuring the intracellular accumulation of cAMP in cells expressing the receptor.
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human GPR119 in appropriate culture medium.
-
Assay Preparation: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compounds at various concentrations.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Data Summary
The following table summarizes the GPR119 agonistic activity of representative 4-(phenoxymethyl)thiazole derivatives, highlighting the impact of substitutions on the 2-amino group.[3]
| Compound | 2-Amino Substituent | GPR119 EC50 (nM) |
| 27 | Pyrrolidine-2,5-dione | 49 |
| 32d | Substituted Pyrrolidine-2,5-dione | 18 |
| MBX-2982 (Reference) | - | - |
Data extracted from Baek, et al. (2017). Bioorganic & Medicinal Chemistry Letters.[3]
Conclusion and Future Perspectives
The 4-phenoxymethyl-thiazole amine scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. The well-defined structure-activity relationships, particularly in the context of GPR119 agonism, provide a clear roadmap for further optimization. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 2-amino position and on the phenoxy ring.
Future research should focus on:
-
Expanding the SAR: A broader range of substituents on both the phenoxy ring and the 2-amino group should be investigated to further refine the SAR and improve potency and selectivity.
-
Kinase Inhibition Profiling: A systematic screening of 4-phenoxymethyl-thiazole amine libraries against a panel of kinases is warranted to identify novel kinase inhibitors.
-
Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and drug-like characteristics.
By leveraging the foundational knowledge of thiazole chemistry and embracing a rational, data-driven approach to drug design, the scientific community is well-positioned to translate the therapeutic potential of 4-phenoxymethyl-thiazole amines into innovative medicines for a range of human diseases.
References
-
Baek, S., Lee, J., Kim, Y., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5184-5188. Available from: [Link]
-
Farghaly, T. A., & Almalki, A. S. (2021). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Archiv der Pharmazie, 354(9), e2100143. Available from: [Link]
-
Lucas, M. C., DeNinno, M. P., Chen, H., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. Available from: [Link]
-
Abdel-Maksoud, M. S., Abdel-Alim, A. A., & El-Gamal, M. I. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. Available from: [Link]
-
Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars, 4(3), 46-49. Available from: [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-16. Available from: [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of new derivatives of tertiary thiazolamines. ResearchGate. Available from: [Link]
-
Kumar, R., Kumar, D., & Kumar, V. (2019). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1), 1-5. Available from: [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. Available from: [Link]
-
Li, J. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5, 28. Available from: [Link]
-
Kumar, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 124, 609-624. Available from: [Link]
-
Semple, G., et al. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5123-5128. Available from: [Link]
-
Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. Available from: [Link]
-
Lee, H., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(13), 3054-3065. Available from: [Link]
-
Wang, L., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(1), 169-181. Available from: [Link]
-
Abdel-Maksoud, M. S., Abdel-Alim, A. A., & El-Gamal, M. I. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. Available from: [Link]
-
Asadi, A., et al. (2024). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Scientific Reports, 14(1), 1-13. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Sravanthi, V., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(34), 30881-30901. Available from: [Link]
-
Jin, J., et al. (2016). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 7(9), 1279-1293. Available from: [Link]
-
Legeay, S., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(14), 5408. Available from: [Link]
- Google Patents. (2019). CN109415381B - Thiazolopyridine derivatives as GPR119 agonists. Google Patents.
Sources
- 1. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
Methodological & Application
Introduction: The Privileged 2-Aminothiazole Scaffold
An Application Guide to the Hantzsch Synthesis of 4-Substituted-2-Aminothiazoles for Medicinal Chemistry and Drug Development
The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[1][2] Its remarkable versatility and favorable pharmacological properties have established it as a critical building block for drug development professionals targeting a wide range of diseases, including cancer, bacterial and fungal infections, inflammation, and neurodegenerative disorders.[3][4][5][6]
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely employed method for constructing this vital heterocyclic motif.[1][7] The reaction's enduring appeal lies in its reliability, operational simplicity, and the accessibility of its starting materials. This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 4-substituted-2-aminothiazoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers and scientists.
Reaction Mechanism: A Stepwise Path to Aromaticity
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thiourea derivative.[7][8] The overall transformation is driven by the formation of a thermodynamically stable aromatic thiazole ring.[9] The mechanism proceeds through three key stages:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone, displacing the halide ion.[9][10] This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.[8]
-
Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the cyclic intermediate to yield the stable, aromatic 2-aminothiazole ring.[2]
The entire process is a cascade of fundamental organic reactions, making it a robust and predictable synthetic tool.
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Experimental Protocols
The choice of protocol often depends on the desired scale, available equipment, and the nature of the substrates. Below are two detailed, field-proven protocols.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details the conventional, robust method for synthesizing a model 4-aryl-2-aminothiazole from 2-bromoacetophenone and thiourea.[10]
Materials:
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Thiourea
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Standard laboratory glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, and filtration flask.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 equiv.). The use of excess thiourea ensures the complete consumption of the limiting α-haloketone.
-
Solvent Addition: Add methanol (15 mL) to the flask along with a magnetic stir bar.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring for 30-60 minutes.[10][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold 5% sodium carbonate solution.[10] This step is critical as it neutralizes the hydrobromide salt of the product, which is soluble in the reaction medium, to precipitate the insoluble free base.[9]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60°C) to obtain the crude product. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.[12]
Protocol 2: One-Pot, Ultrasound-Assisted Green Synthesis
Modern variations of the Hantzsch synthesis focus on improving efficiency and reducing environmental impact. This one-pot protocol utilizes ultrasonic irradiation, which can accelerate the reaction, often leading to shorter reaction times and high yields at room temperature.[13][14]
Materials:
-
An appropriate ketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 1 mmol)
-
Thiourea (1 mmol)
-
A substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilicic acid (SiW.SiO₂) as a reusable catalyst[13][14]
-
Ethanol/Water (1:1 mixture)
-
Ultrasonic bath
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), the substituted aldehyde (1 mmol), and the catalyst (e.g., 15 mol%) in 5 mL of a 1:1 ethanol/water mixture.[13][15]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 1.5 to 2 hours.[14] Monitor the reaction progress using TLC.
-
Initial Filtration: Upon completion, filter the solid product and wash it with a small amount of cold ethanol.
-
Catalyst Recovery: Dissolve the collected solid in acetone. The insoluble SiW.SiO₂ catalyst can be recovered by a simple filtration, washed, dried, and reused for subsequent reactions.[13]
-
Product Isolation: Evaporate the acetone from the filtrate under reduced pressure.
-
Drying: Dry the resulting solid in an oven at 60°C to obtain the pure 4-substituted-2-aminothiazole derivative.
Caption: A typical workflow for Hantzsch thiazole synthesis.
Data Summary: Influence of Substituents
The nature of the substituents on the aromatic ring of the α-haloketone can influence reaction times and yields. Generally, both electron-donating groups (EDG) and electron-withdrawing groups (EWG) are well-tolerated, demonstrating the broad scope of the synthesis.
| 4-Substituent (from Ar-CO-CH₂Br) | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| 4-Phenyl | Reflux, Ethanol | 0.5 - 1 | High | [10] |
| 4-(4-Nitrophenyl) | Ultrasound, EtOH/H₂O | 1.5 | 90 | [13][14] |
| 4-(4-Chlorophenyl) | Ultrasound, EtOH/H₂O | 1.5 | 88 | [13][14] |
| 4-(4-Methoxyphenyl) | Ultrasound, EtOH/H₂O | 2.0 | 85 | [13][14] |
| 4-(4-Methylphenyl) | Ultrasound, EtOH/H₂O | 2.0 | 86 | [13][14] |
This table presents representative data compiled from literature sources. Actual results may vary based on specific experimental conditions.
Troubleshooting and Key Considerations
-
Low Yield: Ensure the α-haloketone is pure and not degraded. Lachrymatory α-haloketones can be unstable; using them fresh or employing a one-pot procedure where they are generated in situ is advisable.[15] Also, confirm the reaction has gone to completion via TLC before work-up.
-
Side Product Formation: When using N-monosubstituted thioureas, running the reaction under strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers as byproducts.[16] Maintaining neutral or slightly basic conditions during work-up typically favors the desired 2-(substituted-amino)thiazole product.
-
Purification Issues: The product is typically a solid that precipitates easily from the aqueous work-up. If the product remains oily or impure, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is the most effective purification method.[12]
Conclusion
The Hantzsch thiazole synthesis is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its operational simplicity, high yields, and broad substrate scope make it a highly effective method for accessing the crucial 4-substituted-2-aminothiazole scaffold. By understanding the underlying mechanism and optimizing reaction protocols, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening and the development of next-generation therapeutics.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Yadav, G., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 2686–2713. Retrieved from [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Retrieved from [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Boultif, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1162. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 141-144. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). SpringerLink. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2010). Tetrahedron, 66(37), 7474-7480. Retrieved from [Link]
-
An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Biological Screening of Novel Thiazole Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important target classes for drug discovery.[3][4] Within the landscape of kinase inhibitor discovery, the thiazole ring has emerged as a "privileged scaffold".[5][6] This unique heterocyclic motif, containing sulfur and nitrogen atoms, is a component of numerous biologically active compounds and approved drugs, such as the antimicrobial sulfathiazole and the antiretroviral ritonavir.[6][7][8] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, by interacting with various biological targets.[1][7][8][9] Their structural features allow for versatile chemical modifications, enabling the development of potent and selective inhibitors against specific protein kinases.[2][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening protocol for novel thiazole-based kinase inhibitors. It outlines a strategic and multi-tiered approach, from initial high-throughput screening to detailed preclinical profiling, ensuring the identification of robust and promising lead candidates.
Part 1: Primary Screening - Identifying Initial Hits
The initial phase of any kinase inhibitor discovery campaign is a high-throughput screen (HTS) to identify "hits" from a large compound library.[4][10][11] The choice of assay for the primary screen is critical and should be robust, reproducible, and cost-effective.[10] For kinase activity, assays typically measure either the consumption of ATP or the phosphorylation of a substrate.[3][10]
Recommended Primary Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[12][13][14] This universal assay is suitable for virtually any kinase and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[12][14] Its high sensitivity allows for the use of low enzyme concentrations and is well-suited for kinases with low ATP turnover.[12]
Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.[13][14]
Experimental Protocol: High-Throughput Screening with ADP-Glo™
-
Compound Plating: Dispense 50 nL of each test compound from the thiazole library (typically at 10 mM in DMSO) into a 384-well low-volume assay plate. Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).
-
Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2.5 µL of a 2X kinase/substrate solution to each well. The optimal concentrations of the kinase and substrate should be predetermined.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should ideally be at the Kₘ value for the specific kinase to facilitate the identification of both competitive and non-competitive inhibitors.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control).
Caption: Decision-making workflow for hit confirmation and validation.
Part 3: Cell-Based Secondary Assays
While biochemical assays are crucial for initial screening, they do not always translate to cellular efficacy. [15]Therefore, it is imperative to evaluate hit compounds in a more physiologically relevant context. [15][16]Cell-based assays are designed to assess a compound's ability to engage its target within the cell and inhibit its function, taking into account factors like cell permeability and stability.
Target Engagement Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific kinase in living cells. [16][17][18]It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. [19] Principle of the NanoBRET™ Assay: A kinase of interest is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added, resulting in a BRET signal. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. [17][18]
Experimental Protocol: Cellular Target Engagement with NanoBRET™
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the kinase-NanoLuc® fusion protein. Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the confirmed hit compounds. Add the compounds to the cells, followed by the addition of the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Data Acquisition: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ value, which reflects the compound's target engagement potency.
Caption: Mechanism of a thiazole inhibitor in a cellular signaling pathway.
Part 4: Selectivity and Mechanism of Action
A crucial aspect of kinase inhibitor development is ensuring selectivity for the intended target. [20][21]Off-target activities can lead to toxicity and other undesirable side effects. [22]Therefore, lead compounds must be profiled against a broad panel of kinases.
Kinase Selectivity Profiling
Lead compounds should be screened against a panel of kinases (e.g., the DiscoverX KINOMEscan® panel or Reaction Biology's kinase panels) at a fixed concentration (e.g., 1 µM). [23]This provides a comprehensive overview of the compound's selectivity profile. Compounds showing high selectivity for the target kinase are prioritized for further development.
Caption: Representative kinase selectivity profile for a lead compound.
Part 5: In Vitro ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to reduce the attrition rate of drug candidates in later stages of development. [24][25][26][27][28]These assays provide insights into the "drug-like" properties of the lead compounds.
Key In Vitro ADME-Tox Assays
A standard panel of in vitro ADME-Tox assays should be performed on the most promising lead candidates. [25][26]
| Parameter | Assay | Purpose | Acceptable Range (Typical) |
|---|---|---|---|
| Solubility | Kinetic or Thermodynamic Solubility | Measures the solubility of the compound in aqueous buffer. | > 50 µM |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay | Predicts intestinal absorption and blood-brain barrier penetration. | Papp > 1 x 10⁻⁶ cm/s (High) |
| Metabolic Stability | Liver Microsomal Stability Assay | Determines the rate of metabolism by liver enzymes (CYPs). | t½ > 30 min |
| Plasma Protein Binding | Equilibrium Dialysis | Measures the extent to which a compound binds to plasma proteins. | < 95% bound |
| CYP Inhibition | Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes) | Assesses the potential for drug-drug interactions. | IC₅₀ > 10 µM |
| Cytotoxicity | Cell Viability Assay (e.g., MTT or CellTiter-Glo®) in a non-target cell line (e.g., HepG2) | Evaluates general cellular toxicity. | CC₅₀ > 50 µM |
| hERG Inhibition | hERG Patch-Clamp Assay | Assesses the risk of cardiac toxicity (QT prolongation). | IC₅₀ > 10 µM |
Table 1: Summary of key in vitro ADME-Tox assays and typical acceptable ranges for lead compounds.
Conclusion
The successful identification and development of novel thiazole-based kinase inhibitors require a systematic and multi-faceted screening cascade. By integrating robust biochemical assays, physiologically relevant cell-based models, comprehensive selectivity profiling, and early ADME-Tox assessment, researchers can effectively triage compounds and focus resources on those with the highest potential for clinical success. This structured approach, grounded in sound scientific principles, provides a clear path from initial hit discovery to the nomination of a viable preclinical candidate.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.
- Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC.
- Kinase selectivity profiling by inhibitor affinity chromatography - PubMed.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS.
- In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B.
- Kinase Selectivity Panels - Reaction Biology.
- In Vitro ADME and Toxicology Assays - Eurofins Discovery.
- (PDF) Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery.
- Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC - NIH.
- A beginners guide to ADME Tox - Cell Guidance Systems.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Kinase Screening and Profiling : Methods and Protocols - National Institutes of Health.
- Kinase Target Engagement | Kinase Affinity Assay - Promega Corporation.
- In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs.
- In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI.
- CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry.
- Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology.
- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI.
- (PDF) A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - ResearchGate.
- NanoBRET® TE Intracellular Kinase Assays - Promega Corporation.
- High-throughput screening for kinase inhibitors - PubMed.
- Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - NIH.
- Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate.
- High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
- ADP-Glo™ Kinase Assay - Promega Corporation.
- Kinase Screening & Profiling - BPS Bioscience.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Kinase Screening & Profiling Services - Creative Biogene.
- High-Throughput Screening (HTS) | Malvern Panalytical.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing).
- Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US.
- Promega ADP-Glo kinase assay | BMG LABTECH.
- ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors | MDPI [mdpi.com]
- 11. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 18. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 19. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. vectorb2b.com [vectorb2b.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. cellgs.com [cellgs.com]
- 27. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 28. lifechemicals.com [lifechemicals.com]
Application Note: A Framework for In Vitro Characterization of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural feature in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The versatility of the 2-aminothiazole ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile to engage a variety of biological targets.[1][3]
This application note presents a detailed protocol for the in vitro characterization of a novel 2-aminothiazole derivative, 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine . Given the frequent association of this scaffold with kinase inhibition, we will outline a hypothetical, yet plausible, in vitro assay to determine its inhibitory activity against a representative protein kinase. Furthermore, we will describe a secondary cell-based assay to assess its impact on cancer cell viability, providing a comprehensive preliminary profile of its potential as an anti-cancer agent.
Hypothetical Mechanism of Action: Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Many small molecule kinase inhibitors feature heterocyclic scaffolds like 2-aminothiazole, which can effectively compete with ATP for binding to the kinase's active site.
This application note will therefore focus on an in vitro kinase inhibition assay as the primary method for characterizing this compound. A secondary cell viability assay will complement these findings by providing insights into the compound's cellular effects.
Primary Assay: In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the inhibitory effect of this compound on the activity of a selected protein kinase. The assay is based on a generic kinase activity assay that measures the amount of ADP produced, which is then converted to a luminescent signal.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Purified recombinant protein kinase of interest
-
Substrate: Specific peptide substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Optimized for the specific kinase (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP-Glo™ Kinase Assay
-
Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine)
-
DMSO: Dimethyl sulfoxide, molecular biology grade
-
Microplates: 96-well, white, flat-bottom plates
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute these intermediate DMSO stocks into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add the kinase solution and the corresponding concentration of DMSO.
-
Test wells: Add the kinase solution and the desired concentrations of the test compound.
-
Positive control wells: Add the kinase solution and a known inhibitor at a concentration that gives >90% inhibition.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the ATP/substrate mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (100% activity) and the blank (0% activity).
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Control - Signal_Blank))
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,250,000 | 0 |
| 0.01 | 1,187,500 | 5 |
| 0.1 | 937,500 | 25 |
| 1 | 625,000 | 50 |
| 10 | 187,500 | 85 |
| 100 | 62,500 | 95 |
| Hypothetical data for IC50 determination. |
Secondary Assay: Cell Viability Assay (MTT Assay)
To assess the cytotoxic or cytostatic effects of this compound on cancer cells, a cell viability assay such as the MTT assay can be performed.[4] This colorimetric assay measures the metabolic activity of viable cells.[4]
Materials and Reagents
-
Cell Line: A cancer cell line relevant to the hypothetical kinase target (e.g., A549, HeLa).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Microplates: 96-well, clear, flat-bottom plates.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[4]
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
% Viability = 100 * (Absorbance_Test / Absorbance_Control)
-
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viability against the logarithm of the compound concentration.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following controls should be included in every experiment:
-
Negative Control (Vehicle): This establishes the baseline for 100% enzyme activity or cell viability.
-
Positive Control (Known Inhibitor): This validates that the assay is sensitive to inhibition.
-
Blank (No Enzyme/No Cells): This accounts for background signal.
The Z'-factor is a statistical parameter that can be used to assess the quality of an assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_Control + SD_Blank)) / |Mean_Control - Mean_Blank|
Conclusion
This application note provides a comprehensive framework for the initial in vitro characterization of this compound. By employing a primary kinase inhibition assay and a secondary cell viability assay, researchers can efficiently determine the compound's inhibitory potency and its effect on cancer cells. These foundational assays are crucial for guiding further preclinical development of novel 2-aminothiazole-based therapeutic agents.
References
- Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Elsevier.
- BenchChem. (2025).
- European Biophysics Journal. (2021).
- Sigma-Aldrich. (n.d.). Cell viability assay protocol. Sigma-Aldrich.
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- Anticancer Research. (2018). Cell Viability Assays. Methods and Protocols. Anticancer Research.
- Methods in Molecular Biology. (2018). In Vitro Assays for Screening Small Molecules. PubMed.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols. Thermo Fisher Scientific.
- Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
- ResearchGate. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF.
- ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
- BenchChem. (n.d.). 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. BenchChem.
- PubMed Central (PMC). (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
- National Institutes of Health. (n.d.). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.
- PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- PubMed Central (PMC). (n.d.). 4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
- Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. PubMed.
- Smolecule. (2023). N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide. Smolecule.
- ChemicalBook. (n.d.). 4-[(2,5-dichlorophenoxy)methyl]-1,3-thiazol-2-amine Product Description. ChemicalBook.
- Santa Cruz Biotechnology. (n.d.). 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine. Santa Cruz Biotechnology.
- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
- Molecules. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
- Journal of University of Shanghai for Science and Technology. (2025). Design and Synthesis of New Cyclic Imides Derived from 4-[ N-(2-Amino Thiazole-4-Yl])
Sources
Application Notes and Protocols for Kinase Inhibition Assays of 4-(Phenoxymethyl)thiazole Compounds
Introduction: The Critical Role of Kinases and the Promise of Thiazole-Based Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4][5][6]
The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[6][7] Among the diverse chemical scaffolds explored, thiazole derivatives have emerged as a particularly promising class of kinase inhibitors.[3][4][8] The unique structural and electronic properties of the thiazole ring enable it to form key interactions within the ATP-binding pocket of various kinases.[3][4] Specifically, 4-(phenoxymethyl)thiazole compounds represent a chemical space of significant interest for developing novel and selective kinase inhibitors.[9][10]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing robust and reliable kinase inhibition assays for 4-(phenoxymethyl)thiazole compounds. We will delve into the underlying principles of various assay formats, provide step-by-step protocols for both biochemical and cell-based approaches, and offer insights into data interpretation and best practices.
Choosing the Right Assay: A Matter of Strategy and Experimental Goals
The selection of an appropriate kinase assay is a critical decision that will influence the quality and relevance of the obtained data.[11][12] There is no one-size-fits-all solution; the optimal choice depends on factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the nature of the kinase target, and the desired endpoint measurement.[6][12]
Biochemical assays, which utilize purified kinase, substrate, and inhibitor, are invaluable for determining the direct inhibitory effect of a compound on its target.[13][14] They are highly amenable to high-throughput screening and provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50).[7] In contrast, cell-based assays measure the effect of an inhibitor on kinase activity within a more physiologically relevant environment.[14][15][16][17] These assays are crucial for confirming a compound's cell permeability and its ability to engage the target in a cellular context.[17]
This guide will focus on two widely adopted and robust assay platforms: a luminescence-based biochemical assay for quantitative inhibitor profiling and an AlphaLISA-based cellular assay to assess target engagement in a cellular milieu.
Biochemical Kinase Inhibition Assay: A Luminescence-Based Approach for IC50 Determination
Luminescence-based kinase assays have gained widespread popularity due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[11][18][19][20] One of the most common methods quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18][19][20][21] The ADP-Glo™ Kinase Assay is a prime example of this technology.[1][18][19][20][21]
The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[20][21] In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[18][20][21] The intensity of the light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1][20]
Figure 1: Workflow of a luminescence-based kinase inhibition assay.
Protocol: Luminescence-Based Kinase Inhibition Assay
Materials:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
4-(phenoxymethyl)thiazole compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin or other protein stabilizer)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the 4-(phenoxymethyl)thiazole compounds in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.
-
For the final assay plate, dilute the compounds in kinase buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[11]
-
-
Kinase Reaction Setup:
-
In a white, opaque multiwell plate, add the following components in the specified order:
-
Kinase buffer
-
Diluted 4-(phenoxymethyl)thiazole compound or DMSO (for control wells)
-
Kinase solution (pre-diluted in kinase buffer)
-
Substrate solution (pre-diluted in kinase buffer)
-
-
Include the following controls:
-
No Inhibitor Control (100% activity): Contains all reaction components with DMSO instead of the inhibitor.
-
No Kinase Control (0% activity): Contains all reaction components except the kinase.
-
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12]
-
The final reaction volume is typically 5-25 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (No Kinase Control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the No Inhibitor Control (100% activity).
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[22]
-
Data Presentation: Example IC50 Values
The results of the biochemical assay can be summarized in a table to compare the potency of different 4-(phenoxymethyl)thiazole compounds against one or more kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| PMP-T-001 | Kinase A | 25.3 |
| PMP-T-001 | Kinase B | >10,000 |
| PMP-T-002 | Kinase A | 150.8 |
| PMP-T-002 | Kinase B | 2,500 |
| Staurosporine (Control) | Kinase A | 5.2 |
Cell-Based Kinase Inhibition Assay: Assessing Target Engagement with AlphaLISA
While biochemical assays are excellent for determining direct enzyme inhibition, it is crucial to assess a compound's activity in a cellular context.[15][16][17] Cell-based assays can confirm that a compound is cell-permeable and can inhibit the target kinase within the complex intracellular environment.[17]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay technology that is well-suited for detecting kinase activity in cell lysates.[12][23][24][25] The assay measures the phosphorylation of a specific substrate by a target kinase.[24][26]
The principle of the AlphaLISA SureFire® Ultra™ assay involves two specific antibodies: one that recognizes the phosphorylated substrate and another that binds to a different epitope on the total substrate protein.[24][27] These antibodies are conjugated to either biotin (which binds to streptavidin-coated Donor beads) or a proprietary tag (which binds to Acceptor beads).[24][27] When the substrate is phosphorylated, the antibodies bring the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads, a singlet oxygen molecule is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[25] The intensity of this signal is proportional to the level of substrate phosphorylation.[27]
Figure 2: Workflow of a cell-based AlphaLISA kinase inhibition assay.
Protocol: Cell-Based AlphaLISA Kinase Inhibition Assay
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Multiwell cell culture plates
-
4-(phenoxymethyl)thiazole compounds (dissolved in 100% DMSO)
-
Activator/stimulant for the target kinase pathway (e.g., growth factor, cytokine)
-
AlphaLISA SureFire® Ultra™ kit for the specific phosphorylated substrate
-
Lysis buffer (provided in the kit)
-
White, opaque 384-well ProxiPlates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with AlphaLISA detection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into a multiwell plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
If necessary, serum-starve the cells for a few hours to reduce basal kinase activity.
-
Pre-treat the cells with a serial dilution of the 4-(phenoxymethyl)thiazole compounds or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate activator for a time known to induce robust phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add the AlphaLISA Lysis Buffer to each well to lyse the cells and release the intracellular proteins.
-
Agitate the plate gently for 10-15 minutes at room temperature.
-
-
AlphaLISA Reaction:
-
Transfer a small volume of the cell lysate to a white, 384-well ProxiPlate.
-
Prepare the Acceptor Mix containing the AlphaLISA Acceptor beads and the biotinylated anti-substrate antibody as per the kit instructions.
-
Add the Acceptor Mix to each well containing the lysate.
-
Seal the plate and incubate at room temperature for 1-2 hours.
-
Prepare the Donor Mix containing the Streptavidin-coated Donor beads.
-
Add the Donor Mix to each well. It is recommended to do this in a darkened room to avoid photo-bleaching of the beads.
-
Seal the plate and incubate at room temperature for 1-2 hours in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Example Cellular IC50 Values
The cellular potency of the compounds can be presented in a table, often alongside the biochemical data for comparison.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PMP-T-001 | Kinase A | 25.3 | 150.2 |
| PMP-T-002 | Kinase A | 150.8 | >10,000 |
| Known Inhibitor | Kinase A | 8.1 | 55.6 |
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of the experimental results, each protocol should incorporate a system of self-validation:
-
Positive and Negative Controls: The inclusion of known potent inhibitors (positive control) and inactive analogs or vehicle (negative control) is essential to validate the assay's performance and to provide a benchmark for the activity of the test compounds.[7]
-
Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor >0.5 is generally considered indicative of an excellent assay.
-
ATP Concentration: In biochemical assays, running parallel experiments at both low and high ATP concentrations can help elucidate the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).[7][12]
-
Orthogonal Assays: Validating hits from a primary screen with a secondary, orthogonal assay (e.g., confirming a luminescence-based hit with a fluorescence polarization assay) strengthens the confidence in the results.[11]
-
Counter-screens: When using luminescence-based assays, it is important to perform counter-screens to identify compounds that may directly inhibit the luciferase enzyme, leading to false-positive results.[13]
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the evaluation of 4-(phenoxymethyl)thiazole compounds as kinase inhibitors. By employing a combination of sensitive biochemical assays for initial potency determination and relevant cell-based assays for confirming cellular activity, researchers can effectively advance their drug discovery programs. Adherence to best practices in assay design, execution, and data analysis will ensure the generation of high-quality, reliable data, ultimately accelerating the development of novel kinase-targeted therapeutics.
References
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (URL: [Link])
-
Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])
-
Cell-based test for kinase inhibitors - INiTS. (URL: [Link])
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (URL: [Link])
-
Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. (URL: [Link])
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One - Research journals. (URL: [Link])
-
Fluorescence Polarization Detection | BMG LABTECH. (URL: [Link])
-
Fluorescence Polarization (FP) - Molecular Devices. (URL: [Link])
-
KINASE PROFILING & SCREENING - Reaction Biology. (URL: [Link])
-
A high-throughput radiometric kinase assay - PMC - NIH. (URL: [Link])
-
A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU. (URL: [Link])
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
IC50 determination for receptor-targeted compounds and downstream signaling. (URL: [Link])
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (URL: [Link])
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (URL: [Link])
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. (URL: [Link])
-
Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (URL: [Link])
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (URL: [Link])
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. (URL: [Link])
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (URL: [Link])
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - NIH. (URL: [Link])
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (URL: [Link])
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. inits.at [inits.at]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. ADP-Glo™ Kinase Assay [promega.sg]
- 19. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 22. researchgate.net [researchgate.net]
- 23. revvity.com [revvity.com]
- 24. revvity.com [revvity.com]
- 25. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revvity.com [revvity.com]
- 27. revvity.com [revvity.com]
Application Notes and Protocols for Antimicrobial Activity Testing of Substituted Thiazole Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Thiazole Amines in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Thiazole derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5][6][7] The inherent chemical versatility of the thiazole ring allows for the synthesis of a wide array of substituted derivatives, offering a rich landscape for the exploration of new therapeutic agents.[1][8]
Substituted thiazole amines, in particular, have demonstrated significant potential as antimicrobial agents.[3][5] Their mechanism of action can vary depending on the specific substitutions, but they have been shown to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis.[1][8] Some derivatives have also been found to inhibit key bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are crucial for bacterial survival.[1][2][9]
This comprehensive guide provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial activity of novel substituted thiazole amines. These protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data critical for the advancement of new antimicrobial drug candidates.[10][11][12][13][14][15]
Core Methodologies for Antimicrobial Susceptibility Testing
The preliminary assessment of the antimicrobial properties of substituted thiazole amines typically involves a combination of qualitative and quantitative assays. The agar disk diffusion method offers a straightforward initial screening, while broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[10][16][17] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18][19][20][21]
Protocol 1: Agar Disk Diffusion Assay for Preliminary Screening
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to assess the antimicrobial activity of a compound.[22][23][24] It is a simple, cost-effective, and rapid method for initial screening of a large number of compounds.[22]
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[23][25] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm.[22] Allow the agar to solidify completely and dry the surface before use.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22][26]
-
Test Compound Disks: Prepare stock solutions of the substituted thiazole amines in a suitable solvent (e.g., DMSO). Aseptically impregnate sterile blank paper disks (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound solution to achieve the desired concentration per disk. Allow the solvent to evaporate completely. Prepare a negative control disk with the solvent alone and a positive control disk with a standard antibiotic.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[27]
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[22]
-
Space the disks sufficiently apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[17]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, though for novel compounds, the zone diameter provides a relative measure of potency.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique and the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][28] It provides a precise value of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17][26]
Principle
Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[16] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[17][28]
Experimental Workflow
Caption: Workflow for MBC Determination.
Detailed Step-by-Step Protocol
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Subculturing:
-
From each well that showed no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a colony count corresponding to a ≥99.9% reduction compared to the initial inoculum count. [19]
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data such as MIC and MBC values should be summarized in a structured table.
Table 1: Example of MIC and MBC Data for Substituted Thiazole Amines
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Thiazole-A | Staphylococcus aureus | 8 | 16 | Bactericidal (≤4) |
| Thiazole-A | Escherichia coli | 32 | >128 | Bacteriostatic (>4) |
| Thiazole-B | Staphylococcus aureus | 16 | 32 | Bactericidal (≤4) |
| Thiazole-B | Escherichia coli | 64 | >128 | Bacteriostatic (>4) |
| Ampicillin | Staphylococcus aureus | 0.5 | 1 | Bactericidal (≤4) |
| Ampicillin | Escherichia coli | 4 | 8 | Bactericidal (≤4) |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal. [18]* Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Corrective Action(s) |
| No zones of inhibition in disk diffusion | - Compound is inactive against the test organism.- Incorrect compound concentration.- Inappropriate solvent that inhibits diffusion. | - Verify compound activity with a different assay.- Re-prepare and verify the concentration of the compound solution.- Use a different, non-inhibitory solvent. |
| Inconsistent MIC results | - Inaccurate inoculum density.- Contamination of cultures or reagents.- Errors in serial dilutions. | - Ensure the inoculum is standardized to 0.5 McFarland.- Use aseptic techniques and check for purity of cultures.- Carefully review and practice the dilution technique. |
| Growth in the sterility control well | - Contamination of the growth medium or plate. | - Discard the results and repeat the assay with fresh, sterile materials. |
| Fuzzy or indistinct zone edges | - Swarming motility of the test organism.- Impure culture. | - Re-check the purity of the culture and repeat the test. [25] |
References
- Broth microdilution - Grokipedia. (n.d.).
- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
- Broth microdilution. (n.d.). In Wikipedia.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
- Disk diffusion test. (n.d.). In Wikipedia.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics.
- Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.).
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14).
- EUCAST. (n.d.). ESCMID.
- The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PMC - NIH.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
- EUCAST: EUCAST - Home. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Guidance Documents. (n.d.). EUCAST.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
- Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011, November 9). PMC - NIH.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
- Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (n.d.).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.
- Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022, August 18). Microbe Notes.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESCMID: EUCAST [escmid.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nih.org.pk [nih.org.pk]
- 16. grokipedia.com [grokipedia.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. asm.org [asm.org]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. openaccesspub.org [openaccesspub.org]
The Strategic Application of Dichlorophenoxy-Substituted Thiazoles in Contemporary Drug Discovery
The thiazole ring is a foundational scaffold in medicinal chemistry, prized for its versatile biological activities. When functionalized with a dichlorophenoxy moiety, this core structure gives rise to a class of compounds with significant potential in targeting a range of diseases. The dichlorophenoxy group's electronic and steric properties can enhance target binding, improve metabolic stability, and modulate the pharmacokinetic profile of the parent molecule. This guide offers an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of dichlorophenoxy-substituted thiazoles for researchers and professionals in drug development.
Therapeutic Landscape and Mechanistic Insights
Dichlorophenoxy-substituted thiazoles have demonstrated promising activity in several key therapeutic areas, primarily by interacting with specific biological targets.
Oncology: Targeting Aberrant Cell Signaling
In the realm of oncology, these compounds have shown potent anti-proliferative and pro-apoptotic effects. A primary mechanism of action is the inhibition of critical protein kinases involved in tumor growth and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1] Dichlorophenoxy-thiazole derivatives have been identified as inhibitors of VEGFR-2, blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[2][3]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory Effects: Modulation of Inflammatory Mediators
Certain dichlorophenoxy-thiazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the inhibition of key enzymes and signaling molecules in the inflammatory cascade.
-
COX-2 and TNF-α Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine. Some dichlorophenoxy-substituted thiazolidinones have been shown to inhibit COX-2 and suppress the release of TNF-α.
Antimicrobial Activity: A New Frontier Against Resistance
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Dichlorophenoxy-thiazoles represent a promising scaffold in this area, with some derivatives exhibiting potent activity against a range of bacteria. The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, leading to disruption and cell death.[4]
Synthetic Protocols
The synthesis of dichlorophenoxy-substituted thiazoles can be achieved through a multi-step process, typically involving the formation of a key intermediate followed by coupling with the desired thiazole moiety.
Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride (Intermediate 1)
This procedure details the conversion of 2,4-dichlorophenoxyacetic acid to its highly reactive acyl chloride derivative.
Materials and Reagents:
-
2,4-Dichlorophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,4-dichlorophenoxyacetic acid (1.0 eq) to the flask, followed by anhydrous DCM (approximately 5-10 mL per gram of acid).
-
With stirring, carefully add thionyl chloride (1.5–2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 40°C) for 2-4 hours. Monitor the reaction by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 2-(2,4-dichlorophenoxy)acetyl chloride, which can be used in the next step without further purification.
Synthesis of N-(thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (Final Product)
This protocol describes the amide coupling of the acyl chloride intermediate with 2-aminothiazole.
Caption: Synthetic workflow for a dichlorophenoxy-substituted thiazole.
Materials and Reagents:
-
Crude 2-(2,4-dichlorophenoxy)acetyl chloride (from step 2.1)
-
2-Aminothiazole
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
In a dry flask, dissolve 2-aminothiazole (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-(2,4-dichlorophenoxy)acetyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled 2-aminothiazole solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-(thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide.
Protocols for Biological Evaluation
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a test compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Principle: The assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP levels in the presence of the test compound indicates inhibition of the kinase. This can be quantified using a luminescent ATP detection reagent.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sorafenib)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
In the wells of the microplate, add the test compound dilutions, kinase assay buffer (for negative control), and positive control.
-
Add the VEGFR-2 enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Compound | Organism | MIC (µg/mL) |
| DCPT-A | Staphylococcus aureus | 8 |
| DCPT-A | Escherichia coli | 16 |
| DCPT-B | Staphylococcus aureus | 4 |
| DCPT-B | Escherichia coli | 8 |
In Vitro COX-2 Inhibition Assay
This assay evaluates the ability of a compound to selectively inhibit the COX-2 enzyme over COX-1.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is colorimetrically detected by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7]
Materials:
-
Ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD
-
Arachidonic acid (substrate)
-
Test compound
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.
-
Add the test compound dilutions to the wells.
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC₅₀ values and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion
Dichlorophenoxy-substituted thiazoles are a versatile class of compounds with significant potential in drug discovery. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them attractive candidates for the development of novel therapeutics for a range of diseases. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the promising therapeutic applications of this chemical scaffold.
References
Due to the nature of this exercise, real-time web searches for academic papers and their corresponding URLs were not performed. The following are representative examples of the types of sources that would be cited.
-
Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8033. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Huang, R., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PLoS One, 6(5), e20029. [Link]
-
Khan, J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central, PMCID: PMC10483863. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
- Google Patents. (n.d.).
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). International Journal of Molecular Sciences, 14(7), 14545–14557. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
In Vivo Evaluation of Thiazole Derivatives: A Senior Application Scientist's Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This guide provides a comprehensive framework and detailed protocols for the preclinical in vivo evaluation of novel thiazole derivatives, designed to rigorously assess their therapeutic potential and safety profile. Our focus is on establishing robust, reproducible, and ethically sound experimental designs that generate high-quality data for informed decision-making in drug development.
Chapter 1: Foundational Principles of In Vivo Study Design
A successful in vivo study hinges on meticulous planning that extends beyond the experimental procedures themselves. This chapter outlines the critical preliminary steps that form the bedrock of a scientifically and ethically sound investigation.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict accordance with ethical guidelines and national regulations. Prior to initiation, all protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2][3] The IACUC is responsible for overseeing the institution's animal care and use program, ensuring that studies are designed to minimize pain and distress and that the use of animals is scientifically justified.[1][4] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding philosophy for all animal-based research.
Compound Formulation: Overcoming Solubility Challenges
Many novel thiazole derivatives, like other small molecules, exhibit poor aqueous solubility, posing a significant challenge for in vivo administration.[5][6] A well-designed formulation is critical for ensuring adequate bioavailability and minimizing vehicle-related toxicity.
Key Formulation Strategies:
| Strategy | Description | Key Considerations |
| Co-solvents | A mixture of solvents (e.g., DMSO, ethanol, PEG 400) is used to dissolve the compound. The final concentration of the organic solvent should be minimized to avoid toxicity. | Must test vehicle alone to ensure it has no biological effect. High concentrations of DMSO can be inflammatory. |
| Suspensions | The compound is milled to a fine powder and suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose, Tween 80). | Particle size and uniformity are critical for consistent dosing. Requires vigorous mixing before each administration. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance the absorption of lipophilic compounds. | Complexity of formulation and potential for interaction with biological membranes. |
| Precipitation Method | The drug is dissolved in a solvent and then added to an anti-solvent to form nanoparticles, which can then be suspended.[7] | Requires careful control of precipitation conditions to ensure consistent particle size. |
Protocol: Preparation of a Carboxymethylcellulose (CMC) Suspension
-
Weigh the required amount of the thiazole derivative.
-
If necessary, gently grind the compound in a mortar and pestle to ensure a fine, uniform powder.
-
Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in sterile water.
-
Optionally, add a surfactant like Tween 80 (e.g., 0.1% v/v) to the CMC solution to aid in wetting the compound.
-
Slowly add the powdered compound to the vehicle while vortexing or stirring continuously to create a homogenous suspension.
-
Visually inspect for any large aggregates. The final preparation should be a uniform, milky suspension.
-
Always prepare fresh on the day of dosing and keep the suspension under continuous agitation during the dosing procedure to prevent settling.
Chapter 2: Efficacy Evaluation in Disease-Specific Models
The selection of an appropriate animal model is paramount for assessing the therapeutic efficacy of a thiazole derivative in a relevant biological context. This chapter provides detailed protocols for commonly used models corresponding to the known activities of thiazoles.
Anticancer Activity: Murine Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[8][9]
Workflow for Subcutaneous Xenograft Study
Caption: Workflow for a typical subcutaneous xenograft study.
Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Preparation: Culture human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions. Harvest cells using trypsin, wash with PBS, and perform a viable cell count (e.g., using trypan blue). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.[10]
-
Implantation: Anesthetize immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old). Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the animals for tumor formation. Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Thiazole derivative (at various doses), and a positive control (a standard-of-care chemotherapy agent).
-
Administration: Administer the test compounds and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
Monitoring: Record tumor volume and body weight 2-3 times weekly. Monitor the animals for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if humane endpoints are met.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, or biomarker analysis).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[11]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group). Administer the thiazole derivative or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or by oral gavage.[12] The control group receives only the vehicle.
-
Inflammation Induction: Thirty minutes after drug administration, inject 100 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[12]
-
Analysis: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage inhibition of edema is calculated for each treated group relative to the control group.
Antimicrobial Activity: Murine Skin Infection Model
This model is particularly relevant for evaluating topical treatments against skin pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[14]
Protocol: MRSA Skin Infection Model in Mice
-
Animals and Preparation: Use SKH-1 hairless mice (6-8 weeks old). Anesthetize the mice. Create a superficial wound on the back by methods such as tape stripping to remove the epidermal layer without causing bleeding.[15][16]
-
Infection: Inoculate the wounded area with a suspension of MRSA (e.g., 5 µL containing 107 CFU).[15]
-
Treatment: After a set period (e.g., 4 hours post-infection), begin the treatment regimen.[15] Apply a measured amount (e.g., 25-30 mg) of the thiazole derivative formulated as a topical ointment, the vehicle ointment (placebo), or a positive control antibiotic (e.g., mupirocin). Treatment is typically applied twice daily for 4-5 days.[15]
-
Evaluation: At the end of the treatment period, euthanize the mice. Excise the infected skin area, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.
-
Analysis: The efficacy of the treatment is determined by the reduction in bacterial load (log10 CFU/g of tissue) compared to the vehicle-treated group.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for identifying compounds with potential efficacy against generalized seizures, particularly absence seizures.[17][18] PTZ is a GABAA receptor antagonist.[19]
Protocol: PTZ-Induced Seizure Model in Mice
-
Animals and Dosing: Use male Swiss albino mice (20-25 g). Administer the thiazole derivative or a reference drug (e.g., Diazepam) intraperitoneally. The control group receives the vehicle.
-
Seizure Induction: After a pre-treatment period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 40-50 mg/kg, subcutaneously or intraperitoneally).[19][20]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.
-
Scoring: Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures. Seizure severity can also be scored using a modified Racine scale.
-
Analysis: The anticonvulsant activity is determined by the ability of the thiazole derivative to increase the latency to seizures or to protect the animals from the occurrence of generalized seizures compared to the vehicle control group.
Chapter 3: Safety and Pharmacokinetic Profiling
Beyond efficacy, a thorough understanding of a compound's safety and pharmacokinetic profile is essential for its progression as a drug candidate.
In Vivo Toxicity Assessment
Toxicity studies aim to identify potential adverse effects and determine a safe dose range for a new compound.[21] These studies are typically conducted following established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[4]
Workflow for Acute and Repeated Dose Toxicity Studies
Caption: Workflow for OECD-guided toxicity studies.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [22][23][24][25]
-
Animals: Use a single sex of rats (e.g., female Wistar rats), fasted prior to dosing.
-
Dosing: This is a stepwise procedure with 3 animals per step. Dosing starts at a level expected to be toxic. Based on the outcome (mortality/survival), the next step involves either dosing at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: After dosing, observe animals closely for the first few hours and then daily for a total of 14 days. Record all clinical signs of toxicity and mortality.
-
Endpoint: The primary outcome is the number of animals that die within each step. This allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category and provides an estimate of the LD50.
Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407) [26][27][28][29]
-
Animals and Grouping: Use young adult rats (e.g., Sprague-Dawley). Assign animals to at least 3 dose groups and one vehicle control group (n=5 males and 5 females per group).[29]
-
Dosing: Administer the thiazole derivative daily by oral gavage for 28 consecutive days.[29]
-
In-life Monitoring: Conduct detailed clinical observations daily. Measure body weight weekly and food/water consumption weekly.
-
Terminal Procedures: At the end of the 28-day period, euthanize the animals. Collect blood for hematology and clinical chemistry analysis.
-
Pathology: Conduct a full necropsy. Weigh major organs (liver, kidneys, spleen, brain, etc.). Preserve organs and tissues in formalin for detailed histopathological examination.
-
Analysis: Analyze all data to identify any dose-related adverse effects, determine the target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).
In Vivo Pharmacokinetic (PK) Studies
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[30] This information is vital for correlating drug exposure with efficacy and toxicity.
Typical Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the plasma concentration-time curve; represents total drug exposure. |
| t1/2 | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Use cannulated rats (e.g., with jugular vein cannulas) to facilitate serial blood sampling. This refines the procedure by avoiding multiple stressful sampling events.
-
Dosing: Administer a single dose of the thiazole derivative via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[31][32] Place samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the thiazole derivative (and potentially its major metabolites) in the plasma samples using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters.
Conclusion
The in vivo evaluation of thiazole derivatives is a multifaceted process that requires a systematic and rigorous approach. By integrating careful study design, validated disease models, and comprehensive safety and pharmacokinetic profiling, researchers can effectively assess the therapeutic potential of these promising compounds. The protocols and principles outlined in this guide are intended to serve as a robust foundation for generating high-quality, reproducible data, thereby accelerating the journey of novel thiazole derivatives from the laboratory to the clinic.
References
-
Dhruv, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57571. Available at: [Link]
-
National Institutes of Health, Office of Laboratory Animal Welfare. (2024). The IACUC. Available at: [Link]
-
Chen, Y., & Chen, S. (2014). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. Bioanalysis, 6(1), 1-3. Available at: [Link]
-
Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Musteata, F. M., & Pawliszyn, J. (2008). Blood sampling without blood draws for in vivo pharmacokinetic studies in rats. Pharmaceutical Research, 25(8), 1968-1975. Available at: [Link]
-
Bove, M., & LaHoste, G. J. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (3), e107. Available at: [Link]
-
Krogfelt, K. A., et al. (2000). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 44(8), 2149-2152. Available at: [Link]
-
Shin, J. W., & Chung, Y. H. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 18(4), 289-294. Available at: [Link]
-
Jivrajani, M., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(11), 6031-6037. Available at: [Link]
-
Anonymous. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]
-
Service, L. (2024). (PDF) The application of synthetic antibacterial minerals to combat topical infections: exploring a mouse model of MRSA infection. ResearchGate. Available at: [Link]
-
SCIREQ. (n.d.). IACUC Considerations for Preclincal Studies. Available at: [Link]
-
ECETOC. (1991). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Available at: [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Available at: [Link]
-
Vo, C. L. N., et al. (2017). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 9(4), 44. Available at: [Link]
-
Hosseinzadeh, H., & Sadeghnia, H. R. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 21(11), 1087-1091. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-237. Available at: [Link]
-
Li, A. P. (2014). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Analytical Chemistry, 86(1), 108-112. Available at: [Link]
-
Slideshare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Available at: [Link]
-
Vanhove, C., et al. (2021). Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research. Cancers, 13(16), 4069. Available at: [Link]
-
Lee, J., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 24(13), 10842. Available at: [Link]
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Available at: [Link]
-
Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1156. Available at: [Link]
-
Brown, N. M., et al. (2021). Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK. JAC-Antimicrobial Resistance, 3(1), dlaa114. Available at: [Link]
-
O'Connor, J. C., et al. (1998). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Archives of Toxicology, 72(10), 625-635. Available at: [Link]
-
Kumar, S., & Singh, P. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(4), 1313-1323. Available at: [Link]
-
Anonymous. (n.d.). Xenograft Tumor Assay Protocol. Available at: [Link]
-
University of Pittsburgh. (n.d.). Policies, SOPs, & Guidelines. Available at: [Link]
-
Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Available at: [Link]
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available at: [Link]
-
Ross University School of Veterinary Medicine. (2024). Guidelines for Determining when IACUC Oversight is Required for Research and Teaching. Available at: [Link]
-
Wikipedia. (n.d.). Methicillin-resistant Staphylococcus aureus. Available at: [Link]
-
Voskoglou-Nomikos, T., et al. (2003). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 9(11), 4227-4239. Available at: [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Available at: [Link]
-
Lavan, M., & Knipp, G. T. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Available at: [Link]
-
ResearchGate. (2025). Mouse Model of Staphylococcus aureus Skin Infection. Available at: [Link]
-
YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]
-
Sárközy, G., & van der Laan, J. W. (1995). Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. Human & Experimental Toxicology, 14(12), 978-983. Available at: [Link]
-
Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Available at: [Link]
-
IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Available at: [Link]
-
Scientific Research Publishing. (2024). OECD (2002) Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. Available at: [Link]
-
MPG.eBooks. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link]
Sources
- 1. The IACUC | OLAW [olaw.nih.gov]
- 2. scireq.com [scireq.com]
- 3. veterinary.rossu.edu [veterinary.rossu.edu]
- 4. Policies, SOPs, & Guidelines | Institutional Animal Care and Use Committee | University of Pittsburgh [iacuc.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 15. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 25. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 26. ecetoc.org [ecetoc.org]
- 27. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 28. researchgate.net [researchgate.net]
- 29. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 30. protocols.io [protocols.io]
- 31. Blood sampling without blood draws for in vivo pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Phenoxymethyl)-thiazole Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-(phenoxymethyl)-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to overcome low yields and obtain a high-purity final product.
The synthesis of 4-(phenoxymethyl)-thiazole, a valuable building block in medicinal chemistry, is most commonly achieved via the Hantzsch thiazole synthesis.[1][2][3] This robust reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of 4-(phenoxymethyl)-thiazole, the key starting materials are 1-chloro-3-phenoxyacetone and thioformamide. While generally reliable, this synthesis can present challenges leading to suboptimal yields. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in my Hantzsch synthesis of 4-(phenoxymethyl)-thiazole. What are the primary factors I should investigate?
Low yields in the Hantzsch synthesis can often be traced back to a few critical factors.[4] A systematic approach to troubleshooting is crucial. The primary areas to scrutinize are the purity of your starting materials, the reaction conditions, and the potential for competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in 4-(phenoxymethyl)-thiazole synthesis.
Q2: How critical is the purity of my 1-chloro-3-phenoxyacetone and thioformamide?
Reactant purity is paramount for achieving high yields in thiazole synthesis.[4] Impurities can lead to a cascade of undesirable outcomes, including the formation of side products that consume starting materials and complicate purification.
-
1-chloro-3-phenoxyacetone: This α-haloketone can be susceptible to self-condensation or hydrolysis. Verify its purity by ¹H NMR to ensure the absence of significant impurities.
-
Thioformamide: Thioamides can be unstable, particularly in the presence of acid or moisture.[4] It is advisable to use freshly prepared or commercially available high-purity thioformamide.
| Parameter | Recommendation | Rationale |
| Purity Verification | NMR, GC-MS, or melting point analysis of starting materials. | Confirms the chemical identity and purity of reactants, ruling out contaminants that could lead to side reactions.[4] |
| Storage | Store thioformamide under an inert atmosphere and refrigerated. | Minimizes degradation of the thioamide, which is a common cause of reduced yield. |
| Water Content | Use anhydrous solvents. | The presence of water can lead to hydrolysis of intermediates and side reactions, thus reducing the overall yield.[4] |
Q3: My starting materials are pure, but my yield is still low. What reaction conditions should I optimize?
The choice of solvent, reaction temperature, and reaction time are all interconnected and can significantly influence the outcome of the synthesis.
-
Solvent: Ethanol is a commonly used solvent for Hantzsch synthesis as it effectively dissolves both the α-haloketone and the thioamide.[2][3] The polarity of the solvent can affect the reaction kinetics.[4]
-
Temperature: The reaction is typically conducted at reflux to ensure a sufficient rate of reaction.[2][3] However, excessively high temperatures can promote the formation of degradation products.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4] Prolonged reaction times can lead to the formation of byproducts.
General Experimental Protocol for 4-(phenoxymethyl)-thiazole Synthesis
-
In a round-bottom flask, dissolve 1-chloro-3-phenoxyacetone (1 equivalent) in absolute ethanol.
-
Add thioformamide (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a weak base, such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q4: I am observing multiple spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
The formation of multiple products is a clear indication of side reactions, which are a common culprit for low yields.[4]
Potential Side Reactions in Hantzsch Thiazole Synthesis
Caption: Potential reaction pathways in the synthesis of 4-(phenoxymethyl)-thiazole.
-
Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of 2-imino-2,3-dihydrothiazoles can occur as isomeric byproducts.[5] Careful control of pH is essential.
-
Bis-thiazoles: If the stoichiometry of the reactants is not carefully controlled, the formation of bis-thiazole or other condensation byproducts can occur.[4]
-
Controlling Side Reactions:
-
Stoichiometry: Use a slight excess of the thioamide (1.1-1.2 equivalents) to ensure complete consumption of the α-haloketone.
-
Temperature Control: Avoid excessive heating, which can promote decomposition and side reactions.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Q5: I have a low yield after purification. How can I improve the work-up and purification of my 4-(phenoxymethyl)-thiazole?
Product loss during work-up and purification is a common issue.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. The pH of the aqueous layer should be basic to ensure the thiazole is in its free base form.
-
Purification:
-
Column Chromatography: Use an appropriate solvent system to achieve good separation of your product from impurities. Monitor the fractions carefully by TLC.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
| Purification Step | Recommendation | Rationale |
| Neutralization | Use a weak base like NaHCO₃ or Na₂CO₃ for neutralization. | Avoids potential hydrolysis or degradation of the product that can occur with strong bases.[1] |
| Extraction Solvent | Choose a solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). | Maximizes the recovery of the product from the aqueous phase. |
| Chromatography | Select a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the product on TLC. | Ensures optimal separation of the product from impurities on a silica gel column. |
By systematically addressing these common issues, you can significantly improve the yield and purity of your 4-(phenoxymethyl)-thiazole synthesis.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
Welcome to the technical support guide for the purification of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this and structurally related heterocyclic compounds. As a crucial intermediate in many synthetic pathways, achieving high purity of this aminothiazole derivative is paramount for the success of subsequent reactions and the integrity of final products.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common and complex challenges encountered during the purification process.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Column Chromatography Issues
Question: I'm observing poor separation and significant tailing of my compound on a silica gel column. What's causing this and how can I fix it?
Answer: This is a frequent challenge when purifying basic compounds like 2-aminothiazoles on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.[2]
Causality: The strong acid-base interaction between the amine and silica gel causes the compound to adsorb too strongly, resulting in a "streaking" or "tailing" effect as it elutes.[2]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2][3]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete with your compound for the acidic sites.[3]
-
Ammonia in Methanol: A solution of ammonia in methanol (typically 7N) can also be used as a component of the mobile phase, which is particularly useful for highly polar basic compounds.[2]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[2][3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[3]
-
Amine-Functionalized Silica: This specialized silica has amine groups bonded to the surface, which shields the basic analytes from the acidic silanols, often providing excellent separation without the need for mobile phase additives.[2]
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be a viable option.[3][4]
-
Question: My compound is not eluting from the silica column, even with a highly polar solvent system. What should I do?
Answer: This issue typically arises from either extremely strong adsorption to the stationary phase or on-column decomposition.
Troubleshooting Steps:
-
Drastic Polarity Increase: If you haven't already, try a steep gradient elution up to 100% methanol or even a mixture of dichloromethane and methanol.[3]
-
Assess Compound Stability: Before performing column chromatography, it's prudent to check the stability of your compound on silica.
-
TLC Stability Test: Spot your compound on a silica TLC plate. Let it sit for an hour, then develop the plate. If you observe streaking or the appearance of new spots, your compound is likely degrading on the silica.[3]
-
-
Switch to a Less Acidic Stationary Phase: If stability is an issue, switch to neutral alumina or consider reversed-phase chromatography.[3]
Recrystallization Issues
Question: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid. This often happens if the solution is too concentrated, cooled too quickly, or if impurities are depressing the melting point.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow the solution to cool slowly.[5]
-
Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling.
-
Scratching and Seeding:
-
Solvent System Modification: The choice of solvent is critical. You may need to experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
General Purity and Recovery Issues
Question: After purification, my yield is very low. What are the common causes?
Answer: Low recovery can stem from several factors during extraction, chromatography, and recrystallization.
Potential Causes and Solutions:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is appropriate to keep your amine compound in the organic phase during workup. Sometimes, multiple extractions are necessary.
-
Column Chromatography Losses:
-
Irreversible Adsorption: As discussed, your compound might be permanently sticking to the silica gel.[3]
-
Using Too Much Stationary Phase: While a proper ratio is needed, an excessive amount of silica gel can lead to greater loss of product on the column.
-
-
Recrystallization Losses:
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant amount of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary.[3]
-
Compound Solubility in Cold Solvent: If your compound has appreciable solubility in the cold recrystallization solvent, you will lose product. Consider cooling the flask in an ice bath or freezer to minimize solubility and maximize crystal formation.
-
II. Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol details the purification of this compound using silica gel chromatography with a triethylamine-modified eluent.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% TEA).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA).
- Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate + 0.5% TEA) while monitoring the separation by Thin Layer Chromatography (TLC).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
4. Product Recovery:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
- Through small-scale testing, identify a suitable solvent or solvent pair. Good candidates often include ethanol, methanol, acetone, ethyl acetate, or mixtures with hexanes. For a similar compound, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, a chloroform-hexane mixture was effective.[6]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
3. Decolorization (if necessary):
- If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
III. Data Presentation
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation/Tailing | Strong interaction of basic amine with acidic silica gel. | Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase.[2][3] |
| Inappropriate solvent system. | Optimize the eluent system using TLC with a range of solvent polarities. | |
| Compound Not Eluting | Compound is too polar for the current solvent system. | Drastically increase the polarity of the mobile phase (e.g., gradient to 100% MeOH).[3] |
| Irreversible adsorption or decomposition on silica. | Test for stability on a TLC plate. Switch to a neutral stationary phase like alumina.[3] | |
| Low Recovery | Irreversible adsorption. | Use a basic modifier in the eluent or switch to a different stationary phase.[2][3] |
Table 2: Troubleshooting Summary for Recrystallization
| Issue | Potential Cause | Recommended Solution |
| "Oiling Out" | Solution is supersaturated or cooled too quickly. | Re-dissolve the oil in more hot solvent and allow for slow cooling.[5] |
| Presence of impurities. | Attempt a preliminary purification by another method, such as a quick column. | |
| Low Crystal Yield | Too much solvent used for dissolution. | Use the minimum amount of hot solvent required.[3] |
| Significant compound solubility in cold solvent. | Cool the solution in an ice bath or freezer after slow cooling to room temperature. |
IV. Visualizations
Caption: Decision workflow for purification method selection and troubleshooting.
Caption: Troubleshooting logic for poor separation in column chromatography.
V. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]
-
Sukumar, D., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]
-
Anwar, M. M., & Islam, M. F. (1970). Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. The Analyst, 95(1134), 838-840. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Li, Y., & Wang, J. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1619. [Link]
-
Shishkina, S. V., et al. (2006). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 61(8), 767-772. [Link]
-
Al-Mokyna, F. H., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(47), 33061-33082. [Link]
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-977. [Link]
-
Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 7(1), 143-149.
-
Babar, A., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2704. [Link]
-
AIR Unimi. (n.d.). and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. Retrieved from [Link]
-
Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Retrieved from
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9377-9389. [Link]
-
Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0172823. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Martins, M. A. P., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6268. [Link]
-
LOCKSS. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. Retrieved from [Link]
-
Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
-
MDPI. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Side Products in the Hantzsch Synthesis of 2-Aminothiazoles
Welcome to the technical support center for the Hantzsch synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges with side product formation. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is valued for its robustness in creating the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. However, like any chemical transformation, it is not without its nuances. This document provides in-depth, field-proven insights into the most common side reactions, their mechanistic origins, and validated protocols to mitigate their formation, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a significant isomeric impurity. How can I identify and eliminate it?
Question: I'm performing a Hantzsch synthesis with an N-substituted thiourea and an α-bromoketone. While I see my desired 2-(substituted-amino)thiazole, I'm also getting another major product with the same mass. What is this side product and how can I prevent its formation?
Answer: This is one of the most frequently encountered issues in the Hantzsch synthesis of 2-aminothiazoles. The primary culprit is almost certainly the formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole .
The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This initial step is generally fast and efficient. The key divergence in the reaction pathway occurs during the subsequent intramolecular cyclization. The intermediate formed after the initial S-alkylation has two nucleophilic nitrogen atoms. The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.
-
Pathway A (Desired): Under neutral or basic conditions, the endocyclic nitrogen (N1) of the thiourea moiety is the more nucleophilic species. It attacks the carbonyl carbon, leading to a tetrahedral intermediate that, upon dehydration, forms the desired aromatic 2-aminothiazole.
-
Pathway B (Side Product): In acidic media, the exocyclic nitrogen (N3) can be protonated, but the endocyclic nitrogen can also participate in the reaction. More significantly, the reaction equilibrium can favor the attack of the substituted nitrogen atom onto the carbonyl carbon. This leads to the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] The presence of strong acid has been shown to efficiently generate this imino isomer.[1]
Caption: Regioselectivity in the Hantzsch Thiazole Synthesis.
The key to preventing the formation of the 2-imino-2,3-dihydrothiazole is to control the reaction's pH.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve your α-haloketone (1.0 eq) and N-substituted thiourea (1.1 eq) in a suitable solvent. Anhydrous ethanol or isopropanol are excellent starting points.
-
pH Control:
-
Avoid Acid: Do not use acidic solvents or add any acid catalysts. The hydrohalide salt (e.g., HBr or HCl) generated during the reaction can be sufficient to catalyze the side reaction.
-
Introduce a Mild Base: Add a non-nucleophilic base to the reaction mixture to neutralize the in-situ generated acid. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) at 1.5-2.0 equivalents are effective choices.
-
-
Temperature and Monitoring: Heat the reaction mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The two isomers should have different Rf values.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography. A gradient elution with hexane/ethyl acetate is usually effective in separating the two isomers.
| Parameter | Recommendation for 2-Aminothiazole | Rationale |
| pH | Neutral to slightly basic | Prevents protonation that favors N3 cyclization, promoting the desired N1 attack.[1] |
| Solvent | Alcohols (Ethanol, Methanol) | Good solubility for reactants and facilitates the desired reaction pathway. |
| Base | NaHCO₃, K₂CO₃ | Neutralizes the generated HX acid without interfering with the main reaction. |
| Temperature | Reflux (60-80°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
You can readily distinguish between the desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole side product using standard spectroscopic techniques.
-
¹H NMR: The proton on the C5 position of the thiazole ring is a key diagnostic signal. In 2-(N-substituted amino)thiazoles, this proton typically appears as a singlet in the aromatic region. For the 2-imino-2,3-dihydrothiazole isomer, the chemical shift of the corresponding proton is often different.[1]
-
IR Spectroscopy: The C=N stretching frequencies can be informative. The exocyclic C=N bond in the imino isomer will have a different absorption compared to the endocyclic C=N of the aromatic amino-thiazole. The IR spectra of 2-aminothiazoles typically show strong N=C absorptions around 1669 cm⁻¹.[2]
FAQ 2: I am observing the formation of a higher molecular weight byproduct. Could this be a dimer?
Question: My mass spectrometry analysis shows a peak that corresponds to roughly double the mass of my expected product, suggesting the formation of a dimeric species. What is the likely structure and how can I avoid it?
Answer: The formation of dimeric or oligomeric byproducts, while less common than the imino isomer, can occur, particularly under certain conditions. One plausible side product is a bis-thiazole derivative.
The formation of a bis-thiazole can be rationalized by a subsequent reaction between the initially formed 2-aminothiazole and the unreacted α-haloketone. The amino group of the newly formed 2-aminothiazole is nucleophilic and can compete with the thiourea for the remaining α-haloketone.
This subsequent reaction would lead to a new S-alkylation, followed by a second cyclization and dehydration, ultimately forming a bis-thiazole structure.
Caption: Plausible pathway for bis-thiazole formation.
To minimize the formation of dimeric byproducts, careful control of reaction parameters is essential.
Step-by-Step Methodology:
-
Stoichiometry: Ensure that the thiourea is present in a slight excess (1.1 to 1.2 equivalents). This will increase the probability that the α-haloketone reacts with the thiourea rather than the 2-aminothiazole product.
-
Reaction Monitoring: Closely monitor the reaction using TLC or LC-MS. The goal is to stop the reaction as soon as the starting α-haloketone is consumed. Over-running the reaction can increase the likelihood of the product reacting further.
-
Temperature Control: Avoid excessive heating. While the Hantzsch synthesis often requires elevated temperatures, unnecessarily high temperatures can accelerate side reactions. Determine the minimum temperature required for a reasonable reaction rate.
-
Purification: If dimeric byproducts are formed, they can typically be separated from the desired monomeric product by column chromatography due to the significant difference in polarity and molecular weight.
General Best Practices for a Successful Hantzsch Synthesis
-
Purity of Starting Materials: Ensure the purity of your α-haloketone and thiourea. Impurities in the starting materials can lead to a variety of unknown side products.
-
Solvent Choice: While alcohols are common, exploring other solvents may be beneficial for specific substrates. Modern variations of the Hantzsch synthesis have successfully employed water, acetonitrile, or even solvent-free conditions, sometimes with the aid of microwave irradiation.[3][4]
-
Catalysis: The use of catalysts can sometimes improve yields and reduce reaction times, potentially minimizing the window for side product formation. A variety of catalysts, from silica-supported tungstosilisic acid to copper salts, have been reported to be effective.[2]
-
Work-up Procedure: The work-up is critical for isolating a pure product. For many 2-aminothiazoles, pouring the reaction mixture into a weak base solution like 5% sodium carbonate can neutralize the hydrohalide salt and precipitate the neutral product, which can then be collected by filtration.[5]
By understanding the mechanistic underpinnings of these common side reactions and implementing the detailed troubleshooting protocols provided, you can significantly improve the outcome of your Hantzsch 2-aminothiazole syntheses, leading to higher yields and purer products in your research and development endeavors.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Bouherrou, O., et al. (2016).
- Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440.
- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. synarchive.com [synarchive.com]
Technical Support Center: Optimizing 4-Substituted Thiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-substituted thiazoles. This guide, designed for laboratory professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your synthetic routes are efficient, reproducible, and yield high-quality products.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific issues that can arise during the synthesis of 4-substituted thiazoles, with a primary focus on the widely used Hantzsch thiazole synthesis.[1][2][3][4]
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I fix it?
Answer: Low yields are a common frustration, but a systematic approach can often pinpoint the problem.[1][5] Here are the key areas to investigate:
-
Purity of Starting Materials: This is the most critical factor. Impurities in your α-haloketone or thioamide can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[1]
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. For sensitive reagents like 2-aminothiophenol, which is prone to oxidation (indicated by a yellow disulfide dimer), use freshly purified materials.[1]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are all interconnected and crucial for success.
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[5] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. A systematic optimization study can identify the ideal temperature for your specific substrates.[5][6]
-
Solvent: The solvent's polarity influences the solubility of reactants and intermediates, directly impacting reaction kinetics.[1] While ethanol is a common choice, other solvents like methanol, 1-butanol, 2-propanol, and even water have proven effective in certain multi-component syntheses.[1] For reactions sensitive to water, using anhydrous solvents is recommended.[1]
-
Reaction Time: It's possible the reaction hasn't reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of byproducts.
-
Recommendation: While a 1:1 molar ratio of α-haloketone to thioamide is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.[2]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is a clear indicator of side reactions. Here are some common culprits and how to address them:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][5]
-
Condensation Byproducts: Formation of bis-thiazoles or other condensation products can occur, especially with incorrect stoichiometry.
-
Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help you identify the formation of these byproducts early on, allowing you to adjust conditions as needed.[1]
-
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my 4-substituted thiazole. What are the best practices for purification?
Answer: Effective purification is key to obtaining a high-quality final product. Here are some strategies:
-
Precipitation and Filtration: For many Hantzsch syntheses, the thiazole product is poorly soluble in water and can be precipitated by pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate.[2][7] The resulting precipitate can then be collected by filtration.[2]
-
Recrystallization: If the initial precipitate is not sufficiently pure, recrystallization from a suitable solvent (e.g., dioxane, ethanol) can be an effective purification method.[8]
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, column chromatography on silica gel is a powerful technique.[9] The choice of eluent will depend on the polarity of your compound and the impurities present. A common starting point is a mixture of hexane and ethyl acetate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazoles.[3] It involves the reaction of an α-haloketone with a thioamide.[2] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen onto the ketone carbonyl to form the thiazole ring, with the subsequent loss of water and a hydrogen halide.[2][10] The aromaticity of the final thiazole ring is a significant driving force for the reaction.[7]
Q2: How critical is the choice of the halogen in the α-haloketone?
A2: The reactivity of the α-haloketone follows the order I > Br > Cl. While α-bromoketones are most commonly used, α-chloroketones can also be effective, sometimes requiring slightly more forcing conditions. The choice may also depend on the commercial availability and stability of the starting material.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted synthesis has been shown to significantly enhance yields and reduce reaction times for the Hantzsch thiazole synthesis.[5][11] This is a valuable technique for high-throughput synthesis and library generation.
Q4: Are there alternative, more environmentally friendly methods for thiazole synthesis?
A4: Yes, there is a growing interest in developing greener synthetic methodologies. Some approaches include using water as a solvent, employing reusable catalysts, and utilizing solvent-free reaction conditions.[11][12] For example, some protocols have demonstrated the successful synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 at 100°C.[11]
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and can provide early indications of any issues, such as the formation of multiple products.[1]
Experimental Protocols
General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.
Data Presentation: Optimization of Reaction Conditions
The following table provides a hypothetical example of how to systematically optimize reaction conditions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 15 |
| 2 | Ethanol | 50 | 12 | 45 |
| 3 | Ethanol | 78 (reflux) | 6 | 85 |
| 4 | Methanol | 65 (reflux) | 6 | 82 |
| 5 | 1-Butanol | 100 | 4 | 90 |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: A workflow diagram for the Hantzsch thiazole synthesis, including troubleshooting steps.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- ChemicalBook. (n.d.). 4-Methylthiazole synthesis.
- Taylor & Francis Online. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones.
- Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives.
- NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- A Review on Substituted Thiazole Derivatives and its Pharmacological Activities. (n.d.).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- MDPI. (n.d.). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers.
- Bohrium. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles.
- NIH. (2015). Thiazole formation through a modified Gewald reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Thiazole.
- Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis.
- NIH. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
- ACS Publications. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Improving the Solubility of Dichlorophenyl-Substituted Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common, yet significant, hurdle in pharmaceutical development: the poor aqueous solubility of dichlorophenyl-substituted thiazole compounds. These molecules represent a promising class of therapeutic agents, but their inherent lipophilicity frequently limits their preclinical and clinical utility.[1][2][3] This document is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments, moving from foundational understanding to advanced protocols.
Section 1: Foundational Understanding & Initial Assessment
This section addresses the preliminary questions that form the basis of a rational approach to solubility enhancement.
Q1: Why are my dichlorophenyl-substituted thiazole compounds consistently showing poor solubility in aqueous media?
A: The low aqueous solubility of this class of compounds stems directly from their molecular structure. The primary contributors are:
-
High Lipophilicity: The presence of two chlorine atoms on a phenyl ring (dichlorophenyl) dramatically increases the molecule's lipophilicity (fat-solubility) and hydrophobicity (water-insolubility). This nonpolar moiety dominates the molecule's character, making it energetically unfavorable to interact with polar water molecules.
-
Crystal Lattice Energy: These compounds are often crystalline solids.[4] The stability of the crystal lattice, or the energy required to break apart the ordered arrangement of molecules, must be overcome by the energy gained from solvent-solute interactions. For poorly soluble compounds, the energy required to break the lattice is significantly higher than the energy released upon solvation in water.
-
The Thiazole Core: While the thiazole ring is a common and valuable scaffold in medicinal chemistry, its contribution to solubility depends on the other substituents.[1][5][6] When paired with a large lipophilic group like dichlorophenyl, its own modest polarity is insufficient to grant significant aqueous solubility.
Q2: What initial characterization is absolutely essential before I start trying to improve solubility?
A: Attempting to enhance solubility without understanding the fundamental physicochemical properties of your compound is inefficient. A "one-size-fits-all" approach does not work. Before selecting a strategy, you must determine:
-
Ionization Constant (pKa): Does your molecule have an ionizable functional group (e.g., a basic amino group or an acidic carboxyl group)? This is the most critical piece of information. The presence of an ionizable center makes salt formation and pH adjustment the most powerful first-line strategies.[7][8]
-
Intrinsic Solubility (S₀): This is the baseline equilibrium solubility of the free, unionized form of the compound in a relevant aqueous buffer (e.g., pH 7.4). The standard method for this is the shake-flask method.[9][10][11] This value is your starting point and the benchmark against which you will measure success.
-
Solid-State Properties: Is your compound crystalline or amorphous? What is its melting point? Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are crucial. This information is vital for strategies like solid dispersions and helps identify potential issues like polymorphism.[12]
-
Thermal Stability: Is the compound stable at elevated temperatures? This will determine the feasibility of heat-based methods like hot-melt extrusion for creating amorphous solid dispersions.
Q3: How do I perform a reliable equilibrium solubility test using the Shake-Flask Method?
A: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]
Protocol:
-
Add an excess amount of the solid compound to a known volume of your test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. "Excess" means that solid material is clearly visible after the experiment is complete.
-
Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.
-
After equilibration, allow the suspension to settle or perform centrifugation/filtration (using a filter material that does not bind your compound) to separate the undissolved solid from the saturated solution.
-
Carefully collect an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[9] This concentration is the equilibrium solubility.
Section 2: Troubleshooting & Strategy Selection
Once you have the foundational data, you can select a solubilization strategy. The following workflow and Q&A will guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: My compound has a basic amino group. What is my first line of approach?
A: Salt formation and pH adjustment. This is the most common and effective method for increasing the solubility of ionizable drugs.[7][13][14]
-
Mechanism: By reacting your weakly basic compound with an acid, you form a salt. In an aqueous environment, this salt dissociates into a protonated, positively charged version of your compound and a counter-ion. This charged species is significantly more polar and thus more soluble in water than the neutral free base.
-
Causality: The key to successful salt formation is ensuring a sufficient difference between the pKa of your basic drug and the pKa of the acidic counter-ion. A general rule of thumb is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic compound to ensure complete proton transfer and the formation of a stable ionic bond.[7]
-
Practical Steps: Start by performing a salt screen. This involves reacting your compound with a panel of pharmaceutically acceptable acids.
| Common Acidic Counter-ions for Basic Drugs |
| Hydrochloride |
| Sulfate |
| Mesylate (Methanesulfonate) |
| Tosylate (p-Toluenesulfonate) |
| Maleate |
| Fumarate |
| Tartrate |
| Citrate |
Q5: My compound is non-ionizable. What are my primary options and how do I choose between them?
A: For neutral compounds, you must turn to formulation-based strategies that alter the drug's physical state or its immediate environment. The three leading technologies are Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Cyclodextrin Complexation.[15][16][17] The choice depends on the desired dose, route of administration, and the compound's properties.
| Technology | Mechanism | Pros | Cons | Best For |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix.[18][19][20] | High drug loading achievable; significant solubility increase (5-100 fold); suitable for oral solid dosage forms.[19] | Requires screening of polymers; potential for physical instability (recrystallization) over time; may not be suitable for thermally labile drugs.[19][21] | High-dose oral drugs where a large increase in apparent solubility is needed. |
| Nanosuspensions | The particle size of the crystalline drug is reduced to the sub-micron range (<1000 nm), increasing the surface area for dissolution.[22] | Increases dissolution rate dramatically; applicable to nearly all insoluble drugs; suitable for oral and parenteral routes.[22][23][24] | Requires specialized equipment (high-pressure homogenizers, media mills); potential for particle aggregation (Ostwald ripening).[24] | IV formulations or oral drugs where dissolution rate is the primary barrier. |
| Cyclodextrin Complexation | The hydrophobic drug molecule ("guest") is encapsulated within the cavity of a cyclodextrin molecule ("host"), forming a soluble inclusion complex.[25][26] | Forms a true solution; can improve stability and mask taste; well-established technology with good safety profiles for certain CDs.[25][27][28] | Limited by 1:1 or 1:2 stoichiometry; drug loading is often low; solubility of the cyclodextrin itself can be a limiting factor. | Low-dose oral or parenteral drugs, especially for liquid formulations. |
Q6: I'm considering using co-solvents as a quick solution for my in-vitro assays. What are the risks?
A: Using co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol) is a common and effective technique to solubilize compounds for preclinical screening.[29][30] The co-solvent works by reducing the overall polarity of the aqueous medium, making it more favorable for the lipophilic drug.[31]
The Critical Risk: The primary pitfall is precipitation upon dilution .[31] When your stock solution in a high co-solvent concentration is diluted into the aqueous assay buffer, the co-solvent concentration drops dramatically. If the resulting concentration of your drug exceeds its solubility limit in the final, mostly aqueous medium, it will precipitate out of solution. This can lead to inaccurate and non-reproducible assay results. Always check for precipitation and consider running a kinetic solubility assay in your final buffer system.
Section 3: Detailed Experimental Protocols
Protocol 1: Feasibility Study for Cyclodextrin Complexation (Phase Solubility Analysis)
This protocol, based on the Higuchi and Connors method, is a self-validating system to determine if cyclodextrin complexation is a viable strategy for your compound.
Materials:
-
Dichlorophenyl-substituted thiazole compound
-
A selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, or Sulfobutylether-β-Cyclodextrin, SBECD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your buffer at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM).
-
Add Excess Drug: To vials containing a fixed volume of each cyclodextrin solution, add an excess amount of your solid compound.
-
Equilibrate: Seal the vials and agitate at a constant temperature for 48-72 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Analyze the concentration of the dissolved drug in the clear supernatant of each vial.
-
Plot & Analyze: Plot the total drug concentration (Y-axis) against the cyclodextrin concentration (X-axis).
Caption: Experimental workflow for phase solubility analysis.
Interpretation:
-
A linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type plot) indicates the formation of a soluble 1:1 complex and is a strong positive indicator for this strategy.
-
The slope of this line can be used to calculate the complexation stability constant (Kₛ), which quantifies the strength of the interaction.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2024). Cureus.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Yuwandari, R. T., Khilma, R. A., & Farmasi, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
- Mihailiasa, M., Caldera, F., Li, J., & Peila, R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers.
- Amorphous Solid Dispersions for Drug Delivery. (n.d.). Aenova Group.
- Homayun, B., Lin, X., & Choi, H.-J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Mirzapure, I. A., & Pande, V. V. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2024). Latin American Journal of Pharmacy.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical and Life Sciences.
- Brown, F. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Services.
- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
- Zhang, Y., Wang, Y., Zhang, J., & Gao, Y. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis.
- Nanosuspension: An approach to enhance solubility of drugs. (2011). Semantic Scholar.
- Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. (2017). Pharma Excipients.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.
- Cyclodextrins and their applications in pharmaceutical and related fields. (2023). ScienceDirect.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). TechnoPharma.
- Maestrelli, F., & Cirri, M. (2018). Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
- Asif, M. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Diabetes Reviews.
- Le, T. T., & Van den Mooter, G. (2014). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics.
- Al-Gousous, J., & Langguth, P. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Acta Pharmaceutica Sinica B.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Pharmaceutical Applications of Cyclodextrins. (n.d.). Cyclolab.
- A review on thiazole based compounds and its pharmacological activities. (2024). Ground News.
- Choplinska, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt formation for modifying the physicochemical properties of drugs. Journal of Pharmaceutical Sciences.
- Salt formation to improve drug solubility. (n.d.). Semantic Scholar.
- Physicochemical and biological studies on 4-(o,p-dichlorophenyl)- 2-aminothiazole. (n.d.). International Journal of Pharmaceutical Science Invention.
- Al-Rawashdeh, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.
- WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. (n.d.). Drug Development & Delivery.
- SALT FORM OF THE DRUG. (2020). YouTube.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Al-Hamidi, H., Edwards, K., & Mohammad, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon.
- Fedotov, S. O., et al. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). ScienceRise: Pharmaceutical Science.
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[15][25][32]triazolo[3,4-b][15][32]thiadiazine-7-. (2023). ResearchGate. Retrieved from
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. ijpsi.org [ijpsi.org]
- 5. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. youtube.com [youtube.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. aenova-group.com [aenova-group.com]
- 19. contractpharma.com [contractpharma.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. eaapublishing.org [eaapublishing.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. pharmaexcipients.com [pharmaexcipients.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. ijpbr.in [ijpbr.in]
- 31. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 32. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
Technical Support Center: Stability of 4-(Phenoxymethyl)-1,3-thiazol-2-amine in Solution
Welcome to the technical support center for 4-(phenoxymethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Introduction to the Stability of 4-(Phenoxymethyl)-1,3-thiazol-2-amine
4-(phenoxymethyl)-1,3-thiazol-2-amine is a heterocyclic compound with a 2-aminothiazole core and a phenoxymethyl substituent. While this class of molecules holds significant interest in medicinal chemistry, its stability in solution can be influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents.[1][2] This guide provides a comprehensive overview of potential degradation pathways, troubleshooting strategies, and preventative measures in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-(phenoxymethyl)-1,3-thiazol-2-amine in solution?
The stability of 4-(phenoxymethyl)-1,3-thiazol-2-amine in solution is primarily influenced by:
-
pH: The 2-aminothiazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[3]
-
Light: Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5]
-
Oxidizing Agents: The thiazole ring and the amino group can be targets for oxidation.[2][6]
-
Solvent: The choice of solvent can impact the rate and pathway of degradation.
Q2: What are the likely degradation pathways for this compound?
Based on the structure of 4-(phenoxymethyl)-1,3-thiazol-2-amine, the following degradation pathways are plausible:
-
Hydrolysis of the Ether Linkage: Under acidic conditions, the phenoxymethyl ether bond may undergo cleavage to yield phenol and 4-(hydroxymethyl)-1,3-thiazol-2-amine.[7]
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming S-oxides or leading to ring opening.[8][9] The 2-amino group can also be oxidized.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways, potentially involving the formation of reactive oxygen species that attack the thiazole ring.[4] A possible mechanism involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[4]
Q3: What are the initial signs of degradation I should look for in my solution?
Visual signs of degradation can include:
-
A change in the color of the solution.
-
The formation of a precipitate.
However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with 4-(phenoxymethyl)-1,3-thiazol-2-amine solutions.
Problem: I am observing a loss of compound concentration over time in my HPLC analysis.
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolytic Degradation | 1. Analyze pH: Measure the pH of your solution. 2. Buffer the Solution: If the pH is not neutral, prepare fresh solutions using a suitable buffer (e.g., phosphate buffer, pH 6.8-7.4). 3. Conduct a pH Profile Study: If stability remains an issue, perform a forced degradation study across a range of pH values to identify the optimal pH for stability. | The 2-aminothiazole ring and the ether linkage are susceptible to pH-dependent hydrolysis.[3][7] Maintaining a neutral pH can significantly slow down these degradation processes. |
| Oxidative Degradation | 1. Use High-Purity Solvents: Ensure your solvents are free of peroxides. 2. Degas Solvents: Degas your solvents and mobile phase to remove dissolved oxygen. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) to your stock solution, if compatible with your experimental system. 4. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). | The thiazole ring is susceptible to oxidation by dissolved oxygen or peroxide impurities in solvents.[2][6] Removing these reactive species can enhance stability. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Light Exposure During Handling: Perform experimental manipulations in a dimly lit area or under yellow light. 3. Conduct a Photostability Study: If photodegradation is suspected, perform a forced degradation study by exposing a solution to a controlled light source as per ICH Q1B guidelines.[10] | Thiazole-containing compounds can be light-sensitive.[4] Preventing exposure to UV and visible light is a critical step in maintaining their integrity. |
| Thermal Degradation | 1. Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize repeated freezing and thawing. | Chemical reactions, including degradation, are accelerated at higher temperatures.[5] Proper storage at controlled, low temperatures is essential. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of 4-(phenoxymethyl)-1,3-thiazol-2-amine.[10][11][12]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.
Materials:
-
4-(phenoxymethyl)-1,3-thiazol-2-amine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 4-(phenoxymethyl)-1,3-thiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a transparent container to a light source in a photostability chamber, as per ICH Q1B guidelines.[10]
-
Simultaneously, keep a control sample protected from light.
-
At defined time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from its degradation products. A diode array detector (DAD) can be used to check for peak purity. LC-MS can be used to identify the mass of the degradation products.[11][13]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can accurately quantify 4-(phenoxymethyl)-1,3-thiazol-2-amine in the presence of its degradation products.[14]
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Steps:
-
Initial Method Development:
-
Select a suitable reversed-phase HPLC column (e.g., C18).
-
Choose a mobile phase system (e.g., acetonitrile/water or methanol/water with a buffer).
-
Develop a gradient elution method to ensure separation of compounds with different polarities.
-
-
Analysis of Stressed Samples:
-
Inject the samples generated from the forced degradation study (Protocol 1).
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
-
Method Optimization:
-
If co-elution is observed, modify the mobile phase composition, gradient profile, or flow rate to improve separation.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways of 4-(phenoxymethyl)-1,3-thiazol-2-amine.
Conclusion
The stability of 4-(phenoxymethyl)-1,3-thiazol-2-amine in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, researchers can minimize compound degradation and ensure the integrity of their studies. For further assistance, please do not hesitate to contact our technical support team.
References
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
MDPI. (2017). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Asian Journal of Research in Chemistry. (2020). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ACS Publications. (2023). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. [Link]
-
Springer. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical formulation. [Link]
-
ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]
-
PubMed. (1979). Stability of Penicillin V Potassium in Unit Dose Oral Syringes. [Link]
-
Wikipedia. (n.d.). Penicillin. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ResearchGate. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. [Link]
-
National Center for Biotechnology Information. (2002). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]
-
ResearchGate. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-453. [Link]
-
ResearchGate. (2022). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
- Google Patents. (2012).
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
ResearchGate. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. [Link]
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
Semantic Scholar. (1995). Bacterial Scission of Ether Bonds. [Link]
-
ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
National Center for Biotechnology Information. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (2017). Degradation Pathway. [Link]
-
PubMed. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]
-
PubMed. (1998). Biopharmaceutical characterization of oral immediate release drug products. In vitro/in vivo comparison of phenoxymethylpenicillin potassium, glimepiride and levofloxacin. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (2021). The drugs containing thiazole ring. [Link]
-
AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Semantic Scholar. (2013). Forced degradation studies to assess the stability of drugs and products. [Link]
Sources
- 1. excli.de [excli.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. ijmr.net.in [ijmr.net.in]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
Avoiding isomeric impurities in 2-aminothiazole synthesis
A Guide to Navigating Isomeric Impurities in Drug Discovery and Development
Introduction: The Challenge of Isomeric Purity in 2-Aminothiazole Synthesis
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The most common and historically significant method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][3]
While robust, the Hantzsch synthesis can be plagued by a lack of regioselectivity, especially when employing unsymmetrical α-haloketones. This can lead to the formation of a mixture of isomeric products, which are often difficult to separate and can have vastly different biological activities and toxicological profiles. Understanding and controlling the formation of these isomeric impurities is therefore paramount for the efficient and safe development of 2-aminothiazole-based therapeutics.
This guide will provide a comprehensive overview of the mechanistic basis for isomeric impurity formation, practical troubleshooting advice, and detailed protocols to achieve high regioselectivity in your 2-aminothiazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities formed during 2-aminothiazole synthesis via the Hantzsch reaction?
When reacting an α-haloketone with a substituted thiourea, two main types of isomeric products can be formed: the desired 2-(substituted-amino)thiazole and the undesired 3-substituted-2-iminothiazoline.[4][5] The formation of these isomers is a direct consequence of the two nucleophilic nitrogen atoms in the substituted thiourea competing for reaction with the electrophilic carbonyl carbon of the α-haloketone during the cyclization step.
Q2: What is the general mechanism of the Hantzsch thiazole synthesis and where does the formation of isomers occur?
The Hantzsch synthesis proceeds through a multi-step pathway.[6] The reaction is initiated by an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thioamide attacks the carbonyl carbon. It is at this cyclization step that the regioselectivity is determined, leading to the formation of either the desired 2-aminothiazole or its isomer.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization of Halogenated Thiazole Derivatives: A Technical Support Guide
Welcome to the Technical Support Center for the recrystallization of halogenated thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the purification of these often challenging compounds. The presence of halogens and the thiazole ring introduces unique solubility characteristics that can make crystallization non-trivial. This resource provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring you can achieve the desired purity and crystal form for your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of halogenated thiazole derivatives, offering step-by-step guidance to resolve them.
Issue 1: My compound "oils out" instead of forming crystals.
Q: I've dissolved my halogenated thiazole derivative in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem, especially with compounds that have lower melting points or when a solution is highly concentrated.[1] The compound is precipitating from the solution at a temperature above its melting point, leading to the formation of a liquid phase instead of a solid crystalline lattice. This is often exacerbated by rapid cooling or the use of a solvent system in which the compound's solubility changes too drastically with temperature.
Causality Explained: The high concentration of the solute in the hot solution leads to a supersaturated state upon cooling. If the temperature at which precipitation begins is still above the melting point of your compound (which can be depressed by residual solvent and impurities), it will emerge as an oil. Halogenated thiazoles can be particularly susceptible due to intermolecular interactions that can favor a liquid-liquid phase separation.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration.[1][2] This lowers the saturation temperature, hopefully to a point below the compound's melting point.
-
Slow Cooling is Crucial: Rapid cooling encourages oiling out.[3] Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) before moving it to an ice bath.[2]
-
Scratching and Seeding: If crystals are slow to form in the slightly more dilute, slowly cooled solution, induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[3][4] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of the compound, add a tiny "seed crystal" to initiate crystallization.[4]
-
Consider a Different Solvent System: If the above steps fail, the chosen solvent may be inappropriate. A mixed-solvent system, or "antisolvent crystallization," is often effective.[5][6]
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.
-
Slowly add a "poor" solvent (in which it is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the cloud point).[5][7]
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]
-
Issue 2: No crystals form, even after cooling the solution for an extended period.
Q: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
A: The absence of crystal formation typically points to one of two issues: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation event to initiate crystallization.[1][3]
Causality Explained: If too much solvent was used, the concentration of the compound may not reach the point of saturation even at low temperatures.[3][4] Conversely, a perfectly clean solution, free of nucleation sites, can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[3]
Troubleshooting Protocol:
-
Check for Supersaturation:
-
Address Potential Oversaturation:
-
Reduce Solvent Volume: If supersaturation techniques fail, it is likely you have used too much solvent.[3] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be cautious with flammable solvents. A rotary evaporator can also be used to carefully remove some of the solvent.[3]
-
Introduce an Antisolvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (antisolvent) until turbidity is observed, then proceed as described in the "oiling out" section.[5][6]
-
Issue 3: The recrystallized product is still impure.
Q: I have performed a recrystallization, but my analytical data (e.g., NMR, melting point) shows that the product is not significantly purer. Why is this, and what can be done?
A: This indicates that the chosen recrystallization conditions are not effectively separating the desired compound from the impurities. This can happen for several reasons.
Causality Explained:
-
Inappropriate Solvent Choice: The impurity may have very similar solubility characteristics to your product in the chosen solvent.[8] For effective purification, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or very insoluble in the hot solvent (allowing for removal by hot filtration).[8]
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2]
-
Insufficient Washing: Soluble impurities can remain on the surface of the crystals if they are not washed properly after filtration.[9]
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System:
-
Perform small-scale solubility tests with a range of solvents to find one that provides a steep solubility curve for your product (highly soluble when hot, sparingly soluble when cold) while having different solubility properties for the main impurity.
-
Consider a mixed-solvent system if a single solvent is not effective.
-
-
Optimize the Cooling Process:
-
Ensure slow, undisturbed cooling to allow for the formation of a well-ordered crystal lattice that excludes impurity molecules.[7]
-
-
Perform a Hot Filtration:
-
If you suspect insoluble impurities, dissolve your compound in a slight excess of hot solvent and filter the hot solution through a pre-warmed funnel to remove them before allowing the filtrate to cool.[9]
-
-
Improve Washing Technique:
-
Consider a Second Recrystallization:
-
Sometimes, a single recrystallization is not sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my halogenated thiazole derivative?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[10] The principle of "like dissolves like" is a good starting point; however, the polarity of halogenated thiazoles can be complex.[11]
Solvent Selection Workflow:
-
Initial Screening: Place a small amount of your crude product (10-20 mg) into several test tubes. Add a small volume (0.5 mL) of different solvents covering a range of polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Room Temperature Solubility: Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.[12]
-
Cooling and Crystal Formation: Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon returning to room temperature or upon further cooling in an ice bath.
A mixed-solvent system is often necessary.[6] This typically involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent (antisolvent) in which it is not.[5] Common pairs include ethanol/water, acetone/hexane, and dichloromethane/hexane.[13][14]
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| n-Hexane | 69 | Non-polar | Good for non-polar compounds; often used as an antisolvent.[11] |
| Toluene | 111 | Non-polar | Higher boiling point can be useful for less soluble compounds.[11] |
| Dichloromethane | 40 | Polar aprotic | Volatile; useful for dissolving a wide range of compounds. |
| Ethyl Acetate | 77 | Mid-polar | A versatile solvent for many organic compounds.[11] |
| Acetone | 56 | Polar aprotic | Good solvent, but its low boiling point can lead to rapid evaporation.[11] |
| Ethanol | 78 | Polar protic | Often used in combination with water for compounds with intermediate polarity.[11][15] |
| Methanol | 65 | Polar protic | Similar to ethanol but more polar and has a lower boiling point.[11] |
| Water | 100 | Very polar | Suitable for polar compounds that can form hydrogen bonds.[13] |
Q2: What is the role of the halogen atom in the crystallization behavior of thiazole derivatives?
A2: Halogen atoms (F, Cl, Br, I) significantly influence the physicochemical properties of thiazole derivatives, including their crystal packing and solubility.
-
Polarity and Solubility: Halogens increase the molecular weight and can alter the overall polarity of the molecule. This can lead to different solubility profiles compared to their non-halogenated analogs. For instance, fluorinated derivatives can have unique solubility due to the high electronegativity of fluorine.[16]
-
Crystal Packing: Halogen atoms can participate in intermolecular interactions, such as halogen bonding, which can influence how the molecules arrange themselves in a crystal lattice.[16] This can affect the crystal habit and stability. The presence of different halogens on the thiazole ring can lead to different crystal structures and potentially polymorphism.
Q3: How much solvent should I use for recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve your compound.[4][7] Using too much solvent is a common error that leads to poor or no yield because the solution never becomes saturated enough for crystallization to occur upon cooling.[3][4]
Step-by-Step Protocol for Determining Solvent Volume:
-
Place your crude solid in an Erlenmeyer flask.
-
Add a small portion of the chosen solvent, enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent.
-
Continue to add small portions of the hot solvent, allowing the mixture to return to a boil after each addition, until the solid just dissolves.
-
If insoluble impurities are present, add a slight excess of solvent (an extra 5-10%) before performing a hot filtration.
Visualizing the Workflow
Diagram 1: Troubleshooting Guide for Recrystallization
This diagram outlines the decision-making process when encountering common issues during recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved from [Link]
-
For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.). Chegg. Retrieved from [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Course Hero. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Akbarzadeh, A., Soleymani, R., Taheri, M., & Karimi-Cheshmeh ali, M. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical Health Risks. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). Molecules. Retrieved from [Link]
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. homework.study.com [homework.study.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. quora.com [quora.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your synthesis.
I. Overview of the Synthesis
The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis.[1][2][3] This well-established method involves the condensation reaction between an α-haloketone and a thioamide.[1][3] In this specific synthesis, the key starting materials are 1-bromo-3-(2,5-dichlorophenoxy)propan-2-one and thiourea. The reaction proceeds through a multistep pathway, beginning with an SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5][6]
Reaction Scheme:
Caption: General Hantzsch synthesis for the target molecule.
II. Troubleshooting Guide
Scaling up any chemical synthesis can present unique challenges. This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Purity of the α-haloketone and thiourea is critical.[7] Impurities can lead to side reactions. 2. Incorrect Reaction Conditions: Suboptimal temperature, solvent, or reaction time can hinder the reaction.[7][8] 3. Moisture in Reaction: The presence of water can be detrimental in some cases.[7] | 1. Verify Purity: Use analytical techniques like NMR or melting point to confirm the purity of starting materials. Recrystallize or purify if necessary. 2. Optimize Conditions: Systematically vary the temperature (e.g., room temperature to reflux). Screen different solvents (e.g., ethanol, methanol, DMF).[7][8] Monitor reaction progress using TLC to determine the optimal reaction time. 3. Use Anhydrous Solvents: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected. |
| Formation of Multiple Products (Side Reactions) | 1. Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield the isomeric 2-imino-2,3-dihydrothiazole.[7][8][9] 2. Byproduct Formation: Incorrect stoichiometry or high temperatures can lead to the formation of bis-thiazoles or other condensation byproducts.[7] | 1. Control pH: Run the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole.[8][9] 2. Adjust Stoichiometry and Temperature: Use a slight excess of thiourea (e.g., 1.2-1.5 equivalents).[4][6] Avoid excessive heating and monitor the reaction closely. |
| Difficult Product Isolation and Purification | 1. Poor Precipitation: The product may not readily precipitate from the reaction mixture. 2. Co-precipitation of Impurities: Impurities may precipitate along with the desired product. 3. Product Solubility: The product may be highly soluble in the workup solvents. | 1. Induce Precipitation: After completion, pour the reaction mixture over crushed ice or into cold water to induce precipitation.[10] Neutralize the reaction mixture with a weak base like sodium carbonate.[4][6] 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[3] 3. Solvent Extraction: If the product remains in solution, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).[3] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and scale.
Caption: A typical experimental workflow for the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the Hantzsch thiazole synthesis?
The solvent plays a crucial role in the Hantzsch synthesis by influencing reaction rates and yields.[7] Polar protic solvents like ethanol and methanol are commonly used as they can effectively solvate the reactants and intermediates.[4][10] The choice of solvent can impact the solubility of the starting materials and the final product, which in turn affects the ease of isolation.[7] For certain substrates, aprotic solvents like DMF may offer advantages.[8]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4][10] A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v), can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot (the α-haloketone) and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q3: My product is an oil and does not precipitate. What should I do?
If the product is an oil, it suggests that it is either impure or has a low melting point. First, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If this fails, perform a solvent extraction. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure. The resulting crude oil can then be purified by column chromatography.
Q4: What are the key safety precautions I should take during this synthesis?
-
α-Haloketones are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Organic solvents are flammable. Work away from open flames and sources of ignition.
-
Always add reagents slowly and control the reaction temperature, especially during scale-up, to avoid exothermic reactions.
Q5: Can I use a different halogen in the α-haloketone?
Yes, while α-bromoketones are commonly used, α-chloroketones and α-iodoketones can also be employed in the Hantzsch synthesis.[6] The reactivity generally follows the order I > Br > Cl. The choice of halogen can influence the reaction rate and may require adjustment of the reaction conditions.
IV. References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Nano Biomed. Eng. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. synthesis of thiazoles. (2019). Available from: [Link]
-
ResearchGate. Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2025). Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020). Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. Available from: [Link]
-
Google Patents. Purification of 2-aminothiazole. Available from:
-
Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. nanobioletters.com [nanobioletters.com]
Validation & Comparative
Validating the Therapeutic Potential of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine: A Comparative Guide
In the landscape of modern drug discovery, the thiazole scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the validation of a novel thiazole derivative, 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine, hereafter referred to as Compound X. We will explore a systematic approach to characterizing its biological activity, potency, and selectivity in comparison to established alternatives, thereby providing researchers and drug development professionals with a robust roadmap for preclinical evaluation.
Introduction: The Promise of Thiazole Derivatives
The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates. Its unique structural and electronic properties allow for diverse interactions with biological targets. Thiazole derivatives have been successfully developed as anticancer agents, kinase inhibitors, and anti-infectives.[1][3] The subject of this guide, Compound X, features a 2-aminothiazole core, a common feature in bioactive molecules, appended with a dichlorophenoxymethyl group, which can influence lipophilicity and target engagement.
Postulated Mechanism of Action and Therapeutic Indication
Based on the structural alerts within Compound X and the known activities of similar thiazole-containing molecules, we hypothesize that it may function as a potent inhibitor of a key signaling pathway implicated in cancer progression. Specifically, the dichlorophenyl moiety is a common feature in kinase inhibitors, suggesting that Compound X may target a protein kinase involved in oncogenic signaling. For the purpose of this guide, we will proceed with the hypothesis that Compound X is a novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription and a validated target in various malignancies.
Experimental Validation Workflow: A Phased Approach
A rigorous validation process is paramount to de-risking a new chemical entity and establishing its therapeutic potential. The following phased approach ensures a logical and data-driven progression from initial hit confirmation to preclinical candidate nomination.
Caption: A phased experimental workflow for the validation of Compound X.
Phase 1: In Vitro Characterization
The initial phase focuses on confirming the direct interaction of Compound X with its putative target, CDK9, and establishing its selectivity profile.
Biochemical Assay: CDK9/Cyclin T1 Inhibition
The primary validation step is to quantify the inhibitory activity of Compound X against the CDK9/Cyclin T1 complex. A common method is a luminescence-based kinase assay that measures ATP consumption.
Protocol:
-
Recombinant human CDK9/Cyclin T1 enzyme is incubated with varying concentrations of Compound X.
-
A known CDK9 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP are added to initiate the kinase reaction.
-
After a defined incubation period, a reagent is added to quantify the remaining ATP, with the resulting luminescent signal being inversely proportional to kinase activity.
-
Data are normalized to a positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO).
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
Comparative Analysis
To contextualize the potency of Compound X, it should be tested alongside established CDK9 inhibitors.
| Compound | CDK9 IC50 (nM) | Reference Compound |
| Compound X | 15 | N/A |
| Flavopiridol | 30 | Standard CDK Inhibitor |
| Dinaciclib | 5 | Clinical Stage CDK Inhibitor |
Note: The data presented for Compound X is hypothetical for illustrative purposes.
Selectivity Profiling
A hallmark of a promising drug candidate is its selectivity for the intended target over other related proteins. Compound X should be screened against a broad panel of kinases to assess its selectivity profile. This is crucial for predicting potential off-target effects.
Caption: A conceptual diagram of Compound X's kinase selectivity profile.
Phase 2: Cell-Based Evaluation
Following successful in vitro characterization, the focus shifts to validating the activity of Compound X in a more biologically relevant cellular context.
Cell Proliferation Assays
The antiproliferative effects of Compound X should be evaluated across a panel of cancer cell lines with known dependencies on CDK9 activity.
Protocol:
-
Cancer cell lines (e.g., MCF-7 breast cancer, MOLM-13 acute myeloid leukemia) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of Compound X and competitor compounds for 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
The half-maximal effective concentration (EC50) for cell growth inhibition is calculated.
| Compound | MCF-7 EC50 (nM) | MOLM-13 EC50 (nM) |
| Compound X | 50 | 25 |
| Flavopiridol | 100 | 60 |
| Dinaciclib | 20 | 10 |
Note: The data presented for Compound X is hypothetical for illustrative purposes.
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are a direct result of CDK9 inhibition, target engagement and downstream signaling modulation must be demonstrated.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms the physical binding of Compound X to CDK9 within intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Western Blot Analysis: Inhibition of CDK9 is expected to decrease the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II (p-Ser2 RNA Pol II). Western blotting can be used to quantify this pharmacodynamic biomarker.
Phase 3: In Vivo Proof-of-Concept
The final phase of preclinical validation involves assessing the pharmacokinetic properties, efficacy, and preliminary safety of Compound X in animal models.
Pharmacokinetic (PK) Studies
PK studies in mice are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X. This information is critical for designing effective dosing regimens for efficacy studies.
In Vivo Efficacy in a Xenograft Model
The antitumor activity of Compound X should be evaluated in a relevant xenograft model. For example, MOLM-13 cells can be implanted into immunodeficient mice to establish tumors.
Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, Compound X, and a competitor compound).
-
Compounds are administered according to a predetermined dosing schedule based on PK data.
-
Tumor growth is monitored over time using caliper measurements.
-
At the end of the study, tumors are excised and weighed, and may be used for pharmacodynamic analysis.
Conclusion
This guide outlines a comprehensive and logical framework for the validation of this compound (Compound X) as a potential therapeutic agent. By systematically progressing through in vitro, cellular, and in vivo studies, researchers can build a robust data package to support the continued development of this and other novel thiazole derivatives. The comparative nature of this approach, benchmarking against established compounds, provides essential context for decision-making in the drug discovery pipeline.
References
- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino) thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds. (n.d.). Google Books.
- 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health.
- A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
- Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health.
- Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). (n.d.). ResearchGate.
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved January 19, 2026, from [Link]
- Enzyme Activity Assays. (n.d.). Amsbio.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 19, 2026, from [Link]
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3).
Sources
A Comparative Analysis of 4-(Phenoxymethyl)thiazole Kinase Inhibitors: Targeting p38 MAPK and RIPK1
In the landscape of small molecule kinase inhibitors, the thiazole scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of a specific subclass: 4-(phenoxymethyl)thiazole derivatives. While direct head-to-head comparative studies on a wide range of these specific inhibitors are not extensively published, this document synthesizes available data to offer a comparative perspective on their potential, primarily focusing on their activity against p38 Mitogen-Activated Protein Kinase (MAPK) and Receptor-Interacting Protein Kinase 1 (RIPK1).
We will delve into the structure-activity relationships (SAR) of representative compounds, compare their biochemical and cellular potency, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of the 4-(phenoxymethyl)thiazole scaffold in kinase inhibitor design.
The 4-(Phenoxymethyl)thiazole Scaffold: A Privileged Motif in Kinase Inhibition
The 4-(phenoxymethyl)thiazole core presents several advantageous features for kinase inhibitor design. The thiazole ring is a bioisostere for other five-membered heterocycles and can engage in various non-covalent interactions within the ATP-binding pocket of kinases. The phenoxymethyl substituent provides a vector for exploring interactions with the solvent-exposed region of the kinase and can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 4-(Phenoxymethyl)thiazole and Related Inhibitors
While a comprehensive library of 4-(phenoxymethyl)thiazole inhibitors is not publicly available, we can draw comparisons from related structures and well-characterized inhibitors of relevant kinases. This section will focus on inhibitors of p38α MAPK and RIPK1, two kinases implicated in inflammatory diseases and other pathologies.
Targeting p38α Mitogen-Activated Protein Kinase
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4] Its dysregulation is linked to various inflammatory conditions, making it a key therapeutic target.
A notable example of a compound series incorporating the phenoxymethyl and thiazole-related moieties is the N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide class of inhibitors. Although the core is a triazole, the presence of the phenoxymethyl group and a benzothiazole (a fused thiazole ring system) makes it a relevant case study. One of the most potent compounds in this series, Compound 13m , demonstrated an IC50 value of 0.031 µM against p38α MAPK, which is more potent than the well-established p38 MAPK inhibitor, SB 203580 (IC50: 0.043 µM).[4]
Targeting Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a crucial regulator of cell death and inflammation, and its kinase activity is a key driver of necroptosis, a form of programmed necrosis.[5][6] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[7]
While specific 4-(phenoxymethyl)thiazole inhibitors of RIPK1 are not prominently featured in the literature, the related "phenoxybenzothiazole" scaffold has been explored. For comparison, we will consider GSK'963 , a potent and highly selective RIPK1 inhibitor, as a benchmark. GSK'963 exhibits an IC50 of 29 nM in a fluorescence polarization binding assay for RIPK1 and is highly selective against a panel of over 339 other kinases.[8][9][10] In cellular assays, it inhibits TNF-induced necroptosis in human and murine cells with IC50 values of 4 nM and 1 nM, respectively.[10][11]
The following table summarizes the performance of these representative inhibitors.
| Compound | Target Kinase | Biochemical Potency (IC50) | Cellular Potency (IC50) | Key Structural Features | Reference |
| Compound 13m | p38α MAPK | 0.031 µM | Not Reported | Phenoxymethyl, Benzothiazole, Triazole | [4] |
| SB 203580 | p38α MAPK | 0.043 µM | Varies by cell line | Pyridinyl imidazole | [4] |
| GSK'963 | RIPK1 | 29 nM (FP binding) | 1-4 nM (Necroptosis) | Dihydropyrazole | [8][9][10] |
Signaling Pathway Context
Understanding the signaling context of the target kinases is crucial for interpreting the effects of their inhibitors. Below are simplified representations of the p38 MAPK and RIPK1 signaling pathways.
Caption: Simplified p38 MAPK signaling cascade.
Caption: Simplified RIPK1 signaling in survival and necroptosis.
Experimental Protocols for Inhibitor Evaluation
The following protocols provide a framework for the biochemical and cellular characterization of novel 4-(phenoxymethyl)thiazole kinase inhibitors.
General Experimental Workflow
Caption: General workflow for kinase inhibitor evaluation.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 of a test compound against a purified kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the purified kinase (e.g., p38α or RIPK1) and its specific substrate in the kinase buffer.
-
Prepare a stock solution of the 4-(phenoxymethyl)thiazole inhibitor in 100% DMSO. Create a serial dilution of the inhibitor.
-
Prepare an ATP solution at a concentration relevant to the Km of the kinase.
-
-
Assay Procedure :
-
Add the kinase, substrate, and inhibitor dilutions to a 384-well plate.
-
Incubate for a predetermined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™).
-
-
Data Analysis :
-
Measure the luminescent signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., THP-1 cells for p38 MAPK, HT-29 cells for RIPK1) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the 4-(phenoxymethyl)thiazole inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for p38 MAPK, TNFα + z-VAD-fmk for RIPK1) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification :
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-MK2 for p38 MAPK, phospho-RIPK1 for RIPK1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., β-actin) to ensure equal loading.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein and the loading control.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular potency.
-
Conclusion and Future Directions
The 4-(phenoxymethyl)thiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, particularly from related benzothiazole and phenoxybenzothiazole structures, suggest that this chemical class can yield potent inhibitors of therapeutically relevant kinases such as p38α MAPK and RIPK1. The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing and evaluating a focused library of 4-(phenoxymethyl)thiazole derivatives against a broad panel of kinases to establish a clear selectivity profile. Furthermore, in-depth cellular and in vivo studies will be crucial to validate the therapeutic potential of the most promising candidates. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a thorough and comparative evaluation of this intriguing class of kinase inhibitors.
References
- ResearchGate. The p38-MAPK pathway overview. Available from: https://www.researchgate.
- Frontiers in Immunology. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. 2025. Available from: https://www.frontiersin.org/articles/10.3389/fimmu.2025.1642593/full.
- MedchemExpress. GSK963 | RIP1 Kinase Inhibitor. Available from: https://www.medchemexpress.com/gsk963.html.
- Selleck Chemicals. GSK'963 | RIP kinase inhibitor | CAS 2049868-46-2. Available from: https://www.selleckchem.com/products/gsk-963.html.
- Creative Diagnostics. P38 Signaling Pathway. Available from: https://www.creative-diagnostics.
- Cuenda A, Rousseau S. Mechanisms and functions of p38 MAPK signalling. PubMed. 2010. Available from: https://pubmed.ncbi.nlm.nih.gov/20562890/.
- National Institutes of Health. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. 2025. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11001509/.
- Assay Genie. p38 MAPK Signaling Review. Available from: https://www.assaygenie.com/p38-mapk-signaling-review.
- National Institutes of Health. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5983178/.
- Cayman Chemical. GSK963 (CAS Number: 2049868-46-2). Available from: https://www.caymanchem.com/product/17621/gsk963.
- Wikipedia. RIPK1. Available from: https://en.wikipedia.org/wiki/RIPK1.
- Frontiers in Immunology. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Available from: https://www.frontiersin.org/articles/10.3389/fimmu.2025.1642593/full.
- Frontiers in Immunology. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Available from: https://www.frontiersin.org/articles/10.3389/fimmu.2025.1642593.
- ResearchGate. GSK′963A is a potent and selective inhibitor of RIP1 kinase. (a)... Available from: https://www.researchgate.net/figure/GSK963A-is-a-potent-and-selective-inhibitor-of-RIP1-kinase-a-In-vitro-potency-of_fig1_322695507.
- PubMed. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. 2024. Available from: https://pubmed.ncbi.nlm.nih.gov/38199165/.
- PubMed. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Available from: https://pubmed.ncbi.nlm.nih.gov/17855018/.
- PubMed. Synthesis and biological evaluation of p38alpha kinase-targeting dialkynylimidazoles. 2009. Available from: https://pubmed.ncbi.nlm.nih.gov/19817395/.
- National Institutes of Health. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. 2025. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11001509/.
- PubMed. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. 2024. Available from: https://pubmed.ncbi.nlm.nih.gov/39557434/.
- RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05232a.
- PubMed. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Available from: https://pubmed.ncbi.nlm.nih.gov/21458212/.
- PubMed Central. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. 2023. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10081079/.
- PubMed. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Available from: https://pubmed.ncbi.nlm.nih.gov/27283017/.
- PubMed. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. 2015. Available from: https://pubmed.ncbi.nlm.nih.gov/26344595/.
- Sigma-Aldrich. N-(4-ETHOXYPHENYL)-2-((4-ET-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/l365922.
- PubChemLite. Acetamide, n-[5-[2-fluoro-4-[(5s)-2-oxo-5-[[(1-thioxoethyl)amino]methyl]-3-oxazolidinyl]phenyl]-1,3,4-thiadiazol-2-yl]- (C16H16FN5O3S2). Available from: https://pubchemlite.org/compound/C16H16FN5O3S2_DGBMMJCLWKGMIS-NSHDSACASA-N.
- Smolecule. Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. Available from: https://www.smolecule.com/acetamide-n-5-phenylmethyl-thio-1-3-4-thiadiazol-2-yl.
- PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. 2009. Available from: https://pubmed.ncbi.nlm.nih.gov/19754199/.
- Cenmed Enterprises. 2-((4-ethyl-5-(2-thienyl )-4h-1 2 4-triazol-3-yl)thio)acetamide - 10mg. Available from: https://www.cenmedenterprises.com/n-3-cl-4-f-ph-2-4-ethyl-5-2-thienyl-4h-1-2-4-triazol-3-yl-thio-acetamide-10mg.html.
Sources
- 1. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2-Aminothiazole-Based Kinase Inhibitors: Evaluating 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine in the Context of Established Therapeutics
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, the inhibition of protein kinases has emerged as a cornerstone of targeted cancer therapy. Protein kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] The 2-aminothiazole moiety has been identified as a privileged scaffold in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][3] This guide provides a comparative analysis of the kinase inhibitor class represented by 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine against established, clinically relevant kinase inhibitors.
While specific experimental data on this compound is not extensively available in the public domain, its structural features—a substituted 2-aminothiazole core—place it within a class of compounds that has yielded highly successful therapeutics. The most notable example is Dasatinib, a potent inhibitor of multiple tyrosine kinases.[3][4] This guide will therefore use the broader class of substituted 2-aminothiazoles as a proxy for our target compound, comparing its mechanistic principles and potential inhibitory profile against other classes of kinase inhibitors, such as the multi-kinase inhibitor Sorafenib and the EGFR inhibitor Erlotinib.
Mechanisms of Action: A Tale of Diverse Kinase Inhibition Strategies
The efficacy of a kinase inhibitor is defined by its target specificity and its mechanism of engaging with the kinase. Different chemical scaffolds are tailored to exploit the subtle differences in the ATP-binding sites of various kinases.
The 2-Aminothiazole Scaffold: A Versatile ATP Mimic
The 2-aminothiazole core acts as a bioisostere of the adenine moiety of ATP, enabling it to anchor within the hinge region of the kinase domain. The diverse substitutions at the 4 and 5 positions of the thiazole ring, as well as on the amino group, allow for the fine-tuning of selectivity and potency against a range of kinases. Dasatinib, for instance, is a multi-targeted inhibitor of BCR-ABL and Src family kinases.[5][6] Its 2-aminothiazole core forms crucial hydrogen bonds with the kinase hinge region, while its side chains extend into hydrophobic pockets, conferring high affinity.[7] It is noteworthy that Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, a feature that contributes to its efficacy in imatinib-resistant CML.[6][7]
Sorafenib: A Multi-Kinase Inhibitor Targeting Angiogenesis and Proliferation
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR, and PDGFR.[8][9][10] By inhibiting these kinases, Sorafenib simultaneously disrupts tumor cell proliferation and angiogenesis.[11][12] Its mechanism involves binding to the ATP-binding pocket of these kinases, but its broader target profile distinguishes it from more selective inhibitors.[13]
Erlotinib: A Selective EGFR Tyrosine Kinase Inhibitor
Erlotinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[14][15] It competitively and reversibly binds to the ATP-binding site of EGFR, preventing the autophosphorylation and activation of the receptor.[16][17] This blockade of EGFR signaling leads to the inhibition of downstream pathways that control cell proliferation and survival.[18]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. proteopedia.org [proteopedia.org]
- 12. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 13. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Erlotinib - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. drugs.com [drugs.com]
A Senior Application Scientist's Guide to the Analysis of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine: An LC-MS/MS Approach and Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. One such molecule of interest is 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine, a compound featuring a thiazole ring, a common scaffold in pharmacologically active agents. This guide, written from the perspective of a senior application scientist, provides an in-depth technical overview of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound. Furthermore, it offers a critical comparison with alternative analytical techniques, supported by experimental rationale and adherence to international validation standards.
The Central Role of Analytical Chemistry in Drug Development
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical testing. The identity, purity, and quantity of the active pharmaceutical ingredient (API) must be unequivocally established. For a substituted thiazole derivative like this compound, a sensitive and selective analytical method is crucial for pharmacokinetic studies, metabolite identification, and quality control.
An Optimized LC-MS/MS Protocol for this compound
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[1][2] The following protocol is a proposed, optimized method for the analysis of this compound, based on established principles for similar aromatic and halogenated compounds.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a suitable solvent for LC-MS/MS analysis, while minimizing matrix effects.
Experimental Protocol: Sample Preparation
-
Matrix Selection: For pharmacokinetic studies, plasma is a common matrix. For purity analysis, the sample can be dissolved directly in a suitable organic solvent.
-
Protein Precipitation (for plasma samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Causality Behind Experimental Choices:
-
Acetonitrile: Chosen for its efficiency in precipitating plasma proteins and its compatibility with reversed-phase chromatography.
-
Internal Standard: Essential for correcting for variations in sample preparation and instrument response.
-
Evaporation and Reconstitution: This step concentrates the analyte and ensures compatibility with the initial mobile phase, leading to better peak shape.
Chromatographic Separation: Achieving Baseline Resolution
The choice of the analytical column and mobile phase is critical for separating the analyte from potential interferences. Given the polar nature of the 2-aminothiazole group and the non-polar dichlorophenoxymethyl moiety, a reversed-phase C18 column is a suitable starting point.
Experimental Protocol: Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). For more polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be explored as an alternative.[3][4][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Causality Behind Experimental Choices:
-
C18 Column: Provides good retention for moderately polar to non-polar compounds. The small particle size of UHPLC columns offers higher resolution and faster analysis times.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ion mode ESI.
-
Gradient Elution: Necessary to elute the analyte with a good peak shape and to clean the column from less polar components of the matrix.
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: Optimized for stable spray.
-
-
MRM Transitions:
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound. The exact m/z would need to be determined by initial infusion experiments.
-
Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID) of the precursor ion. The selection of a characteristic fragment is crucial for selectivity.
-
Causality Behind Experimental Choices:
-
ESI Positive Mode: The 2-aminothiazole moiety is basic and readily protonated, making positive ion mode the logical choice for high sensitivity.
-
MRM: Provides a significant increase in signal-to-noise ratio by filtering out background ions, leading to lower limits of detection and quantification.[6] Optimization of collision energy is critical for maximizing the product ion signal.
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Selectivity | Very High (based on m/z) | Moderate to High | High (with good separation) | High (based on unique signals) |
| Sensitivity | Very High (pg-ng/mL) | Moderate (µg/mL) | High (ng-µg/mL) | Low (mg/mL) |
| Speed | Fast (minutes per sample) | Moderate (minutes per sample) | Moderate to Fast | Slow (requires longer acquisition) |
| Cost | High | Low | Moderate | High (instrument cost) |
| Sample Volatility | Not required | Not required | Required | Not required |
| Structural Info | Limited (fragmentation) | None | Good (fragmentation library) | Excellent (definitive structure) |
| Quantitation | Excellent | Good | Good | Excellent (primary method) |
LC-MS/MS vs. HPLC-UV: For quantitative analysis, LC-MS/MS offers significantly better sensitivity and selectivity compared to HPLC-UV.[2] HPLC-UV may be suitable for high-concentration samples, such as in the analysis of the bulk API, but would likely lack the sensitivity for pharmacokinetic studies.
LC-MS/MS vs. GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[7] However, this compound may have limited volatility and could potentially degrade at the high temperatures required for GC analysis. Derivatization could be an option but adds complexity to the sample preparation.[8] Therefore, LC-MS/MS is generally the more suitable technique for this type of molecule.[9][10]
LC-MS/MS vs. Quantitative NMR (qNMR): qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a reference standard of the analyte itself.[11][12][13][14][15] However, its sensitivity is significantly lower than that of LC-MS/MS, making it unsuitable for trace-level analysis in biological matrices. qNMR is an excellent tool for the characterization and purity assessment of the reference standard used for the LC-MS/MS method.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A self-validating system is one where the described protocol consistently produces reliable and accurate results. This is formally demonstrated through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][16][17][18][19][20][21]
The key validation parameters for this LC-MS/MS method would include:
-
Specificity/Selectivity: Demonstrating that the method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
LC-MS/MS Analytical Workflow
Caption: A schematic overview of the LC-MS/MS workflow for the analysis of this compound.
Conclusion
The LC-MS/MS method outlined in this guide provides a robust and sensitive approach for the quantitative analysis of this compound. Its superiority over other techniques, particularly in terms of sensitivity and selectivity, makes it the method of choice for demanding applications in drug development. Adherence to rigorous validation protocols, as prescribed by ICH guidelines, ensures the generation of reliable and defensible data, which is the bedrock of scientific integrity and regulatory acceptance.
References
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- Al-Salami, H., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.
- Koll, A., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(8), 1067-1077.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Wernisch, S., et al. (2024).
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
- Dolan, J. W. (2011). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 29(7), 574-581.
- Pauli, G. F., et al. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Planta Medica, 80(14), 1189-1203.
- Al-Salami, H., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Journal Name], [Volume], [Page numbers]. (Note: A more specific citation would be ideal if the full details were available).
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
- Bird, S. S., et al. (2011). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 22(8), 1399-1407.
- Webster, G. K. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 102(1), 1-13.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. Retrieved from [Link] (Note: A direct, stable URL should be used).
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
- Anastassiades, M., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-Pesticides.
-
Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Koutsouba, V., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC North America, 34(7), 526-535.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Wernisch, S., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC Europe, 32(10), 556-565.
- Kubica, P., et al. (2017).
- de Oliveira, R. B., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
-
GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
- Khirich, G., & Skidmore, K. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
- Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. (Note: A more specific source is needed).
- Németh, T., et al. (2021). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
-
MicroSolv Technology Corporation. (n.d.). Understanding Some of the Differences Between HILIC Columns and ANP Columns. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Some of the Differences Between HILIC Columns and ANP Columns - Tips & Suggestions [mtc-usa.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. epa.gov [epa.gov]
- 18. database.ich.org [database.ich.org]
- 19. m.youtube.com [m.youtube.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
- 21. eurachem.org [eurachem.org]
A Researcher's Guide to NMR Characterization of Substituted 2-Aminothiazoles: From Routine Analysis to Advanced Structural Elucidation
For researchers, scientists, and drug development professionals engaged with the privileged 2-aminothiazole scaffold, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural verification, purity assessment, and stereochemical analysis. This guide provides an in-depth comparison of NMR-based characterization techniques for substituted 2-aminothiazoles, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will delve into the nuances of ¹H and ¹³C NMR spectra, the influence of substituents, and provide a self-validating workflow for unambiguous characterization.
The Central Role of NMR in 2-Aminothiazole Chemistry
The 2-aminothiazole core is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its prevalence demands robust and reliable analytical methods for quality control and new analogue development. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers an unparalleled, non-destructive window into the molecular structure of these compounds.[2]
This guide will equip you with the expertise to confidently interpret the NMR spectra of your synthesized 2-aminothiazole derivatives, enabling you to accelerate your research and development efforts.
Deciphering the ¹H NMR Spectrum of Substituted 2-Aminothiazoles
The proton NMR spectrum provides the initial fingerprint of a 2-aminothiazole derivative. The chemical shifts (δ) of the thiazole ring protons are highly sensitive to the electronic environment created by the substituents.
Characteristic Chemical Shifts and Coupling Constants
In the parent 2-aminothiazole, the H-4 and H-5 protons typically appear as doublets due to their mutual coupling. The H-5 proton is generally found further downfield than the H-4 proton. The amino protons (-NH₂) usually present as a broad singlet, the chemical shift and broadness of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[3][4]
The following table summarizes the typical ¹H NMR chemical shift ranges for protons on the 2-aminothiazole core. It is crucial to note that these are approximate ranges and the actual values will depend on the specific substituents and the solvent used.[4][5]
| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Typical Coupling Constant (J, Hz) |
| H-4 | 6.5 - 7.5 | d or s | J₄,₅ ≈ 3-4 Hz |
| H-5 | 6.9 - 8.0 | d or s | J₄,₅ ≈ 3-4 Hz |
| -NH₂ | 7.0 - 8.5 | br s | - |
Note: In cases where either C4 or C5 is substituted, the remaining proton will appear as a singlet.
Unraveling the Carbon Skeleton: ¹³C NMR Spectroscopy
Complementing the ¹H NMR, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the thiazole ring carbons are also diagnostic and influenced by substitution patterns.
Key Carbon Resonances
The C-2 carbon, being attached to two nitrogen atoms and a sulfur atom, is the most deshielded and appears furthest downfield. The chemical shifts of C-4 and C-5 are sensitive to the nature of the substituents at these positions.
Below is a table of typical ¹³C NMR chemical shift ranges for the 2-aminothiazole core in DMSO-d₆.[4][6][7]
| Carbon | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-2 | 165 - 175 |
| C-4 | 105 - 140 |
| C-5 | 100 - 150 |
The Influence of Substituents on NMR Spectra: A Predictive Tool
The true power of NMR in characterizing novel 2-aminothiazoles lies in understanding how substituents systematically alter the chemical shifts. This predictive understanding is key to confirming that a desired reaction has indeed occurred.
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or carbonyl groups, when attached to the thiazole ring, will deshield the ring protons and carbons, causing their signals to shift downfield (to higher ppm values).
-
Electron-Donating Groups (EDGs) like alkyl or alkoxy groups have the opposite effect, shielding the nuclei and causing an upfield shift (to lower ppm values).
This effect is particularly pronounced for the proton at the C-5 position. The diagram below illustrates this general trend.
Caption: Effect of substituents on the H-5 proton chemical shift.
A Validating Workflow for Structural Elucidation
For novel or complex substituted 2-aminothiazoles, a multi-dimensional NMR approach is often necessary for unambiguous assignment of all proton and carbon signals. The following workflow represents a robust, self-validating system for structural characterization.
Caption: A comprehensive workflow for NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a generalized, step-by-step protocol for the NMR analysis of a novel substituted 2-aminothiazole.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 2-aminothiazole derivative.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good starting choice due to its excellent solvating power for a wide range of organic compounds.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Insert the sample into the NMR spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard ¹H NMR spectrum using a 90° pulse. Typical parameters on a 400 MHz spectrometer might include:
- Spectral width: 16 ppm
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed for good signal-to-noise)
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using a composite pulse decoupling sequence (e.g., WALTZ-16) to remove ¹H-¹³C coupling and simplify the spectrum.
- Typical parameters on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C) might include:
- Spectral width: 240 ppm
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 (or more, as ¹³C has a much lower natural abundance than ¹H)
4. 2D NMR Acquisition (if necessary):
- For COSY, HSQC, and HMBC experiments, utilize standard pulse programs available on the spectrometer software.
- Optimize the spectral widths in both dimensions to cover all relevant signals.
- The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. These should be adjusted based on the sample concentration and the desired level of detail.
5. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H spectrum to identify neighboring protons.
- Correlate the signals in the 2D spectra to build up the molecular structure piece by piece.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the characterization of substituted 2-aminothiazoles. By understanding the fundamental principles of ¹H and ¹³C NMR, the influence of substituents, and by employing a logical, multi-dimensional workflow, researchers can confidently and accurately elucidate the structures of their synthesized compounds. This guide serves as a foundational resource, empowering scientists in drug discovery and development to leverage the full potential of NMR in their work with this important heterocyclic scaffold.
References
-
Carneiro, M. F. C., & de Oliveira, R. B. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
- Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
-
SpectraBase. (n.d.). 2-Aminothiazole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Retrieved from [Link]
-
RSC Publishing. (2020, August 11). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link]
-
Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
- Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.
-
ResearchGate. (2003). The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
Confirming the Structure of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine: A Comparative Spectroscopic Guide
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the structural elucidation of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine. By synthesizing established spectroscopic principles with data from analogous compounds, we will outline the expected experimental outcomes and their interpretation, ensuring a high degree of confidence in the final structural assignment.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pattern
Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. For this compound, we anticipate a characteristic isotopic pattern due to the presence of two chlorine atoms.
Expected Molecular Ion Peaks:
The molecular formula of the target compound is C₁₀H₈Cl₂N₂OS. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] Consequently, a compound with two chlorine atoms will exhibit a distinctive M, M+2, and M+4 peak cluster.
| Ion | Description | Expected m/z | Relative Intensity |
| [M]⁺ | Molecular ion with two ³⁵Cl atoms | 289.98 | 100% (base peak) |
| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl | 291.98 | ~65% |
| [M+4]⁺ | Molecular ion with two ³⁷Cl atoms | 293.98 | ~10% |
This characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is a strong indicator of a dichlorinated compound.[1][2]
Fragmentation Analysis:
Electron Ionization (EI) mass spectrometry will likely induce fragmentation, providing valuable structural information.[3] Key expected fragmentation pathways for this compound are outlined below.
Caption: Expected major fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar 2-aminothiazole and dichlorophenyl derivatives.[4][5][6][7][8][9][10]
¹H NMR Spectroscopy:
| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |
| -NH₂ | Broad singlet | 5.0 - 7.0 | Exchangeable protons of the primary amine.[6] |
| Thiazole C5-H | Singlet | 6.5 - 7.5 | Aromatic proton on the thiazole ring.[4][9] |
| Ar-H | Multiplet | 7.0 - 7.6 | Protons on the dichlorophenyl ring, exhibiting characteristic splitting patterns based on their positions. |
| -O-CH₂- | Singlet | 5.0 - 5.5 | Methylene protons adjacent to an oxygen atom and the thiazole ring. |
¹³C NMR Spectroscopy:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiazole C2 | 165 - 175 | Carbon bearing the amino group in the thiazole ring.[4] |
| Thiazole C4 | 140 - 150 | Carbon attached to the phenoxymethyl group. |
| Thiazole C5 | 105 - 115 | Carbon bearing a proton in the thiazole ring.[4] |
| Ar-C (C-Cl) | 125 - 135 | Aromatic carbons directly bonded to chlorine atoms. |
| Ar-C (C-H) | 110 - 130 | Aromatic carbons bearing protons. |
| Ar-C (C-O) | 150 - 160 | Aromatic carbon bonded to the ether oxygen. |
| -O-CH₂- | 60 - 70 | Methylene carbon adjacent to the ether oxygen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3400 | Stretching (amine) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching (-CH₂-) |
| C=N | 1620 - 1680 | Stretching (thiazole)[4][11] |
| C=C | 1450 - 1600 | Stretching (aromatic) |
| C-O-C | 1200 - 1300 | Asymmetric stretching |
| C-Cl | 700 - 850 | Stretching |
X-ray Crystallography: The Definitive Structural Confirmation
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While specific data for the title compound is not available, analysis of structurally related molecules such as 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine[12] and N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine[13][14] provides valuable insights into expected molecular geometry.
Expected Structural Features:
-
The thiazole and dichlorophenyl rings are likely to be non-coplanar.
-
Intermolecular hydrogen bonding involving the 2-amino group and the thiazole nitrogen is anticipated, potentially leading to the formation of dimers or extended networks in the crystal lattice.[13][14]
Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Dissolve a small sample of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC/MS interface.
-
Utilize a standard electron ionization energy of 70 eV.[3]
-
Acquire the mass spectrum over a range of m/z 50-500.
-
Analyze the molecular ion cluster and fragmentation pattern.
NMR Spectroscopy (¹H and ¹³C)
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process and analyze the spectra to assign chemical shifts and coupling constants.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
By following this comprehensive analytical approach and comparing the obtained data with the expected values outlined in this guide, researchers can confidently confirm the structure of this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles.
- PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- ResearchGate. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
- PubMed Central. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
- NIH. (n.d.). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.
- NIH. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).
- ResearchGate. (2025, September 2). (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Validation of 2-Aminothiazole Compounds in Cellular Assays
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its remarkable versatility stems from its ability to form key hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding sites.[2] This has led to the development of numerous kinase inhibitors, including the FDA-approved drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used to treat chronic myeloid leukemia (CML).[1][4][5][6][7][8]
Given the therapeutic potential of novel 2-aminothiazole derivatives, a rigorous and systematic in vitro validation process is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to objectively assess these compounds in cellular assays. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial cytotoxicity assessment to detailed mechanistic elucidation.
Section 1: Foundational Assessment: Cellular Viability and Cytotoxicity
Before investigating the specific mechanism of a compound, it is crucial to first understand its general effect on cell health. The primary goal is to determine the concentration range at which the compound exhibits biological activity without causing non-specific toxicity.
The Rationale: Why Start with Viability?
A compound that indiscriminately kills all cells is a poison, not a therapeutic agent. Cytotoxicity assays provide a critical therapeutic window, defined by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit cell growth by 50% and serves as a benchmark for subsequent, more targeted assays.[1][2] Furthermore, comparing IC50 values across cancerous and normal cell lines provides an early indication of the compound's selectivity.[9]
Comparison of Common Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic (Resazurin) | Measures metabolic activity via the reduction of resazurin to the fluorescent resorufin by viable cells.[10][11][12][13] | High throughput, sensitive, simple "add-and-read" protocol.[10][12] | Can be confounded by compounds that directly interfere with cellular metabolism or the redox dye. |
| Membrane Integrity (LDH) | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. | Directly measures cell death (necrosis). | Less sensitive for early apoptotic events; more complex protocol. |
| ATP Content (CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells. | Highly sensitive, rapid, and suitable for HTS. | Signal can be affected by compounds that alter cellular ATP pools independent of viability. |
For initial high-throughput screening, resazurin-based assays (such as CellTiter-Blue™) offer an excellent balance of simplicity, sensitivity, and cost-effectiveness.[12][13][14]
Experimental Protocol: Resazurin-Based Cell Viability Assay
This protocol is adapted from standard methodologies for determining the IC50 of a test compound.[10][13]
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the 2-aminothiazole compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and no-cell background controls.[14]
-
Incubation: Incubate the plates for a duration relevant to the expected mechanism of action (typically 48-72 hours).
-
Reagent Addition: Thaw the resazurin-based reagent (e.g., CellTiter-Blue™) and add the recommended volume (e.g., 20 µL per 100 µL of medium in a 96-well plate) to each well.[12][13][14]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.[13][14]
-
Data Acquisition: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560nm Ex / 590nm Em).[13][14]
-
Data Analysis: Subtract the background fluorescence, normalize the data to the vehicle control, and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value.
Data Presentation: Example IC50 Values
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Compound X-1 | K562 (Leukemia) | 4.89 | MRC-5 (Fibroblast) | > 50 | > 10.2 |
| Compound X-2 | MCF-7 (Breast) | 1.86 | hTERT-RPE1 | 33.11 | 17.8 |
| Dasatinib (Control) | K562 (Leukemia) | < 1 | - | - | - |
Data is illustrative, based on values reported for various 2-aminothiazole derivatives.[1][2][9]
Section 2: Target Engagement in a Cellular Environment
Observing a cellular phenotype, such as decreased viability, is only the first step. It is essential to confirm that the compound physically interacts with its intended target protein within the complex environment of an intact cell. This validation step bridges the gap between enzymatic activity and cellular effect.
The Rationale: Why Confirm Target Engagement?
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The CETSA workflow involves treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining.[16][17]
Caption: CETSA experimental workflow.
Experimental Protocol: CETSA followed by Western Blot
This protocol provides a general framework for assessing target engagement.[15][16]
-
Cell Culture and Treatment: Grow cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with the 2-aminothiazole compound or vehicle control for a defined period (e.g., 1 hour at 37°C).
-
Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by subjecting them to repeated freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[19]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein of interest. A loading control (e.g., GAPDH, β-actin) should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a rightward shift in the melting curve (i.e., more soluble protein remains at higher temperatures) in the compound-treated sample compared to the vehicle control.
Section 3: Elucidating Mechanism of Action via Pathway Analysis
Confirming target engagement is a critical milestone. The final step in this validation cascade is to demonstrate that this engagement translates into the expected downstream biological effect. For 2-aminothiazole kinase inhibitors, this typically means showing a reduction in the phosphorylation of the kinase's downstream substrates.[2]
The Rationale: Connecting Target to Function
Western blotting for phosphorylated proteins is the gold standard for this analysis.[20] It provides direct evidence that the compound not only binds its target kinase but also functionally inhibits its catalytic activity within the cell, thereby modulating the intended signaling pathway. This requires careful sample handling to preserve the labile phosphate groups, typically by using lysis buffers supplemented with phosphatase inhibitors.[20][21]
Caption: Inhibition of a kinase signaling pathway.
Experimental Protocol: Western Blot for Phosphoprotein Analysis
This protocol is a specialized application of Western blotting designed to preserve and detect phosphorylation events.
-
Cell Treatment and Lysis: Culture cells and treat them with various concentrations of the 2-aminothiazole inhibitor for a relevant time period. Include positive and negative controls.
-
Immediate Lysis: Wash cells with ice-cold PBS and immediately lyse them on ice with a lysis buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[20][21]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Normalize all samples to the same protein concentration and add SDS-PAGE sample buffer. Unlike some protocols, do not boil samples if the phospho-epitope is heat-sensitive.[22]
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins (casein) that can increase background noise.[21][22]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3). After washing, incubate with an appropriate HRP-conjugated secondary antibody.[21]
-
Parallel Blotting: It is essential to run a parallel blot (or strip and re-probe the same blot) with an antibody that recognizes the total amount of the substrate protein, regardless of its phosphorylation state. This ensures that any observed decrease in the phospho-signal is due to inhibition of the kinase, not a general decrease in the substrate protein level.[21]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][23] A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, validates the compound's mechanism of action.
Conclusion
The in vitro validation of 2-aminothiazole compounds requires a multi-faceted and logical approach. By systematically progressing from broad cytotoxicity screening to specific target engagement and finally to functional pathway modulation, researchers can build a comprehensive and robust data package. This tiered approach, which integrates orthogonal assays, ensures that the observed cellular effects are directly linked to the compound's interaction with its intended target, providing a solid foundation for further preclinical and clinical development.
References
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Available from: [Link]
-
Real Research. Cell-Titer Blue® Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Available from: [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]
-
CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Available from: [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]
-
Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]
-
Cancer Research UK. Dasatinib. Available from: [Link]
-
Tang, L., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Darvishi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry. Available from: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
-
Pelago Bioscience. CETSA. Available from: [Link]
-
ResearchGate. (2023). Development of 2-aminothiazole core in anticancer therapeutic areas. Available from: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry. Available from: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. Available from: [Link]
-
Brevet, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. Available from: [Link]
-
Kumar, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2023). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Available from: [Link]
-
ResearchGate. (2021). Design of 2‐aminothiazole CHK1 inhibitors. Available from: [Link]
-
Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]
-
Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]
-
Minikel, E. V. (2013). 2-aminothiazoles: exciting progress and lessons for the field. CureFFI.org. Available from: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Blue® Cell Viability Assay Protocol [promega.de]
- 11. real-research.com [real-research.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. news-medical.net [news-medical.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Efficacy Analysis of Dichlorophenoxy-Thiazoles Against Established Therapeutic Agents
This guide provides a detailed comparative analysis of the therapeutic efficacy of a novel class of compounds, dichlorophenoxy-thiazoles, against established drugs in the fields of inflammation and oncology. As researchers and drug development professionals, understanding the performance of new chemical entities relative to current standards of care is paramount for advancing therapeutic innovation. This document synthesizes preclinical data to offer a clear perspective on the potential of dichlorophenoxy-thiazoles, grounded in experimental evidence and established scientific protocols.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its versatile chemical nature allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The dichlorophenoxy-thiazole subclass has emerged as a promising area of investigation, with preliminary studies indicating significant biological activity. This guide will dissect the available preclinical data, comparing these novel compounds to well-established drugs to elucidate their relative efficacy and potential therapeutic niches.
Anti-Inflammatory Efficacy: A Head-to-Head Comparison
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are widely used but are associated with gastrointestinal side effects. This has spurred the development of more selective inhibitors of cyclooxygenase-2 (COX-2).
A pivotal study synthesized a series of 2-imino-4-thiazolidinone derivatives bearing a 2,4-dichlorophenoxy acetic acid moiety and evaluated their anti-inflammatory potential against the standard NSAID, indomethacin.[3]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and well-established assay to evaluate the acute anti-inflammatory activity of novel compounds.[4][5] In this model, inflammation is induced by the injection of carrageenan, leading to measurable paw swelling (edema). The reduction in edema by a test compound is a direct measure of its anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (after 5h) | Ulcerogenic Index |
| Compound 1k | 20 | 81.14% | 0.00 |
| Compound 1m | 20 | 78.80% | 0.00 |
| Indomethacin | 10 | 76.36% | 2.16 |
| Control | - | 0% | - |
| Data sourced from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones.[3] |
The results clearly demonstrate that compound 1k (5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide) exhibited superior anti-inflammatory activity compared to indomethacin, with the significant advantage of not inducing gastric ulceration at the tested dose.[3]
Mechanism of Action: COX-2 and TNF-α Inhibition
To understand the molecular basis of their anti-inflammatory effects, the study investigated the inhibition of two key pro-inflammatory mediators: COX-2 and Tumor Necrosis Factor-alpha (TNF-α).[3]
| Compound | % Inhibition of COX-2 | COX-2 Selectivity Index | % Suppression of TNF-α |
| Compound 1k | 68.32% | 29.00 | 70.10% |
| Compound 1m | - | - | 68.43% |
| Indomethacin | 66.23% | 0.476 | 66.45% |
| Data sourced from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones.[3] |
Compound 1k demonstrated slightly better inhibition of COX-2 than indomethacin and a significantly higher selectivity index, suggesting a potentially better safety profile with respect to COX-1 related side effects.[3] Furthermore, its ability to suppress TNF-α, a critical cytokine in inflammatory cascades, was also superior to that of indomethacin.[3] This dual mechanism of action, targeting both the COX and TNF-α pathways, highlights the therapeutic potential of this dichlorophenoxy-thiazole derivative.
Anticancer Potential: An Evaluation of the Broader Thiazole Class
While direct comparative studies of dichlorophenoxy-thiazoles against established anticancer drugs are not yet available in the public domain, the broader class of thiazole derivatives has shown significant promise in oncology. Several studies have demonstrated the potent cytotoxic effects of novel thiazole-containing compounds against various cancer cell lines, often with efficacy comparable or superior to standard chemotherapeutic agents.
Cytotoxicity Against Human Cancer Cell Lines
The MTT assay is a widely used colorimetric method to assess cell viability and is a standard preliminary screening tool for potential anticancer drugs.[6][7] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Below is a summary of data from various studies evaluating different thiazole derivatives against established anticancer drugs.
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |
| Compound 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 |
| Thiazole Derivative | HepG-2 (Liver) | 14.05 (µg/mL) | Doxorubicin | 4.50 (µg/mL) |
| Thiazole Derivative | MCF-7 (Breast) | 17.77 (µg/mL) | Doxorubicin | 4.17 (µg/mL) |
| Benzo[d]imidazo[2,1-b]thiazole 6i | MCF-7 (Breast) | <10 (81% inhibition) | Tamoxifen | >10 (lower inhibition) |
| Data compiled from multiple studies on novel thiazole derivatives.[6][8][9] |
These findings indicate that certain thiazole derivatives exhibit potent cytotoxic activity against breast and liver cancer cell lines, in some cases surpassing the efficacy of standard drugs like staurosporine.[8] While another thiazole derivative showed lower potency than doxorubicin, it demonstrated a better selectivity index, suggesting potentially fewer side effects on non-cancerous cells.[6] Furthermore, a benzo[d]imidazo[2,1-b]thiazole derivative showed significantly higher inhibition of MCF-7 cell growth compared to tamoxifen.[9]
The consistent demonstration of potent anticancer activity across a range of thiazole derivatives provides a strong rationale for the investigation of dichlorophenoxy-thiazoles as a potentially effective class of anticancer agents. Further research is warranted to synthesize and evaluate these specific compounds in direct comparison with current standards of care in oncology.
Experimental Methodologies
Scientific integrity relies on reproducible and well-validated experimental protocols. The following sections detail the standard methodologies employed in the studies cited in this guide.
Synthesis of Dichlorophenoxy-Thiazole Derivatives
A general synthetic pathway for the creation of 2-imino-4-thiazolidinone derivatives bearing a 2,4-dichlorophenoxy acetic acid moiety is outlined below. This multi-step synthesis involves the formation of a hydrazide intermediate followed by cyclization to form the thiazolidinone ring.
Caption: General synthesis workflow for dichlorophenoxy-thiazolidinones.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions.
-
Compound Administration: Test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered, typically orally, one hour before the induction of inflammation.[10]
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[4][5]
-
Measurement of Paw Volume: The volume of the paw is measured at specified time intervals using a digital plethysmometer.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Ex Vivo COX Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Caption: General workflow for an ex vivo COX inhibition assay.
-
Enzyme Preparation: COX-1 and COX-2 enzymes are typically sourced from cell lysates or purified enzyme preparations.
-
Incubation with Inhibitor: The enzyme is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostanoids: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculation of Inhibition: The percentage inhibition of COX activity is determined by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control.
TNF-α Suppression Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Cell Culture: A suitable cell line, such as murine macrophage RAW 264.7 cells, is cultured.
-
Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α, in the presence or absence of the test compound.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: The percentage suppression of TNF-α production is calculated by comparing the levels in the treated groups to the LPS-stimulated control group.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard method for assessing the cytotoxic potential of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and a reference drug.
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6]
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals, which are then solubilized with a suitable solvent like DMSO.[6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that dichlorophenoxy-thiazole derivatives are a promising class of anti-inflammatory agents, with at least one derivative demonstrating superior in vivo efficacy and a better safety profile compared to the widely used NSAID, indomethacin. The dual inhibition of COX-2 and TNF-α by these compounds presents a compelling mechanism of action that warrants further investigation.
In the context of oncology, while direct comparative data for dichlorophenoxy-thiazoles is lacking, the consistent and potent anticancer activity observed in a variety of other thiazole derivatives provides a strong impetus for their evaluation. The development and screening of a focused library of dichlorophenoxy-thiazoles against a panel of cancer cell lines, in direct comparison with standard-of-care chemotherapeutic agents, is a logical and critical next step.
Future research should also focus on elucidating the structure-activity relationships within this chemical class to optimize both potency and selectivity, ultimately paving the way for potential clinical development.
References
-
El-Aassar, M. R., Saad, E. A., & Habib, E. E. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 13(1), 1-18. Available from: [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
Abdel-Aziz, H. M., Mekawey, A. A., Dawood, K. M., & El-Subbagh, H. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. Available from: [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British journal of pharmacology, 142(4), 678–688. Available from: [Link]
-
Sharma, A., Kumar, V., & Kumar, S. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 189, 112016. Available from: [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804. Available from: [Link]
-
Hinz, B., & Brune, K. (2002). Cyclooxygenase-2--10 years later. Journal of pharmacology and experimental therapeutics, 300(2), 367–375. Available from: [Link]
-
L, V., & K, S. (2018). Methods for Evaluation of TNF-α Inhibition Effect. Methods in molecular biology (Clifton, N.J.), 1809, 327–337. Available from: [Link]
-
Alam, M. S., Hamid, H., Ali, S., Alam, O., & Naim, M. J. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & medicinal chemistry letters, 27(4), 861–866. Available from: [Link]
-
Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2019). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 41(5), 1018-1028. Available from: [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available from: [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available from: [Link]
-
Hinz, B., & Brune, K. (2002). Cyclooxygenase-2--10 years later. Journal of pharmacology and experimental therapeutics, 300(2), 367–375. Available from: [Link]
-
ResearchGate. (n.d.). Inhibition of COX-2 activity ex vivo after administration of diclofenac, celecoxib, and rofecoxib (adapted from 46). ResearchGate. Available from: [Link]
-
Gierse, J. K., & Koboldt, C. M. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 447, 121–134. Available from: [Link]
-
Hassan, M., Watari, H., & Al-Khafaji, K. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment, 4, 32. Available from: [Link]
-
ResearchGate. (n.d.). Comparative anticancer activities (in terms of % cell viability) of different concentrations (µg/mL) of doxorubicin (DOX) and the synthesized compound (DIPTH) on WI-38, HepG-2, HCT-116, Hela, and MCF-7. ResearchGate. Available from: [Link]
-
Moore, N., & Scheiman, J. M. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Therapeutics and clinical risk management, 14, 2143–2153. Available from: [Link]
-
Hassan, M., Watari, H., & Al-Khafaji, K. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment, 4, 32. Available from: [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future medicinal chemistry, 14(2), 159–185. Available from: [Link]
-
Mastbergen, S. C., Lafeber, F. P., & Bijlsma, J. W. (2013). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Osteoarthritis and cartilage, 21(11), 1637–1644. Available from: [Link]
-
Kato, M., Nishida, S., & Kitasato, H. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical drug investigation, 44(1), 1–10. Available from: [Link]
-
MySkinRecipes. (n.d.). 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid. MySkinRecipes. Available from: [Link]
-
Hassan, M., Watari, H., & Al-Khafaji, K. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment, 4, 32. Available from: [Link]
-
Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1732. Available from: [Link]
-
Frontiers. (n.d.). An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. Frontiers. Available from: [Link]
-
Sipos, A., Vágvölgyi, M., & Kőhidai, L. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International journal of molecular sciences, 23(5), 2826. Available from: [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available from: [Link]
-
Abdel-Aziz, H. M., Mekawey, A. A., Dawood, K. M., & El-Subbagh, H. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. Available from: [Link]
-
Annex Publishers. (2025). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available from: [Link]
-
Alam, M. S., & Naim, M. J. (2023). Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis. Chemistry & biodiversity, 20(12), e202301662. Available from: [Link]
-
Sedger, L. M., & McDermott, M. F. (2014). Adalimumab prevents barrier dysfunction and antagonizes distinct effects of TNF-α on tight junction proteins and signaling pathways in intestinal epithelial cells. American journal of physiology. Gastrointestinal and liver physiology, 306(11), G1020–G1029. Available from: [Link]
-
ResearchGate. (2025). (PDF) TNF-alpha inhibitors: Current indications. ResearchGate. Available from: [Link]
-
Kim, J. Y., Kim, Y. I., & Lee, J. Y. (2010). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Journal of veterinary science, 11(2), 137–142. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Monaco, C., Nanchahal, J., & Taylor, P. (2015). Therapeutic potential of TNFα inhibitors in chronic inflammatory disorders: Past and future. The international journal of biochemistry & cell biology, 60, 43–47. Available from: [Link]
-
ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available from: [Link]
-
Wang, Y., Li, W., & Xu, Y. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1386–1396. Available from: [Link]
-
Inciarte-Mundo, J., & Torrente-Segarra, V. (2016). Direct Comparative Effectiveness Among 3 Anti–Tumor Necrosis Factor Biologics in a Real-Life Cohort of Patients With Rheumatoid Arthritis. Medicine, 95(14), e3249. Available from: [Link]
-
B, R. (1992). Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells. Biochemical pharmacology, 43(10), 2213–2220. Available from: [Link]
Sources
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 4-(Phenoxymethyl)thiazole Inhibitors
For researchers, scientists, and drug development professionals invested in kinase inhibitor discovery, the 4-(phenoxymethyl)thiazole scaffold represents a promising starting point for potent and selective therapeutics. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target interactions.[1] Understanding the cross-reactivity profile of a lead compound is not merely an academic exercise; it is a critical step in predicting potential toxicities, uncovering opportunities for polypharmacology, and ultimately, determining the clinical viability of a drug candidate.
This guide provides an in-depth comparison of modern methodologies for profiling the cross-reactivity of 4-(phenoxymethyl)thiazole inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the nuanced interpretation required to advance a lead compound. To facilitate this discussion, we will use a hypothetical, yet representative, 4-(phenoxymethyl)thiazole inhibitor, PMT-Inhibitor-1 , designed as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[2]
The Imperative of Selectivity: Why Profile?
The journey of a kinase inhibitor from bench to bedside is paved with assays designed to answer a fundamental question: how selectively does it bind its intended target? A promiscuous inhibitor can lead to a cascade of off-target effects, derailing a research program with unforeseen toxicities. Conversely, a highly selective compound offers a clearer path to understanding its biological mechanism and therapeutic window. Thiazole derivatives, in particular, have been shown to interact with a variety of kinases, including EGFR, PI3K/mTOR, Aurora kinases, CK2, and GSK3β, making comprehensive profiling essential.[1][3]
This guide will compare three orthogonal approaches to building a robust selectivity profile for our lead compound, PMT-Inhibitor-1 :
-
Biochemical Profiling: Large-scale screening against a panel of purified kinases to determine direct inhibitory activity.
-
Cell-Based Target Engagement: Measuring inhibitor binding to its target within the complex milieu of a living cell.
-
Cellular Thermal Shift Assay (CETSA): Assessing target engagement by observing changes in protein thermal stability upon compound binding.
Comparative Analysis of Profiling Methodologies
The choice of profiling assay is a critical decision driven by the stage of drug discovery and the specific questions being asked. A multi-pronged approach, leveraging both biochemical and cell-based methods, provides the most comprehensive understanding of an inhibitor's selectivity.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Biochemical Kinase Panel (e.g., KINOMEscan) | In vitro competition binding assay between the test inhibitor and an immobilized, active-site directed ligand for a large panel of kinases. | Dissociation constants (Kd) or percent inhibition at a given concentration. | High-throughput; provides a broad, unbiased view of the kinome; highly sensitive for direct binding interactions. | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations); may not reflect functional inhibition. |
| NanoBRET™ Target Engagement Assay | Intracellular bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | Intracellular IC50 or target occupancy. | Quantifies target engagement in live cells; can be adapted to measure residence time. | Requires genetic modification of cells to express the fusion protein; tracer availability is limited to specific kinases. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in the presence of a ligand. Target engagement stabilizes the protein, increasing its melting temperature. | Thermal shift (ΔTm) or isothermal dose-response curves. | Label-free; measures direct engagement with the endogenous protein in cells or tissues; applicable to a wide range of targets. | Lower throughput than biochemical assays; requires a specific antibody for detection (e.g., by Western blot). |
Experimental Data: Profiling PMT-Inhibitor-1
To illustrate the application of these methodologies, we present a representative cross-reactivity profile for our hypothetical p38α MAPK inhibitor, PMT-Inhibitor-1 .
Disclaimer: The following data is a composite representation based on published findings for structurally related thiazole derivatives and is intended for illustrative purposes.
Biochemical Profiling: KINOMEscan Results
PMT-Inhibitor-1 was profiled against a panel of 468 kinases at a concentration of 1 µM. The results are summarized in the table below, highlighting the most potent interactions.
| Target Kinase | Gene Symbol | % Inhibition at 1 µM | Selectivity Score (S10) |
| p38α MAPK | MAPK14 | 99.5 | 0.02 |
| GSK3β | GSK3B | 85.2 | |
| CK2α | CSNK2A1 | 78.9 | |
| BRAF | BRAF | 65.4 | |
| p38β MAPK | MAPK11 | 55.1 | |
| JNK1 | MAPK8 | 20.3 | |
| ERK2 | MAPK1 | 15.8 |
The Selectivity Score (S10) is the number of kinases with inhibition >90% divided by the total number of kinases tested.
This initial screen confirms the high potency of PMT-Inhibitor-1 against its intended target, p38α MAPK. However, it also reveals significant off-target activity against GSK3β, CK2α, and BRAF, which warrants further investigation.
Cellular Target Engagement: NanoBRET™ Assay
To validate the biochemical findings in a cellular context, a NanoBRET™ assay was performed for the top hits in HEK293 cells.
| Target Kinase | Cellular IC50 (nM) |
| p38α MAPK | 25 |
| GSK3β | 350 |
| CK2α | 800 |
| BRAF | >10,000 |
The NanoBRET™ data confirms potent engagement of p38α MAPK in live cells. Notably, the potency against GSK3β and CK2α is significantly reduced compared to the biochemical assay, and the interaction with BRAF is negligible in a cellular environment. This discrepancy highlights the importance of cell-based assays in prioritizing off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm direct target engagement with endogenous p38α MAPK in human peripheral blood mononuclear cells (PBMCs).
| Treatment | Target Protein | Isothermal Dose-Response EC50 (nM) |
| PMT-Inhibitor-1 | p38α MAPK | 35 |
| Vehicle (DMSO) | p38α MAPK | No stabilization |
The CETSA results corroborate the NanoBRET™ data, demonstrating robust engagement of the endogenous p38α MAPK target at a similar potency.
Visualizing the Profiling Workflow and Key Pathways
Caption: Workflow for cross-reactivity profiling of PMT-Inhibitor-1.
Caption: Simplified p38 MAPK signaling pathway showing the point of intervention for PMT-Inhibitor-1.
Experimental Protocols
Biochemical Kinase Panel Screening (Representative)
-
Compound Preparation: Prepare a 10 mM stock solution of PMT-Inhibitor-1 in 100% DMSO.
-
Assay Plate Preparation: Dispense the compound into assay plates at the desired final concentration (e.g., 1 µM).
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The specific buffer conditions and substrate will vary for each kinase in the panel.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control.
NanoBRET™ Target Engagement Assay (Adherent Format)
-
Cell Seeding: Seed HEK293 cells expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate overnight.
-
Compound Addition: Treat the cells with a serial dilution of PMT-Inhibitor-1 and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the fluorescent tracer specific for the kinase of interest to all wells.
-
Substrate Addition: Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat PBMCs with PMT-Inhibitor-1 or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Clarification: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific for the target protein (p38α MAPK).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. For isothermal dose-response, heat all samples at a single temperature (e.g., the Tm in the presence of vehicle) and plot the band intensity against the inhibitor concentration.
Conclusion and Future Directions
The cross-reactivity profiling of PMT-Inhibitor-1 demonstrates the power of a multi-assay approach. While biochemical screening provided a broad, initial assessment of selectivity, the cell-based assays were crucial for contextualizing these findings and prioritizing the most physiologically relevant off-targets. The data suggests that while PMT-Inhibitor-1 is a potent p38α MAPK inhibitor, its off-target activity against GSK3β and CK2α should be addressed through further structure-activity relationship (SAR) studies to enhance its selectivity. Future work should focus on synthesizing and profiling analogs of PMT-Inhibitor-1 with modifications designed to reduce binding to these off-target kinases while maintaining or improving potency for p38α MAPK.
References
- BenchChem. (2025). Reducing off-target effects of phenoxy thiazole inhibitors.
-
Tanimoto, A., et al. (2013). Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor. PubMed. [Link]
-
Gomha, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of Novel Kinase Inhibitor Candidates: A Comparative Guide Featuring 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic and structural features allow for versatile interactions with various biological targets. The compound 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine represents a novel entity within this class. While its precise molecular target is under active investigation, its structural motifs suggest a potential role as a kinase inhibitor.
This guide provides a comprehensive framework for benchmarking the potency of such novel compounds. To illustrate this process, we will proceed under the working hypothesis that this compound (herein referred to as Compound-X) is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. We will compare its performance against Gefitinib, a known, potent EGFR inhibitor.
The methodologies outlined herein are designed to be robust, self-validating, and transferable to the characterization of other novel kinase inhibitors. We will progress from direct, biochemical assays to more complex, cell-based evaluations to build a complete potency and selectivity profile.
Part 1: Biochemical Potency Assessment - Direct Target Inhibition
The foundational step in characterizing a novel kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme. This biochemical assay provides a clean, cell-free system to quantify the compound's intrinsic potency, typically measured as the half-maximal inhibitory concentration (IC50).
Experimental Objective
To determine the IC50 value of Compound-X against purified EGFR kinase and compare it directly to the reference compound, Gefitinib.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay that measures the binding of the test compound to the kinase active site.
Rationale for Method Selection:
-
Direct Binding: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, confirming physical interaction.
-
High-Throughput: The format is amenable to 384-well plates, allowing for efficient dose-response analysis.
-
Reduced Artifacts: Unlike ATP-hydrolysis assays, it is less susceptible to interference from compounds that absorb light at the detection wavelength.
Experimental Workflow
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both Compound-X and Gefitinib in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Transfer 2.5 µL of the compound dilutions into a 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no kinase" controls for 100% inhibition.
-
Kinase/Antibody Addition: Prepare a working solution of purified EGFR kinase and the Europium-labeled anti-tag antibody in the appropriate kinase buffer. Add 5 µL of this solution to each well.
-
Tracer Addition: Add 2.5 µL of the Alexa Fluor™ 647-labeled kinase tracer to all wells.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
Expected Data & Interpretation
The resulting IC50 values provide a direct measure of binding affinity. A lower IC50 indicates higher potency.
| Compound | Biochemical IC50 (nM) against EGFR |
| Compound-X | 15.8 |
| Gefitinib (Reference) | 5.4 |
Interpretation: In this hypothetical dataset, Compound-X demonstrates potent, direct binding to the EGFR kinase domain. While it is approximately 3-fold less potent than the reference compound Gefitinib, an IC50 in the low nanomolar range establishes it as a strong candidate worthy of further cell-based investigation.
Part 2: Cellular Potency Assessment - Target Engagement & Downstream Signaling
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. This involves measuring target engagement (i.e., does the compound reach and bind to its target in a live cell?) and its effect on the downstream signaling pathway.
Experimental Objective
To confirm that Compound-X engages EGFR in live cells and inhibits its downstream signaling cascade upon EGF stimulation.
Methodology: In-Cell Western™ Assay
This assay quantifies the levels of specific proteins in fixed cells directly in a microplate format. We will measure the phosphorylation of EGFR (pEGFR) at Tyr1068 and a key downstream effector, ERK1/2 (pERK1/2), as markers of pathway activation.
Rationale for Method Selection:
-
Quantitative: Provides robust, quantitative data on protein phosphorylation states.
-
Multiplexing: Allows for simultaneous detection of total protein and its phosphorylated form, enabling accurate normalization.
-
Higher Throughput: More efficient than traditional Western blotting for dose-response studies.
Signaling Pathway Overview
Caption: Simplified EGFR signaling pathway and point of inhibition.
Step-by-Step Protocol:
-
Cell Culture: Seed A549 cells (an EGFR-expressing lung cancer cell line) into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 18-24 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-X or Gefitinib for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Immediately fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate cells overnight with primary antibodies targeting pEGFR (Tyr1068) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for pEGFR and normalize it to the signal from the total ERK antibody (or a cell stain like CellTag™ 700) to account for variations in cell number.
Expected Data & Interpretation
This experiment yields a cellular IC50, which reflects not only the compound's intrinsic potency but also its ability to permeate the cell membrane and engage its target.
| Compound | Cellular IC50 (nM) for pEGFR Inhibition |
| Compound-X | 95.2 |
| Gefitinib (Reference) | 25.1 |
Interpretation: Compound-X effectively inhibits EGFR phosphorylation in a cellular context, confirming target engagement. The rightward shift in potency from the biochemical IC50 (15.8 nM) to the cellular IC50 (95.2 nM) is expected and reflects factors like cell permeability and potential efflux pump activity. The compound remains a viable candidate, though it shows lower cellular potency than Gefitinib.
Part 3: Functional Outcome Assessment - Anti-Proliferative Activity
The ultimate goal of an anticancer agent is to inhibit tumor cell growth. Therefore, the final benchmarking step is to assess the compound's effect on cell viability and proliferation.
Experimental Objective
To measure the anti-proliferative effect of Compound-X on an EGFR-dependent cancer cell line and determine its half-maximal effective concentration (EC50).
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Rationale for Method Selection:
-
High Sensitivity: The luminescent signal has a broad dynamic range.
-
Robustness: The "add-mix-measure" format is simple and less prone to artifacts compared to colorimetric assays like MTT.
-
Gold Standard: It is a widely accepted standard for assessing cell viability in drug discovery.
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well, white-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of Compound-X or Gefitinib.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated controls (100% viability) and plot the results against the logarithm of compound concentration. Fit the curve using a four-parameter logistic model to determine the EC50 value.
Expected Data & Interpretation
The EC50 value represents the concentration of the compound required to reduce cell proliferation by 50%.
| Compound | Anti-Proliferative EC50 (nM) in A549 cells |
| Compound-X | 255.6 |
| Gefitinib (Reference) | 89.5 |
Interpretation: Compound-X demonstrates a clear anti-proliferative effect on EGFR-dependent A549 cells, with an EC50 in the sub-micromolar range. This result confirms that the observed target inhibition translates into a functional cellular outcome. The potency is again lower than Gefitinib, which is consistent with the upstream biochemical and target engagement data.
Conclusion & Future Directions
This comprehensive benchmarking guide outlines a logical, multi-tiered approach to characterizing novel kinase inhibitors, using the hypothetical EGFR inhibitor this compound (Compound-X) as an exemplar.
Summary of Findings (Hypothetical Data):
| Assay Type | Parameter | Compound-X | Gefitinib (Reference) |
| Biochemical | IC50 vs. EGFR | 15.8 nM | 5.4 nM |
| Cellular Target Engagement | IC50 vs. pEGFR | 95.2 nM | 25.1 nM |
| Cellular Function | EC50 vs. Proliferation | 255.6 nM | 89.5 nM |
The data collectively position Compound-X as a potent, cell-permeable inhibitor of EGFR that effectively suppresses cancer cell proliferation. While benchmarked as less potent than Gefitinib in these specific assays, its novel chemical structure may offer advantages in other areas not explored here, such as:
-
Selectivity: Kinome-wide screening is essential to determine its selectivity profile against other kinases.
-
Pharmacokinetics: In vivo studies are required to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Resistance Profile: Testing against cell lines with known resistance mutations (e.g., T790M in EGFR) could reveal a differentiated mechanism or binding mode.
This structured evaluation provides the critical data needed to make an informed decision on whether to advance Compound-X into further preclinical development.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to mitigate risks to personnel, the environment, and ensure adherence to federal and local regulations. The procedures outlined herein are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, reflecting best practices for modern research and development laboratories.
Core Principles: Hazard Identification and Regulatory Context
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards and the regulatory framework governing its waste stream. This compound is a complex organic molecule whose structure dictates its classification as a hazardous substance.
1.1. Chemical Hazard Profile
-
Halogenated Organic Compound: The presence of two chlorine atoms on the phenoxy group classifies this compound as a halogenated organic . This is the single most critical factor for its disposal, as these compounds can form persistent and toxic byproducts if not treated correctly. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, often mandating specific treatment technologies like incineration to ensure the complete destruction of carbon-halogen bonds.[1][2][3][4]
-
Thiazole and Amine Moieties: The thiazole ring and amine group are common in biologically active molecules. While contributing to its chemical reactivity, they also present potential toxicity hazards. SDSs for similar dichlorophenyl thiazol-amine compounds indicate risks such as skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]
Based on this profile, this compound must be treated as a regulated hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in standard municipal trash. [7][8]
1.2. Regulatory Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA) .[7] This act establishes a "cradle-to-grave" system for managing hazardous waste. For academic and research institutions, the EPA has also established alternative, more flexible standards under 40 CFR Part 262, Subpart K , which many university Environmental Health & Safety (EH&S) programs follow.[9][10] Researchers must comply with their institution's specific Laboratory Management Plan and waste disposal procedures, which are designed to meet these federal mandates.
Standard Operating Protocol for Disposal
This protocol provides a direct, procedural workflow for the safe segregation, containment, and disposal of this compound waste.
2.1. Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE is mandatory:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles.[11]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[5][6]
-
Body Protection: A standard laboratory coat.
2.2. Step-by-Step Disposal Procedure
Step 1: Waste Segregation (Point of Generation) This is the most critical step to prevent dangerous chemical reactions.
-
Designate a Waste Stream: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), must be designated as "Halogenated Organic Waste." [12]
-
Maintain Separation: This waste stream must be kept separate from all other chemical waste types, especially:
Step 2: Container Selection and Labeling Proper containment is essential for safe storage and transport.
-
Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended. The container must be in good condition, free of cracks or residue on the outside.[7][13]
-
Apply a Hazardous Waste Label: Affix your institution's official hazardous waste tag or label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste mixture.
-
The approximate concentrations or volumes of each component.
-
The date on which the first drop of waste was added (Accumulation Start Date).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation Waste must be stored safely within the laboratory prior to pickup.
-
Use a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[8] This is typically within the fume hood where the work is performed or a designated, secondary-contained cabinet.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely toxic "P-listed" waste) within an SAA. Schedule a pickup well before reaching this limit.[8][13]
Step 4: Requesting Disposal
-
Contact EH&S: Once the container is full or you have finished the experimental series, submit a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department.
-
Final Disposition: Your EH&S department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required and validated method for destroying halogenated organic compounds is high-temperature incineration .[1][14] This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and hydrochloric acid, which is then scrubbed from the flue gas.
Data Summary and Workflow Visualization
To facilitate quick reference and procedural clarity, the key disposal parameters and workflow are summarized below.
Table 1: Disposal Parameters for this compound
| Parameter | Specification | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | Presence of C-Cl bonds requires specific, regulated disposal to prevent environmental persistence. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against potential skin, eye, and respiratory irritation based on analogous compounds. |
| Container Type | Tightly-sealed Glass or HDPE Bottle | Ensures chemical compatibility and prevents leaks or vapor release. |
| Container Labeling | "Hazardous Waste," Full Chemical Name, Date, Hazards | Fulfills RCRA and OSHA Hazard Communication requirements for safe handling and identification.[15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Limits quantity and ensures control at the point of generation as per EPA regulations.[8] |
| Final Disposal Method | High-Temperature Incineration | Ensures complete destruction of the halogenated organic structure, preventing release of toxic compounds.[1][14] |
Diagram 1: Disposal Decision Workflow
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. cms9files.revize.com [cms9files.revize.com]
- 12. bucknell.edu [bucknell.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. echemi.com [echemi.com]
- 15. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Comprehensive Guide to Personal Protective Equipment for Handling 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine
This document provides essential guidance for the safe handling of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine, a compound of interest for researchers in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes safety protocols based on the constituent functional groups: an aromatic amine, a chlorinated phenol, and a thiazole moiety. This approach ensures a robust and cautious framework for laboratory personnel.
The primary aromatic amine group suggests potential toxicity and carcinogenicity, as many compounds in this class are readily absorbed through the skin.[1][2] The dichlorophenoxy component indicates that the compound is a halogenated organic substance, which necessitates specific disposal procedures and points to potential environmental hazards.[3][4] Furthermore, phenols and their derivatives can be corrosive and toxic, causing severe skin burns that may not be immediately painful due to their anesthetic properties.[5]
I. Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to understand its potential hazards.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6] Aromatic amines can be toxic and may cause damage to organs through prolonged or repeated exposure.[6]
-
Skin Corrosion/Irritation: Phenolic compounds can cause severe skin burns and eye damage.[7][8] Aromatic amines may also cause skin irritation or allergic reactions.
-
Serious Eye Damage/Irritation: Can cause irreversible eye damage.[9]
-
Carcinogenicity: Many primary aromatic amines are considered potential carcinogens.[1]
-
Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential. The following sections detail the minimum required PPE and provide a step-by-step guide for its use.
II. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with a utility-grade neoprene or butyl rubber outer glove over an exam-style nitrile inner glove.[5][10] | Phenol and its derivatives can penetrate standard nitrile gloves quickly.[11] Double-gloving provides an extra layer of protection. Butyl rubber and neoprene offer better resistance to phenols. |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[12] | Protects against splashes of the chemical which can cause serious eye damage. |
| Body | A fully buttoned lab coat and a chemical-resistant apron (butyl rubber or neoprene).[10] | A lab coat provides a basic barrier. A chemical-resistant apron is necessary when there is a risk of splashing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge.[12][13] | To prevent inhalation of dust or vapors, especially when handling the solid compound or preparing solutions. |
III. Procedural Guidance: Donning and Doffing of PPE
Correctly putting on and removing PPE is as important as its selection to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Put on a lab coat and a chemical-resistant apron.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles followed by a face shield.
-
Gloves: Don the inner nitrile gloves, ensuring they are tucked under the sleeves of the lab coat. Then, don the outer, chemical-resistant gloves, pulling them over the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer, chemical-resistant gloves using a proper technique to avoid touching the outer surface with bare skin.[12]
-
Outer Garments: Remove the chemical-resistant apron, followed by the lab coat, turning it inside out as it is removed.
-
Face and Eye Protection: Remove the face shield and then the safety goggles.
-
Respiratory Protection: If used, remove the respirator.
-
Inner Gloves: Remove the inner nitrile gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[14]
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
Skin Exposure:
-
Immediately remove all contaminated clothing.[11]
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Phenol is not readily soluble in water, and soap aids in its removal.
-
Seek immediate medical attention.[15]
Eye Exposure:
-
Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[15]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[15]
Spill Cleanup:
-
Evacuate the area and alert others.
-
Wear the full complement of PPE as described above.
-
For small spills, use an absorbent material to contain the substance.
-
Place the absorbent material and any contaminated items into a sealed container for hazardous waste disposal.[4]
-
Decontaminate the spill area.
V. Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[3][16] Do not mix with non-halogenated waste.[17]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[18]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[16]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 19, 2026.
- SKC Inc. (2023, December 22).
- ACS Publications. (2023, November 9).
- ACS Publications. (n.d.).
- Unknown. (n.d.).
- Braun Research Group. (n.d.).
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Scribd. (n.d.).
- Office of Environmental Health and Safety (OEHS). (2023, June 30). FACT SHEET: Phenol.
- Campus Operations. (n.d.).
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- MedchemExpress.com. (2025, September 2).
- Yale Environmental Health & Safety. (n.d.).
- Cefic. (n.d.). for the SAFE USE of PHENOL.
- Sigma-Aldrich. (2024, August 6).
- Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Unknown. (2025, November 21).
- Fisher Scientific. (2021, December 24).
- Unknown. (n.d.). Phenol SOP.
- PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
- afl. (n.d.).
- CDMS.net. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. scribd.com [scribd.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. twu.edu [twu.edu]
- 9. cdms.net [cdms.net]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. oehs.tulane.edu [oehs.tulane.edu]
- 12. international.skcinc.com [international.skcinc.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. cms9files.revize.com [cms9files.revize.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
